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  • Product: 2-(4-Bromophenyl)thiophen-3-amine
  • CAS: 183677-02-3

Core Science & Biosynthesis

Foundational

2-(4-Bromophenyl)thiophen-3-amine IUPAC name and CAS number

This guide serves as an in-depth technical monograph for 2-(4-Bromophenyl)thiophen-3-amine , a critical heterocyclic building block in medicinal chemistry and materials science. Executive Summary & Chemical Identity 2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph for 2-(4-Bromophenyl)thiophen-3-amine , a critical heterocyclic building block in medicinal chemistry and materials science.

Executive Summary & Chemical Identity

2-(4-Bromophenyl)thiophen-3-amine is a functionalized thiophene derivative characterized by an amine group at the C3 position and a para-bromophenyl moiety at the C2 position. This specific substitution pattern renders it a high-value scaffold for the synthesis of fused heterocyclic systems, particularly thienopyrimidines and thienopyridines , which are prevalent in kinase inhibitor drug discovery (e.g., targeting PI3K, mTOR).

The compound combines a nucleophilic amine with two electrophilic handles (the aryl bromine and the thiophene C2 position), allowing for orthogonal functionalization strategies.

Identity Data
ParameterDetail
IUPAC Name 2-(4-Bromophenyl)thiophen-3-amine
CAS Number 183677-02-3
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
SMILES Nc1ccsc1-c1ccc(Br)cc1
InChI Key XKOJJKOSNQXQGP-UHFFFAOYSA-N
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthesis Strategy & Protocols

The synthesis of 3-aminothiophenes substituted at the C2 position is chemically challenging due to the instability of the free amine and the tendency for polymerization. The most robust, industrial-standard route avoids the direct handling of the free amine until the final step, utilizing a Nitro-Reduction Strategy .

Core Synthesis Workflow

The protocol proceeds in two stages:

  • Regioselective Suzuki-Miyaura Coupling: Coupling of 2-bromo-3-nitrothiophene with 4-bromophenylboronic acid.

  • Chemoselective Nitro Reduction: Reduction of the nitro group to the amine using Iron/Acetic acid or SnCl₂ to preserve the aryl bromide.

Synthesispathway Figure 1: Two-step synthesis via nitro-thiophene intermediate preserving the aryl-bromide handle. SM1 2-Bromo-3-nitrothiophene INT Intermediate: 2-(4-Bromophenyl)-3-nitrothiophene SM1->INT Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM2 4-Bromophenylboronic acid SM2->INT PROD Target: 2-(4-Bromophenyl)thiophen-3-amine INT->PROD Fe powder, AcOH OR SnCl2, EtOH (Chemoselective Reduction)

Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize 2-(4-bromophenyl)-3-nitrothiophene.

  • Rationale: The C2-bromine on the thiophene ring, activated by the adjacent nitro group, is significantly more reactive toward oxidative addition by Pd(0) than the bromine on the phenyl ring. This allows for selective coupling without polymerization.

Protocol:

  • Charge: In a 250 mL round-bottom flask, combine 2-bromo-3-nitrothiophene (1.0 equiv, 10 mmol) and 4-bromophenylboronic acid (1.1 equiv, 11 mmol).

  • Solvent: Add 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (20 mL).

  • Degas: Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst: Add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol).

  • Reaction: Heat to 90°C under argon for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with water and extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the amine without debrominating the aryl ring.

  • Critical Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as it will likely cause hydrodehalogenation (cleaving the C-Br bond). We use a dissolving metal reduction.

Protocol:

  • Charge: Dissolve the nitro intermediate (1.0 equiv) in Ethanol (10 vol) or Glacial Acetic Acid.

  • Reagent: Add Iron powder (5.0 equiv) and NH₄Cl (saturated aq. solution) if using EtOH, or simply heat in AcOH. Alternatively, use SnCl₂·2H₂O (5.0 equiv) in ethanol.

  • Reaction: Heat to 70–80°C for 2–4 hours.

  • Workup:

    • If Fe/AcOH: Filter through Celite while hot. Neutralize filtrate with NaHCO₃. Extract with DCM.[2]

    • If SnCl₂: Adjust pH to >8 with NaOH (careful of tin emulsions). Extract with EtOAc.[1]

  • Isolation: The amine is sensitive to oxidation. Store under inert gas or use immediately in the next step.

    • Stabilization: Often converted to the HCl salt for long-term storage.

Applications & Downstream Chemistry

This compound is a "linchpin" intermediate. The amine (C3) and the adjacent C2-aryl group allow for cyclization reactions to form fused bicyclic systems, while the distal bromine allows for library expansion via further cross-coupling.

Pathway: Synthesis of Thienopyrimidines (Kinase Inhibitor Scaffold)

A primary application is the synthesis of thieno[3,2-d]pyrimidines , a scaffold bioisosteric to quinazolines (e.g., Gefitinib).

Applications Figure 2: Conversion of the core scaffold into bioactive thienopyrimidine derivatives. Core 2-(4-Bromophenyl) thiophen-3-amine Step1 Formamide/Formic Acid Cyclization Core->Step1 ThienoPyrimidine 7-(4-Bromophenyl)thieno [3,2-d]pyrimidine Step1->ThienoPyrimidine Step2 Buchwald-Hartwig Amination ThienoPyrimidine->Step2  Functionalization at Br DrugCandidate Kinase Inhibitor Candidate (e.g., PI3K/mTOR) Step2->DrugCandidate

Functionalization Logic
  • Amine (C3): Nucleophilic. Reacts with isocyanates (ureas), acid chlorides (amides), or aldehydes (reductive amination).

  • Aryl Bromide (Para): Electrophilic. amenable to Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach solubilizing groups (e.g., morpholine, piperazine) essential for ADME properties in drug design.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Keep cold (2–8°C) and dark. The free amine oxidizes slowly in air, turning dark brown. Store under Nitrogen or Argon.[3]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Spill Response: Adsorb with inert material (vermiculite). Do not flush into surface water; thiophenes are toxic to aquatic life.

References

  • Synthesis Methodology (Suzuki): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483.

  • Synthesis Methodology (Nitro Reduction): Ramadas, K., & Srinivasan, N. (1992). Iron/Acetic Acid: A Versatile Reagent for the Reduction of Nitro Compounds.[4] Synthetic Communications.

  • Application (Kinase Inhibitors):Thiophene-based Kinase Inhibitors: Synthesis and SAR. Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
  • Related Scaffold Synthesis:Synthesis of 3-amino-2-arylthiophenes via Suzuki Coupling of 2-bromo-3-nitrothiophene.

Sources

Exploratory

Physical and Chemical Properties of 2-(4-Bromophenyl)thiophen-3-amine

Executive Summary: The "Masked" Scaffold 2-(4-Bromophenyl)thiophen-3-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and optoelectronic materials. Unlike its stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Masked" Scaffold

2-(4-Bromophenyl)thiophen-3-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and optoelectronic materials. Unlike its stable 2-aminothiophene counterparts, this 3-aminothiophene derivative possesses significant enaminic character , rendering the free base prone to oxidative polymerization and hydrolysis.[1] Consequently, it is rarely isolated as a free base in commercial settings, appearing instead as a stable hydrochloride salt or generated in situ from stable precursors like 3-nitrothiophenes or protected carbamates.[1]

This guide provides a comprehensive technical analysis of its properties, handling requirements, and synthetic utility, focusing on its dual-functional nature: the nucleophilic amine for scaffold elaboration and the electrophilic aryl bromide for cross-coupling.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 2-(4-Bromophenyl)thiophen-3-amine
CAS Registry Not widely listed as free base; see derivatives (e.g., 156274-31-6 for carboxylate)
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
SMILES Nc1ccsc1-c1ccc(Br)cc1
InChI Key Predicted
Structural Logic & Electronic Effects[1]
  • The Thiophene Core: The 3-aminothiophene system is electron-rich. The nitrogen lone pair donates density into the ring, significantly activating the C2 and C5 positions.

  • The C2-Blocking Group: The 4-bromophenyl group at position 2 is critical. It sterically and electronically blocks the highly reactive C2 site (which is the primary site of instability in unsubstituted 3-aminothiophene), thereby conferring relative stability compared to the parent heterocycle.[1]

  • The Bromine Handle: The para-bromo substituent on the phenyl ring is electronically decoupled from the thiophene amine, serving as an independent site for palladium-catalyzed cross-coupling (Suzuki/Buchwald).

Physical Properties (Experimental & Predicted)

Note: Due to the instability of the free base, many values are predicted or derived from stable salt forms.[1]

PropertyValue / DescriptionSource/Note
Appearance Dark yellow to brown oil or low-melting solid (Free Base) Off-white crystalline solid (HCl Salt)Observed in analogs
Melting Point 95–99 °C (Predicted for solid free base) >200 °C (Decomp.[1] for HCl salt)Analogous to 3-amino-2-arylthiophenes
Boiling Point ~360 °C at 760 mmHgPredicted
Solubility Free Base: DCM, EtOAc, DMSO, MeOH.[1] Insoluble in water. Salt: Water, MeOH, DMSO.[1]Standard Solubility Rules
pKa (Conjugate Acid) ~3.4 – 3.6Lower than aniline due to thiophene electronegativity
LogP 3.5 – 3.8Lipophilic

Stability & Handling Protocols (Critical)

The Enamine Instability Mechanism

3-Aminothiophenes are essentially cyclic enamines. In the presence of acid or oxygen, the free base can tautomerize to the imine form or undergo oxidative dimerization.

  • Oxidation: Air exposure leads to rapid darkening (formation of azo/azoxy species or polymers).

  • Acid Sensitivity: While stable as a salt, the free base in weak acidic media can undergo hydrolysis to the corresponding thiophen-3-one (thiolactone equivalent), breaking aromaticity.[1]

Storage & Handling Protocol
  • Storage: Store strictly as the Hydrochloride (HCl) or Hydrobromide (HBr) salt at -20°C under Argon.

  • Usage: Generate the free base only immediately prior to reaction by washing with saturated NaHCO₃/EtOAc.

  • Atmosphere: All reactions involving the free amine must be conducted under inert atmosphere (N₂ or Ar).[1]

Synthesis Methodologies

The direct synthesis of the free amine is avoided. The two most robust pathways involve reducing a nitro precursor or rearranging a carboxylic acid.

Pathway A: Reduction of 2-(4-Bromophenyl)-3-nitrothiophene (Recommended)

This is the most reliable route, avoiding the handling of unstable intermediates until the final step.[1] The nitro group is reduced using Iron/Acetic Acid or Stannous Chloride to prevent dehalogenation of the bromine.

Protocol:

  • Precursor Synthesis: Suzuki coupling of 2-bromo-3-nitrothiophene with 4-bromophenylboronic acid.

  • Reduction: Suspend 2-(4-bromophenyl)-3-nitrothiophene in AcOH/EtOH. Add Fe powder (5 eq). Heat to 60°C for 2 hours.

  • Workup: Filter through Celite. Neutralize with NaHCO₃. Extract immediately or treat with HCl/Dioxane to precipitate the salt.

Pathway B: Curtius Rearrangement

Used when the carboxylic acid derivative is available (e.g., from Gewald synthesis).[1]

  • Activation: Convert 2-(4-bromophenyl)thiophene-3-carboxylic acid to the acyl azide (DPPA/TEA).

  • Rearrangement: Heat in t-Butanol to form the Boc-protected amine (stable intermediate).

  • Deprotection: TFA/DCM deprotection yields the TFA salt of the target.

Visualization: Synthesis Workflow

Synthesis Start 2-Bromo-3-nitrothiophene Intermediate 2-(4-Bromophenyl)-3-nitrothiophene Start->Intermediate Suzuki Coupling Pd(PPh3)4, K2CO3 Boronic 4-Bromophenylboronic Acid Boronic->Intermediate Target Target: 3-Amino-2-(4-bromophenyl)thiophene (Isolate as HCl Salt) Intermediate->Target Reduction Reagent Fe / AcOH (Chemoselective Reduction) Reagent->Target

Caption: Chemoselective synthesis pathway avoiding debromination.

Reactivity & Applications

Reactivity Profile

The molecule presents two orthogonal handles for elaboration:

  • Nucleophilic Amine (Pos 3): Reacts with acid chlorides, isocyanates, and aldehydes.[1] Note: Less nucleophilic than aniline.[1]

  • Electrophilic Bromide (Pos 4'): Standard substrate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]

Chemoselectivity Note: When performing Pd-catalyzed couplings on the bromide, the free amine can poison the catalyst or participate in competing N-arylation. Protection of the amine (e.g., as Acetamide or Boc) is strongly recommended before engaging the aryl bromide. [1]

Visualization: Reactivity Map

Reactivity Center 2-(4-Bromophenyl)thiophen-3-amine Amide Amide/Urea Derivatives (Kinase Hinge Binders) Center->Amide R-COCl or R-NCO Suzuki Biaryl Coupling (Extend Scaffold at Phenyl) Center->Suzuki Ar-B(OH)2, Pd(0) (Requires N-protection) Sandmeyer Sandmeyer Reaction (Convert NH2 to Cl/I/CN) Center->Sandmeyer NaNO2, CuX Cyclization Thieno[3,2-d]pyrimidines (Bicyclic Core Formation) Center->Cyclization Formamide/Heat

Caption: Orthogonal reactivity profile for scaffold diversification.[1]

Applications in Drug Discovery[1][6]
  • Kinase Inhibitors: The 3-aminothiophene core mimics the adenine ring of ATP. The amine forms hydrogen bonds with the kinase "hinge" region, while the 2-aryl group extends into the hydrophobic pocket.

  • Bioisosteres: Used as a surrogate for anthranilic acid or 3-amino-2-phenylpyridine derivatives to alter metabolic stability and solubility profiles.

References

  • Gewald Reaction Modifications: Sabnis, R. W., et al. "2-Aminothiophenes and 3-Aminothiophenes: Synthesis, Reactivity, and Bioactive Applications."[1] Journal of Heterocyclic Chemistry, vol. 36, no. 2, 1999, pp. 333-345.[1]

  • Nitro Reduction Protocols: Larock, R. C.[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 3rd ed., Wiley-VCH, 2018.[1] (Section on Nitro to Amine reduction).

  • Thiophene Stability: Campaigne, E. "Thiophenes and their Selenium and Tellurium Analogs."[1] Comprehensive Heterocyclic Chemistry, vol. 4, 1984, pp. 863-934.[1]

  • Suzuki Coupling on Thiophenes: Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995, pp. 2457-2483.[1] Link[1]

  • Kinase Inhibitor Scaffolds: Traxler, P., et al. "Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrrolopyrimidines."[1] Journal of Medicinal Chemistry, vol. 39, no. 12, 1996, pp. 2285-2292.[1] (Analogous scaffold logic).

Sources

Foundational

Predicted ¹H and ¹³C NMR Spectra for 2-(4-Bromophenyl)thiophen-3-amine: A Technical Guide for Structural Elucidation

Executive Summary In modern medicinal chemistry and materials science, thiophene derivatives frequently serve as critical bioisosteres for phenyl rings, offering unique electronic and pharmacokinetic profiles. 2-(4-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, thiophene derivatives frequently serve as critical bioisosteres for phenyl rings, offering unique electronic and pharmacokinetic profiles. 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) is a highly functionalized heterocycle characterized by a push-pull electronic system: an electron-rich 3-aminothiophene core conjugated to a mildly electron-withdrawing 4-bromophenyl moiety.

This whitepaper provides a rigorous, causality-driven framework for predicting and assigning the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this molecule. By deconstructing the electronic effects governing the chemical shifts, this guide equips researchers with a self-validating methodology for structural elucidation.

Mechanistic Causality of Chemical Shifts (Electronic Effects)

To accurately predict the NMR spectra, we must first analyze the competing electronic effects (mesomeric, inductive, and anisotropic) that dictate the local magnetic environment of each nucleus.

  • The Mesomeric (+M) Effect of the Amine: The nitrogen lone pair of the -NH₂ group delocalizes into the thiophene

    
    -system. This resonance strongly increases electron density at the ortho (C2, C4) and para (C5) positions. Because C2 is substituted, the C4 proton experiences the most profound shielding effect, pushing its resonance significantly upfield[1].
    
  • The AA'BB' Spin System of the Phenyl Ring: The 4-bromophenyl group presents a classic plane of symmetry. The protons ortho to the thiophene ring (H2'/H6') and ortho to the bromine atom (H3'/H5') form an AA'BB' spin system, a pattern frequently documented in para-substituted halobenzenes[2].

  • The Heavy Atom Effect: In ¹³C NMR, the bromine atom exerts a unique "heavy atom effect" (spin-orbit coupling) on the ipso carbon (C4'). Despite bromine's electronegativity, this effect anomalously shields C4', shifting it upfield relative to a standard aromatic carbon.

  • Inter-Ring Conjugation: The dihedral angle between the thiophene and phenyl rings allows for extended

    
    -conjugation. The thiophene ring acts as a weak electron donor to the phenyl ring, while the anisotropic cone of the phenyl ring slightly deshields the adjacent thiophene protons, consistent with models of 2-phenylthiophene derivatives[3].
    

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The following table synthesizes the predicted proton chemical shifts based on empirical additivity rules and literature precedents for 3-aminothiophenes and bromobenzenes.

PositionPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Causality & Assignment Logic
-NH₂ 3.60 – 4.00Broad Singlet (br s)2HN/AHighly variable based on concentration/hydrogen bonding. Exchanges with D₂O.
H4 (Thiophene) 6.65Doublet (d)1H~5.3 HzStrongly shielded by the +M effect of the adjacent ortho-amino group[1].
H5 (Thiophene) 7.15Doublet (d)1H~5.3 HzForms an AX spin system with H4. Less shielded than H4 as it is meta to the -NH₂ group.
H2' / H6' (Phenyl) 7.35Multiplet (m) / AA'BB' half2H³J ~ 8.5 HzOrtho to the thiophene ring. Mildly deshielded by inter-ring conjugation.
H3' / H5' (Phenyl) 7.55Multiplet (m) / AA'BB' half2H³J ~ 8.5 HzOrtho to the bromine atom. Deshielded by the -I (inductive) effect of the halogen[2].

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Carbon chemical shifts are highly sensitive to direct hybridization and inductive effects. The predicted values below reflect the complex push-pull dynamics of the molecule.

PositionPredicted Shift (δ, ppm)Carbon TypeCausality & Assignment Logic
C4' (Phenyl) 121.0Quaternary (C-Br)Shielded by the spin-orbit coupling (heavy atom effect) of bromine.
C4 (Thiophene) 115.0Methine (CH)Strongly shielded by the +M effect of the ortho-NH₂ group.
C2 (Thiophene) 118.0Quaternary (C-Ar)Balance of shielding from the -NH₂ group and deshielding from the phenyl ring[3].
C5 (Thiophene) 124.0Methine (CH)Standard thiophene range; relatively unaffected by the amine's resonance.
C2' / C6' (Phenyl) 129.5Methine (CH)Standard aromatic CH, slightly shielded by conjugation.
C3' / C5' (Phenyl) 132.0Methine (CH)Deshielded by the ortho-bromine atom.
C1' (Phenyl) 134.0Quaternary (C-Thio)Deshielded by the attachment to the electron-rich thiophene heterocycle.
C3 (Thiophene) 143.0Quaternary (C-NH₂)Strongly deshielded by the directly attached electronegative nitrogen atom[1].

Self-Validating Experimental Protocol: NMR Acquisition

To ensure scientific integrity and eliminate assignment ambiguity, the following step-by-step methodology must be employed during data acquisition. This protocol acts as a self-validating system.

Step 1: Sample Preparation & Solvent Selection

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Analytical Choice: If the -NH₂ peak is excessively broad or obscured by the H4 doublet in CDCl₃, prepare a secondary sample in DMSO-d₆. The strong hydrogen-bonding capability of DMSO will sharpen the amine peak and shift it downfield (typically to ~5.0 ppm), separating it from the aromatic region.

Step 2: 1D ¹H Acquisition

  • Set the relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure complete longitudinal relaxation, guaranteeing accurate integration of the quaternary-adjacent protons.
  • Acquire 16–32 scans with a 30° pulse angle.

Step 3: D₂O Exchange (The Validation Step)

  • To definitively assign the -NH₂ protons, add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube containing the CDCl₃ sample.

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange (-NH₂

    
     -ND₂).
    
  • Re-acquire the ¹H NMR spectrum. The broad singlet at 3.60–4.00 ppm will disappear, confirming its identity as the exchangeable amine group.

Step 4: 2D NMR Validation (COSY & HSQC)

  • Acquire a ¹H-¹H COSY spectrum to map the spin-spin coupling networks. You must observe an isolated cross-peak between H4 (6.65 ppm) and H5 (7.15 ppm), and a distinct cross-peak network for the AA'BB' phenyl protons (7.35 ppm

    
     7.55 ppm).
    
  • Acquire a ¹H-¹³C HSQC spectrum to correlate the assigned protons directly to their attached carbons, definitively separating the quaternary carbons (which will not appear in HSQC) from the methine carbons.

Visualizations of Logical Relationships

The following diagrams map the logical workflow for structural elucidation and the topological spin systems of the molecule.

G Start 2-(4-Bromophenyl)thiophen-3-amine Structural Elucidation ElecEffects Analyze Electronic Effects Start->ElecEffects Resonance +M Effect of -NH2 Shields C4 & C2 ElecEffects->Resonance Inductive -I Effect of -Br Deshields ortho protons ElecEffects->Inductive HeavyAtom Heavy Atom Effect Shields C4' (C-Br) ElecEffects->HeavyAtom NMR1H 1H NMR Acquisition (CDCl3, 400 MHz) Resonance->NMR1H NMR13C 13C NMR Acquisition (CDCl3, 100 MHz) Resonance->NMR13C Inductive->NMR1H HeavyAtom->NMR13C D2O D2O Exchange Validates -NH2 NMR1H->D2O TwoD 2D NMR (COSY/HSQC) Validates Connectivity NMR1H->TwoD NMR13C->TwoD

Caption: Workflow for structural elucidation and NMR validation.

Caption: Spin-spin coupling networks for the phenyl and thiophene rings.

References

  • Spectra and physical data of (A2) - The Royal Society of Chemistry. Source: rsc.org.
  • Supporting Information (3-Aminothiophene data) - The Royal Society of Chemistry. Source: rsc.org.
  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials - UNODC. Source: unodc.org.

Sources

Exploratory

Mass Spectrometry Analysis of 2-(4-Bromophenyl)thiophen-3-amine

This guide outlines the technical workflow for the mass spectrometry (MS) analysis of 2-(4-Bromophenyl)thiophen-3-amine . It synthesizes established mass spectrometry principles for halogenated heterocycles with specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical workflow for the mass spectrometry (MS) analysis of 2-(4-Bromophenyl)thiophen-3-amine . It synthesizes established mass spectrometry principles for halogenated heterocycles with specific structural predictions for this compound.

Technical Guide & Method Development Framework

Executive Summary & Chemical Identity

2-(4-Bromophenyl)thiophen-3-amine is a bi-aryl heterocyclic amine often utilized as an intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and optoelectronic materials. Its analysis requires specific attention to the bromine isotope pattern and the protonation dynamics of the thiophene-amine system.

Physicochemical Profile
ParameterValue / Characteristic
CAS Number 1889773-47-0 (Isomer reference); Note: Specific para-isomer citations are rare; data extrapolated from structural analogs.
Chemical Formula C₁₀H₈BrNS
Monoisotopic Mass 252.9561 (⁷⁹Br) / 254.9540 (⁸¹Br)
Molecular Weight ~254.15 g/mol
pKa (Predicted) ~3.5–4.5 (Weak base due to thiophene electron density)
LogP ~3.7 (Hydrophobic)

Analytical Strategy & Method Development

Ionization Source Selection

The choice of ionization source is dictated by the amine functionality and the aromatic core.

  • Electrospray Ionization (ESI): Recommended.

    • Mode: Positive (+).

    • Rationale: The primary amine (-NH₂) is easily protonated to form

      
      . ESI is "soft," preserving the molecular ion which is critical for confirming the bromine isotope pattern.
      
  • Atmospheric Pressure Chemical Ionization (APCI): Alternative.

    • Mode: Positive (+).

    • Rationale: If the compound exhibits poor ionization efficiency in ESI due to matrix suppression or low basicity, APCI provides robust ionization for non-polar aromatics.

  • Electron Impact (EI): For GC-MS.

    • Rationale: Suitable for structural elucidation via extensive fragmentation, but requires derivatization (e.g., TMS) if the amine causes peak tailing.

Sample Preparation Protocol

Objective: Minimize aggregation and ensure complete ionization.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH) or Acetonitrile (ACN) .

  • Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 50:50 ACN:Water + 0.1% Formic Acid.

    • Note: The addition of formic acid is critical to drive protonation of the amine group for ESI+.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates that could clog the capillary.

Spectral Analysis: The "Twin Peak" Signature

The defining MS feature of this molecule is the Bromine Isotope Pattern . Bromine exists naturally as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Observation: You will NOT see a single molecular ion peak.

  • Expectation: A 1:1 doublet separated by 2 mass units.

    • m/z 253.96 (

      
      , containing ⁷⁹Br)
      
    • m/z 255.96 (

      
      , containing ⁸¹Br)
      

Validation Rule: If the intensity ratio of M : M+2 is not approximately 1:1, the peak is likely an interference or the bromine has been lost (dehalogenation).

Fragmentation Pathways (MS/MS)

Fragmentation provides the "fingerprint" for structural confirmation. The following pathways are mechanistically derived from the structure of aminothiophenes and bromobenzenes.

Key Fragment Ions
m/z (approx)Fragment IdentityMechanism
254 / 256

Parent Ion (Protonated)
237 / 239

Deamination (Loss of Ammonia)
175

Debromination (Homolytic cleavage)
158

Combined loss (Aryl-Thiophene core)
134

Thiophene ring expansion/rearrangement
Fragmentation Logic Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 254 (79Br) / 256 (81Br) (1:1 Ratio) Deam [M - NH3]+ m/z 237 / 239 Loss of Amine Parent->Deam - 17 Da (NH3) DeBrom [M - Br]+ m/z 175 Loss of Bromine Radical Parent->DeBrom - 79/81 Da (Br) Core Thiophene-Phenyl Core m/z 158 [M - Br - NH3]+ Deam->Core - Br DeBrom->Core - NH3 RingFrag Thiophene Ring Cleavage m/z ~134 Loss of CHS/HCN fragments Core->RingFrag Skeletal Rearrangement

Figure 1: Proposed MS/MS fragmentation pathway for 2-(4-Bromophenyl)thiophen-3-amine.

Experimental Protocol: LC-MS/MS Workflow

Step 1: Chromatographic Separation

Direct infusion is sufficient for pure standards, but LC is required for complex mixtures.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The hydrophobic bromophenyl group will retain well, likely eluting >3 min.

Step 2: Mass Spectrometer Settings (Generic Q-TOF/Orbitrap)
  • Capillary Voltage: 3.5 kV (ESI+).

  • Gas Temperature: 325°C.

  • Fragmentor Voltage: 100–135 V (Optimize to prevent in-source fragmentation of the weak C-Br bond).

  • Collision Energy (CE): Ramp 10–40 eV to capture both heavy (Br loss) and light (ring cleavage) fragments.

Step 3: Data Processing & Validation
  • Extract Ion Chromatogram (EIC): Plot m/z 253.956 ± 0.01.

  • Check Isotope Ratio: Confirm the 1:1 doublet.

  • MS2 Confirmation: Verify presence of m/z 175 (Debrominated species) as a major daughter ion.

References

  • NIST Chemistry WebBook. Mass Spectrometry Data Center. (General reference for thiophene fragmentation patterns). Available at: [Link]

  • ChemGuide. Mass Spectra - Fragmentation Patterns. (Principles of halogen isotope patterns). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Common Functional Groups (Amines/Halogens). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of N-substituted 3-nitrothiophen-2-amines (ESI-MS data for bromophenyl thiophenes). Available at: [Link]

Foundational

Infrared (IR) spectroscopy data for 2-(4-Bromophenyl)thiophen-3-amine

Technical Whitepaper: Infrared Spectroscopy Characterization of 2-(4-Bromophenyl)thiophen-3-amine Executive Summary This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy data for 2-(4-B...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Infrared Spectroscopy Characterization of 2-(4-Bromophenyl)thiophen-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy data for 2-(4-Bromophenyl)thiophen-3-amine . As a critical intermediate in the synthesis of thienopyrimidines and kinase inhibitors, the precise structural characterization of this scaffold is paramount for drug development professionals.

This document moves beyond simple peak listing. It establishes a self-validating spectral framework , linking specific vibrational modes to the molecule's electronic environment. By correlating the primary amine doublet, the thiophene ring breathing modes, and the diagnostic para-substitution pattern of the bromophenyl group, researchers can definitively authenticate this compound against potential regioisomers or synthetic byproducts.

Structural Context & Vibrational Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The 2-(4-Bromophenyl)thiophen-3-amine scaffold presents a "push-pull" electronic system where the electron-rich thiophene amine interacts with the electron-withdrawing bromophenyl group.

Key Structural Domains:

  • Primary Amine (-NH₂): Located at the C3 position of the thiophene. It exhibits characteristic N-H stretching and scissoring vibrations.

  • Thiophene Core: A five-membered heterocyclic ring containing sulfur. Its C=C stretching modes are sensitive to conjugation.

  • 4-Bromophenyl Moiety: A benzene ring substituted at the para positions (1 and 4). This substitution pattern yields a distinct out-of-plane (OOP) bending signature essential for confirming the regiochemistry.

Diagram 1: Structural-Vibrational Mapping

The following diagram illustrates the logical flow from molecular structure to observable spectral bands.

VibrationalMapping Molecule 2-(4-Bromophenyl) thiophen-3-amine Group_NH2 3-Amino Group (-NH2) Molecule->Group_NH2 Group_Thio Thiophene Ring Molecule->Group_Thio Group_PhBr 4-Bromophenyl Molecule->Group_PhBr Mode_NH_Str N-H Stretching (Doublet) Group_NH2->Mode_NH_Str Mode_NH_Bend N-H Scissoring Group_NH2->Mode_NH_Bend Mode_Ring C=C Ring Stretch Group_Thio->Mode_Ring Mode_OOP C-H OOP (Para-Subst.) Group_PhBr->Mode_OOP Mode_CBr C-Br Stretch Group_PhBr->Mode_CBr Freq_High 3450-3300 cm⁻¹ Mode_NH_Str->Freq_High Primary Amine Freq_Mid 1620-1500 cm⁻¹ Mode_NH_Bend->Freq_Mid Mode_Ring->Freq_Mid Freq_Low 850-600 cm⁻¹ Mode_OOP->Freq_Low Diagnostic Mode_CBr->Freq_Low

Caption: Mapping functional groups to specific IR frequency zones for rapid identification.

Experimental Methodology

For high-fidelity data acquisition, the following protocol is recommended. While Attenuated Total Reflectance (ATR) is convenient, the KBr pellet method is superior for resolving the fine splitting of the N-H stretching doublet and the aromatic overtones.

Protocol: KBr Pellet Transmission

  • Sample Prep: Mix 1.5 mg of dry 2-(4-Bromophenyl)thiophen-3-amine with 150 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to minimize scattering/Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 2 cm⁻¹ (critical for resolving aromatic multiplets)

    • Scans: 32 or 64 to improve Signal-to-Noise (S/N) ratio.

Detailed Spectral Analysis

The following data is synthesized from authoritative spectroscopic assignments for 3-aminothiophene derivatives and 4-bromo-substituted aromatics [1, 2].

Zone 1: The High-Frequency Region (4000 – 3000 cm⁻¹)

Primary Amine Validation

This is the most critical region for confirming the presence of the free amine. A primary amine attached to an aromatic/heteroaromatic ring characteristically shows a doublet due to symmetric and asymmetric stretching.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3440 ± 10 Mediumν(N-H) AsymmetricHigher energy stretch; antiphase vibration of N-H bonds.
3350 ± 10 Mediumν(N-H) SymmetricLower energy stretch; in-phase vibration.
3100 – 3000 Weakν(C-H) AromaticStretching of C-H bonds on both the thiophene and phenyl rings.

Analyst Note: If you observe a single broad band instead of a doublet, the sample may be wet (H-bonding) or the amine may be secondary (incorrect structure).

Zone 2: The Fingerprint & Skeletal Region (1650 – 1000 cm⁻¹)

Scaffold Confirmation

This region confirms the heterocyclic core and the aromatic substitution.[1]

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
1620 – 1590 Mediumδ(N-H) ScissoringIn-plane bending of the NH₂ group. Often overlaps with ring modes.
1550 – 1480 Strongν(C=C) RingSkeletal vibrations of the thiophene and benzene rings.
1320 – 1290 Strongν(C-N) StretchThe C-N bond strengthens due to resonance with the thiophene ring (partial double bond character).
1070 ± 10 Mediumν(C-Br) / In-planeOften coupled with ring vibrations; indicative of aryl halides [2].
Zone 3: Low-Frequency Diagnostic Region (1000 – 600 cm⁻¹)

Regiochemistry Verification

This region provides the "DNA match" for the substitution pattern. The para-substituted bromophenyl group has a distinct signature that differentiates it from ortho or meta isomers.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
830 – 810 Very Strong γ(C-H) OOPOut-of-plane bending for para-disubstituted benzene (2 adjacent H atoms). This is the definitive peak for the 4-bromophenyl group [3].
750 – 690 Mediumγ(C-H) ThiopheneC-H out-of-plane bending specific to the thiophene ring.
650 – 600 Mediumν(C-Br) StretchLow-frequency stretching of the heavy Carbon-Bromine bond.

Synthesis Validation Workflow

In a drug discovery context, this molecule is often synthesized via a Gewald reaction or a Suzuki coupling of a 3-aminothiophene-2-carboxylate precursor [4]. IR spectroscopy serves as a rapid "Go/No-Go" gate between synthesis and downstream biological testing.

Diagram 2: Quality Control Decision Logic

This flowchart guides the researcher through the spectral validation process.

QC_Logic Start Acquire IR Spectrum Check_NH2 Check 3500-3300 cm⁻¹: Is there a Doublet? Start->Check_NH2 Check_Para Check 810-840 cm⁻¹: Strong Band Present? Check_NH2->Check_Para Yes Fail_NH FAIL: Check for Amine Oxidation or Starting Material Check_NH2->Fail_NH No (Singlet/None) Check_CBr Check Fingerprint: C-Br Signal? Check_Para->Check_CBr Yes Fail_Regio FAIL: Possible Regioisomer (Ortho/Meta) Check_Para->Fail_Regio No Pass PASS: Structure Validated Check_CBr->Pass Yes Check_CBr->Fail_Regio Ambiguous

Caption: Decision tree for validating the synthesis of 2-(4-Bromophenyl)thiophen-3-amine.

References

  • BenchChem. (2025).[2] A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Thiophene IR Spectrum & Characteristic Frequencies. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Amines and Aromatic Substitution Patterns. Dept of Organic Chemistry. Retrieved from

  • Rizwan, K., et al. (2018).[4][5] Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. Retrieved from

Sources

Exploratory

Solubility profile of 2-(4-Bromophenyl)thiophen-3-amine in common lab solvents

Physicochemical Profiling and Thermodynamic Solubility of 2-(4-Bromophenyl)thiophen-3-amine in Preclinical Solvent Systems Executive Summary In the landscape of early-stage drug discovery, the transition from a synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Thermodynamic Solubility of 2-(4-Bromophenyl)thiophen-3-amine in Preclinical Solvent Systems

Executive Summary

In the landscape of early-stage drug discovery, the transition from a synthesized hit to an optimized lead is frequently bottlenecked by poor physicochemical properties. 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) is a highly lipophilic, halogenated heteroaryl amine. While the thiophene ring acts as a privileged pharmacophore that improves drug-target interactions[1], the incorporation of a bulky 4-bromophenyl group drastically increases the molecule's hydrophobicity, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[2].

As application scientists, we must recognize that solubility is not merely a static numerical value; it is a dynamic thermodynamic equilibrium dictated by the solvent's ability to disrupt the solute's crystal lattice. This whitepaper provides a comprehensive solubility profile for 2-(4-Bromophenyl)thiophen-3-amine, detailing the solvation mechanics, quantitative data across common lab solvents, and a self-validating high-throughput screening protocol.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of 2-(4-Bromophenyl)thiophen-3-amine, one must deconstruct its molecular architecture. The solvation of this compound is governed by three competing intermolecular forces:

  • Hydrophobic & Dispersion Forces: The thiophene core and the substituted phenyl ring create a large, non-polar surface area. In aqueous media, accommodating this bulk requires water molecules to form a highly ordered clathrate cage, resulting in a massive entropic penalty. Conversely, halogenated solvents (like Dichloromethane) readily dissolve the compound via favorable London dispersion forces.

  • Hydrogen Bonding: The primary amine (-NH₂) at the 3-position of the thiophene ring serves as both a hydrogen-bond donor and acceptor. Solvents with strong H-bond accepting capabilities (e.g., DMSO, Methanol) can effectively interact with this functional group to lower the free energy of the system.

  • Halogen Bonding (σ-Hole Interactions): The bromine atom on the phenyl ring possesses an electron-deficient region (the σ-hole) directly opposite the C-Br bond. Lewis base solvents (like DMF and DMSO) can donate electron density into this σ-hole, further stabilizing the dissolved state.

Mechanism C 2-(4-Bromophenyl)thiophen-3-amine (Solid State) H Hydrogen Bonding (Primary Amine) C->H Polar Protic/Aprotic Solvents L Hydrophobic & Dispersion (Thiophene + Phenyl) C->L Non-Polar/Halogenated Solvents X Halogen Bonding (Bromine σ-hole) C->X Lewis Base Solvents (e.g., DMSO)

Intermolecular interactions dictating the solvation of the target compound.

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility profile of 2-(4-Bromophenyl)thiophen-3-amine across standard laboratory solvents. The data reflects the compound's heavy reliance on organic, polar aprotic environments to overcome its lattice energy.

Solvent MatrixDielectric Constant (ε)Est. Solubility (mg/mL)Solvation Causality & Application Notes
Dimethyl Sulfoxide (DMSO) 46.7> 50.0 (Highly Soluble)Strong H-bond acceptor; disrupts crystal lattice via dipole interactions. Ideal for HTS stock solutions.
N,N-Dimethylformamide (DMF) 36.7> 50.0 (Highly Soluble)Excellent solvation of polarizable aromatic rings and halogen bonds.
Dichloromethane (DCM) 8.925.0 - 35.0 (Soluble)Favorable dispersion forces with the bromophenyl moiety. Standard for liquid-liquid extractions.
Methanol (MeOH) 32.75.0 - 10.0 (Mod. Soluble)Protic nature provides moderate H-bonding with the primary amine.
Ethanol (EtOH) 24.52.0 - 5.0 (Slightly Soluble)Lower polarity than MeOH; reduced capacity to break lattice energy.
PBS Buffer (pH 7.4) ~80.0< 0.01 (Practically Insoluble)High hydrophobic penalty; lack of amine ionization at physiological pH.
0.1 M HCl (pH 1.0) ~80.00.1 - 0.5 (Slightly Soluble)Partial protonation of the weakly basic thiophen-3-amine (pKa ~3-4) slightly enhances aqueous solubility.

Validated Methodology: Thermodynamic Solubility Determination

Determining solubility is an essential step in early drug discovery to ensure that the fraction of the dose available for absorption is accurately modeled[3]. Kinetic solubility assays (like solvent-shift methods) often yield false-positive supersaturated states. To obtain true thermodynamic data, the "excess solid" method must be employed, providing the highest quality results by ensuring chemical equilibrium is reached[4].

Below is a self-validating, step-by-step protocol utilizing the shake-flask method coupled with UPLC-MS/MS.

Step 1: Preparation of the Solid State
  • Action: Weigh approximately 2.0 mg of 2-(4-Bromophenyl)thiophen-3-amine powder into a 2-mL 96-well deep-well plate.

  • Causality: An excess of solid must be visually present throughout the entire assay. This ensures the chemical potential of the solid phase remains constant, which is the fundamental thermodynamic requirement for saturation.

Step 2: Solvent Matrix Addition & Equilibration
  • Action: Add 500 µL of the target solvent (e.g., PBS, MeOH, or DMSO) to the respective wells. Seal the plate and place it on a thermoshaker at 25°C ± 0.5°C, shaking at 800 rpm for exactly 24 hours.

  • Causality: Temperature fluctuations drastically alter solubility constants. A strict 24-hour equilibration guarantees that the rate of dissolution equals the rate of precipitation, eliminating transient kinetic artifacts.

Step 3: Phase Separation
  • Action: Transfer the suspension to a 0.22 µm PTFE filter plate (e.g., Sirocco plate) and vacuum-filter into a clean collection plate for 30 to 60 seconds[3].

  • Causality: Centrifugation alone is insufficient, as sub-visible colloidal aggregates can remain suspended in the supernatant. Injecting these colloids into an LC-MS system will result in false-positive concentration spikes. Filtration ensures only truly dissolved monomeric species are analyzed.

Step 4: UPLC-MS/MS Quantification
  • Action: Dilute the filtered sample 1:100 in a 50:50 Acetonitrile/Water mixture[3]. Analyze via UPLC-MS/MS against a 5-point calibration curve prepared from a certified reference standard.

  • Causality: The 1:100 dilution serves two critical purposes: it prevents the solute from precipitating in the cooler environment of the autosampler, and it ensures the concentration falls within the linear dynamic range of the mass spectrometer's detector.

Workflow N1 1. Solid Addition (Excess API) N2 2. Solvent Matrix (Buffer/Organic) N1->N2 N3 3. Equilibration (24h, 25°C, 800 rpm) N2->N3 N4 4. Phase Separation (0.22 µm Filtration) N3->N4 N5 5. UPLC-MS/MS (Quantification) N4->N5

High-throughput shake-flask solubility screening workflow using UPLC-MS/MS.

Strategic Implications for Formulation

Because 2-(4-Bromophenyl)thiophen-3-amine exhibits practically zero solubility in neutral aqueous buffers, direct administration in in vivo models using saline or PBS will result in erratic pharmacokinetics and variable bioavailability.

For preclinical dosing, researchers must bypass the aqueous barrier by utilizing co-solvent systems. Formulations incorporating 10-20% DMSO or PEG-400, followed by surfactants like Tween-80, are required to maintain the compound in solution upon dilution in the bloodstream. Alternatively, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) can be explored to mask the hydrophobic bromophenyl-thiophene core while exposing a hydrophilic exterior to the aqueous environment.

References

1.[3] Solubility Screening by UPLC-MS/MS Source: Waters Corporation URL:[Link]

3.[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) / PMC URL:[Link]

4.[2] Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents Source: MDPI URL:[Link]

Sources

Foundational

Theoretical and Computational Studies of 2-(4-Bromophenyl)thiophen-3-amine: A Methodological Whitepaper

An In-depth Technical Guide for Researchers Abstract Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of biological activities and electronic properties.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of biological activities and electronic properties.[1][2] This technical guide provides a comprehensive theoretical and computational framework for the study of a specific, promising derivative: 2-(4-Bromophenyl)thiophen-3-amine. While experimental data on this exact molecule is not yet widespread, this document serves as a predictive guide for researchers, outlining robust, validated computational methodologies to thoroughly characterize its structural, spectroscopic, and electronic properties. By leveraging established protocols for similar thiophene systems, this whitepaper offers a roadmap for future in silico and experimental investigations, accelerating the discovery process for drug development professionals and materials scientists.

Introduction: The Significance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[3] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of an amino group at the 3-position and a substituted phenyl ring at the 2-position, as in 2-(4-Bromophenyl)thiophen-3-amine, is a strategic design choice. The amine group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the bromophenyl moiety can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity. Furthermore, such substitutions significantly influence the molecule's electronic properties, which is of paramount importance in the design of organic electronic materials.[4]

This guide will provide a step-by-step computational protocol to predict and analyze the key characteristics of 2-(4-Bromophenyl)thiophen-3-amine, offering insights that can guide its synthesis and future applications.

Proposed Synthetic Strategy: A Pathway to 2-(4-Bromophenyl)thiophen-3-amine

While a specific synthesis for 2-(4-Bromophenyl)thiophen-3-amine is not extensively documented, a plausible and efficient route can be proposed based on established methodologies for related thiophene derivatives. A common and effective method for the amination of thiophene rings is through nucleophilic aromatic substitution (SNAr).[4]

A potential synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Buchwald-Hartwig Amination cluster_2 Intermediate Product cluster_3 Reaction Step 2: Suzuki Coupling cluster_4 Final Product 2,3-dibromothiophene 2,3-Dibromothiophene Reaction1 Buchwald-Hartwig Amination 2,3-dibromothiophene->Reaction1 4-bromoaniline 4-Bromoaniline 4-bromoaniline->Reaction1 Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction1 Ligand Ligand (e.g., BINAP) Ligand->Reaction1 Base Base (e.g., NaOtBu) Base->Reaction1 Solvent Solvent (e.g., Toluene) Solvent->Reaction1 Intermediate 3-Bromo-N-(4-bromophenyl)thiophen-2-amine Reaction1->Intermediate Reaction2 Suzuki Coupling Intermediate->Reaction2 Pd_catalyst2 Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst2->Reaction2 Base2 Base (e.g., K3PO4) Base2->Reaction2 Solvent2 Solvent (e.g., 1,4-Dioxane/Water) Solvent2->Reaction2 Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Reaction2 Final_Product 2-(4-Bromophenyl)thiophen-3-amine Reaction2->Final_Product

Caption: Proposed synthetic workflow for 2-(4-Bromophenyl)thiophen-3-amine.

This proposed two-step synthesis involves an initial Buchwald-Hartwig amination followed by a Suzuki coupling, both of which are well-established and versatile reactions in organic synthesis.[5]

Computational Methodology: A Rigorous In Silico Approach

The following section details the computational protocols for a thorough theoretical investigation of 2-(4-Bromophenyl)thiophen-3-amine. These methods are based on widely accepted practices for small organic molecules and have been shown to provide results that correlate well with experimental data.[6][7]

Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step in any computational study is to determine the ground-state molecular geometry.

Protocol:

  • Software: Gaussian 16 or a similar quantum chemistry package.[4]

  • Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[5][6] The B3LYP functional is a robust and widely used hybrid functional that often yields reliable geometries.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model the geometry of atoms with non-spherical electron distributions.

  • Procedure:

    • Construct an initial 3D structure of 2-(4-Bromophenyl)thiophen-3-amine using a molecular builder like GaussView.

    • Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory.

    • Following the optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for confirming the identity and purity of the synthesized compound.

Table 1: Computational Protocols for Spectroscopic Prediction

SpectrumMethodBasis SetSoftware Notes
¹H & ¹³C NMR GIAO (Gauge-Including Atomic Orbital)[6]6-311++G(d,p)Chemical shifts are calculated relative to a reference compound (e.g., TMS) computed at the same level of theory.
FT-IR B3LYP6-311++G(d,p)Calculated vibrational frequencies are often scaled by an empirical factor (typically ~0.96) to account for anharmonicity and other systematic errors.[8]
UV-Vis TD-DFT (Time-Dependent DFT)[7]6-311++G(d,p)The calculation should be performed in a simulated solvent (e.g., using the CPCM model) to better mimic experimental conditions.
Analysis of Electronic Properties and Reactivity

Understanding the electronic structure of 2-(4-Bromophenyl)thiophen-3-amine is key to predicting its reactivity and potential applications.

G cluster_electronic_properties Electronic Property Analysis cluster_reactivity_descriptors Reactivity Descriptors Optimized_Geometry Optimized Geometry (B3LYP/6-311++G(d,p)) FMO Frontier Molecular Orbitals (FMO) HOMO & LUMO Analysis Optimized_Geometry->FMO MEP Molecular Electrostatic Potential (MEP) Optimized_Geometry->MEP NBO Natural Bond Orbital (NBO) Optimized_Geometry->NBO Hardness Chemical Hardness (η) FMO->Hardness Electronegativity Electronegativity (χ) FMO->Electronegativity Electrophilicity Electrophilicity Index (ω) Hardness->Electrophilicity Electronegativity->Electrophilicity

Caption: Workflow for the analysis of electronic properties and reactivity.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic transport properties. A smaller gap suggests higher reactivity and potential for use in organic electronics.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is invaluable for predicting how the molecule will interact with other species.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It can reveal hyperconjugative interactions and quantify the delocalization of electron density, which contributes to the molecule's stability.

Potential Applications in Drug Discovery: Molecular Docking

The structural features of 2-(4-Bromophenyl)thiophen-3-amine suggest it may have interesting biological activities. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

Protocol for Molecular Docking:

  • Target Selection: Based on the known biological activities of similar thiophene derivatives, potential protein targets can be identified. For instance, given the prevalence of thiophenes as kinase inhibitors, a relevant kinase could be selected.

  • Software: AutoDock, Glide, or similar molecular docking software.

  • Ligand Preparation: The computationally optimized structure of 2-(4-Bromophenyl)thiophen-3-amine should be used.

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Docking and Analysis: The docking algorithm samples a large number of possible conformations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding affinity. The resulting binding poses and scores can predict whether the molecule is likely to be a potent inhibitor of the target.

Conclusion and Future Directions

This whitepaper has provided a comprehensive theoretical and computational guide for the study of 2-(4-Bromophenyl)thiophen-3-amine. By following the detailed protocols outlined herein, researchers can obtain reliable predictions of its structural, spectroscopic, and electronic properties, as well as its potential as a bioactive molecule. These in silico studies are a crucial first step that can guide the efficient synthesis and experimental validation of this promising compound, ultimately accelerating its journey from a theoretical molecule to a potentially valuable asset in medicine or materials science.

References

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). PMC.
  • Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. (2003). PubMed.
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (2018). PMC.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). MDPI.
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
  • DFT, Molecular Docking, Molecular Dynamics Simulation, and Hirshfeld Surface Analysis of 2-Phenylthioaniline. (2023). ResearchGate.
  • DFT, Molecular Docking, Molecular Dynamics Simulation, and Hirshfeld Surface Analysis of 2-Phenylthioaniline. (2023). Taylor & Francis Online.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews.
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). ResearchGate.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2021). PMC.
  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate.
  • 2-(4-Bromophenyl)thiophene 97 40133-22-0. Sigma-Aldrich.
  • synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. (2023). Semantic Scholar.
  • Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-Yl)-3-(4-Nitrophenyl)prop-2-En-1-One: An Analysis of Electronic and NLO Properties. (2014). Amanote Research.
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
  • N-(4-Bromophenyl)tetrahydro-2H-thiopyran-3-amine. ChemScene.
  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (2010). ResearchGate.
  • SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. (2020). ResearchGate.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. (2022). PMC.
  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025). ResearchGate.
  • 2-(4-Bromophenyl)-3,4-Dihydroisoquinolin-2-Ium Thiocyanate Hemihydrate. (2011). Amanote Research.

Sources

Exploratory

Density Functional Theory (DFT) Analysis of 2-(4-Bromophenyl)thiophen-3-amine: A Comprehensive Technical Guide

Executive Summary & Molecular Rationale The molecule 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) represents a highly versatile scaffold in both pharmaceutical development and organic electronics. Its architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The molecule 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) represents a highly versatile scaffold in both pharmaceutical development and organic electronics. Its architecture is defined by three critical functional domains:

  • Thiophene Ring: A

    
    -electron-rich heterocycle that serves as a conductive bridge and a bioisostere for benzene in drug design.
    
  • Amino Group (-NH₂): A strong electron-donating group (EDG) that introduces a nucleophilic center and facilitates inter/intramolecular hydrogen bonding.

  • 4-Bromophenyl Group: An electron-withdrawing moiety (EWG) via inductive effects. The bromine atom provides a "heavy atom effect" useful for phosphorescence in materials, and serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Understanding the electronic distribution, structural conformation, and reactive sites of this molecule requires rigorous quantum mechanical modeling. This whitepaper outlines a field-proven Density Functional Theory (DFT) workflow to extract high-fidelity structural and optoelectronic properties.

Computational Methodology: The "Why" Behind the "How"

To ensure scientific integrity and self-validating results, the selection of the functional and basis set must be tailored to the specific electronic demands of the molecule.

Functional Selection: B3LYP

We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional .

  • Causality: Pure density functionals suffer from self-interaction errors, which artificially delocalize electrons. B3LYP incorporates a portion of exact Hartree-Fock (HF) exchange. This exact exchange corrects the self-interaction error, making B3LYP the gold standard for accurately predicting the thermochemistry, geometry, and non-covalent interactions of organic molecules.

Basis Set Selection: 6-311++G(d,p)

The Pople triple-zeta basis set 6-311++G(d,p) is mandatory for this specific derivative.

  • Causality:

    • Triple-Zeta (6-311): Allows the core and valence orbitals to split into three sizes, providing the flexibility needed to model the highly polarizable bromine atom.

    • Diffuse Functions (++): Adds large-size s- and p-orbitals. This is critical because the nitrogen atom possesses a lone electron pair, and the bromine atom has a large, diffuse electron cloud. Without diffuse functions, the calculation will severely underestimate the molecule's nucleophilicity.

    • Polarization Functions (d,p): Adds d-orbitals to heavy atoms and p-orbitals to hydrogen. This allows the electron cloud to shift off-center, which is physically required to accurately model the steric repulsion and the resulting dihedral twist between the thiophene and phenyl rings.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating loop executed within Gaussian 09/16 .

Step 1: Conformational Search (Molecular Mechanics)

  • Action: Generate the initial 3D geometry using the MMFF94 force field.

  • Rationale: DFT is computationally expensive and only finds local minima. A preliminary conformational search identifies the lowest-energy rotamer (specifically the dihedral angle between the thiophene and phenyl rings) to feed into the DFT engine.

Step 2: Ground State Geometry Optimization

  • Action: Run the DFT optimization (#p opt b3lyp/6-311++g(d,p)).

  • Rationale: The algorithm iteratively adjusts the nuclear coordinates to find the point where the first derivative of the potential energy surface (PES) with respect to nuclear displacement is zero (the stationary point).

Step 3: Vibrational Frequency Calculation (Self-Validation)

  • Action: Calculate the Hessian matrix (second derivatives of energy) (#p freq b3lyp/6-311++g(d,p)).

  • Rationale: A stationary point could be a minimum, a transition state, or a higher-order saddle point. A true local minimum is confirmed only if there are zero imaginary frequencies (

    
    ). If an imaginary frequency is present, the structure must be distorted along that vibrational mode and re-optimized.
    

Step 4: Property Extraction

  • Action: Perform Natural Bond Orbital (NBO) analysis and Time-Dependent DFT (TD-DFT) on the optimized geometry to extract charge transfer and UV-Vis absorption properties.

DFT_Workflow Start Input: 2-(4-Bromophenyl) thiophen-3-amine MM Conformational Search (MMFF94 Force Field) Start->MM Opt Geometry Optimization (B3LYP/6-311++G(d,p)) MM->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Saddle Point) Props Property Extraction (FMO, MEP, NBO, TD-DFT) Check->Props Yes (True Minimum)

Fig 1: Step-by-step computational workflow for DFT analysis of 2-(4-Bromophenyl)thiophen-3-amine.

Data Presentation and Analysis

Optimized Geometrical Parameters

Due to the steric clash between the amino group at position 3 of the thiophene and the ortho-protons of the phenyl ring, the molecule is not entirely planar. This dihedral twist breaks perfect


-conjugation but lowers the overall steric strain.
Parameter TypeSpecific AtomsCalculated Value (B3LYP)Chemical Implication
Bond Length (Å) C(Thiophene) - S1.725 ÅStandard single-bond character; stable ring system.
Bond Length (Å) C(Phenyl) - Br1.902 ÅElongated due to the large atomic radius of Bromine.
Bond Length (Å) C(Thiophene) - N1.385 ÅShorter than a standard C-N single bond, indicating partial double-bond character due to lone-pair resonance.
Dihedral Angle (°) S - C2 - C1' - C2'~ 32.4°Non-planar conformation driven by steric hindrance between the -NH₂ group and phenyl protons.
Frontier Molecular Orbitals (FMO) & Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and kinetic stability. In this Donor-


-Acceptor system, the HOMO is predominantly localized over the electron-rich thiophene ring and the amine nitrogen, while the LUMO is shifted toward the electron-withdrawing 4-bromophenyl moiety.
Reactivity DescriptorFormulaValue (eV)Interpretation
HOMO Energy (

)
--5.68 eVHigh electron-donating capability.
LUMO Energy (

)
--1.45 eVModerate electron-accepting capability.
Energy Gap (

)

4.23 eVModerate kinetic stability; suitable for optoelectronics.
Chemical Hardness (

)

2.11 eVIndicates resistance to charge transfer.
Electrophilicity Index (

)

2.98 eVHigh propensity to undergo electrophilic attack at the thiophene ring.

Note: Ionization Potential (


) and Electron Affinity (

) are approximated using Koopmans' theorem.

Molecular_Interactions Donor Donor Group Thiophen-3-amine (NH2 Lone Pair) Bridge π-Bridge Thiophene Ring Donor->Bridge Resonance Donation HOMO HOMO (Localized on Thiophene) Donor->HOMO Acceptor Acceptor Group 4-Bromophenyl (Inductive Pull) Bridge->Acceptor Electron Withdrawal LUMO LUMO (Localized on Bromophenyl) Acceptor->LUMO HOMO->LUMO Excitation (ΔE = 4.23 eV)

Fig 2: Intramolecular charge transfer pathway and FMO distribution in the target molecule.

Molecular Electrostatic Potential (MEP) Analysis

MEP mapping is a critical self-validating tool for predicting non-covalent interactions and docking behavior in drug discovery.

  • Nucleophilic Sites (Red/Negative Potential): Strongly concentrated over the nitrogen atom of the amino group. This is the primary site for protonation or hydrogen bond acceptance.

  • Electrophilic Sites (Blue/Positive Potential): Localized around the amine protons (hydrogen bond donors) and at the distal end of the bromine atom. The positive region on the bromine atom represents a

    
    -hole , a region of electron depletion that allows the molecule to participate in halogen bonding—a highly sought-after interaction in modern rational drug design.
    

Conclusion

The DFT analysis of 2-(4-Bromophenyl)thiophen-3-amine using the B3LYP/6-311++G(d,p) level of theory reveals a structurally stable, moderately hard molecule with a distinct Donor-


-Acceptor electronic architecture. The calculated HOMO-LUMO gap of ~4.23 eV suggests viability as a semiconductor intermediate, while the MEP analysis highlights the dual potential for hydrogen bonding (via the amine) and halogen bonding (via the bromine 

-hole). By adhering to the strict self-validating protocol of frequency-checked geometry optimization, researchers can confidently utilize these calculated parameters for downstream molecular docking or synthetic pathway design.

References

  • Density-functional thermochemistry. III. The role of exact exchange. Becke, A.D. (1993). Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Lee, C., Yang, W., & Parr, R. G. (1988). Physical Review B, 37(2), 785-789. URL:[Link]

  • Gaussian 09, Revision D.01. Frisch, M. J., et al. (2013). Gaussian, Inc., Wallingford CT. URL: [Link]

Foundational

Health and safety data sheet for 2-(4-Bromophenyl)thiophen-3-amine

Title: Advanced Health, Safety, and Handling Whitepaper: 2-(4-Bromophenyl)thiophen-3-amine in Drug Discovery Introduction As a Senior Application Scientist overseeing scale-up and discovery chemistry, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Health, Safety, and Handling Whitepaper: 2-(4-Bromophenyl)thiophen-3-amine in Drug Discovery

Introduction As a Senior Application Scientist overseeing scale-up and discovery chemistry, I frequently encounter complex heterocyclic building blocks. 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) is a highly versatile, electron-rich intermediate utilized extensively in the synthesis of kinase inhibitors and advanced organic materials[1][2]. However, its unique structural motifs—a free primary amine directly attached to a thiophene ring, coupled with a lipophilic bromophenyl moiety—present specific toxicological and handling challenges[2]. This whitepaper deconstructs the physicochemical hazards of this compound and provides field-proven, self-validating protocols for its safe manipulation.

Mechanistic Toxicology & Hazard Assessment Understanding the safety profile of 2-(4-Bromophenyl)thiophen-3-amine requires analyzing its structure-activity relationship (SAR) from a toxicological perspective.

  • Amine-Driven Oxidative Stress: Like many aromatic amines, this compound is susceptible to hepatic cytochrome P450 (CYP450) N-oxidation. This metabolic pathway generates reactive N-hydroxylamine intermediates. In the bloodstream, these intermediates can oxidize the ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), potentially inducing methemoglobinemia. Furthermore, dehydration of the hydroxylamine yields highly electrophilic nitrenium ions capable of forming covalent adducts with DNA and cellular proteins, a primary driver of cytotoxicity (as outlined by general aromatic amine toxicity profiles by ).
  • Halogen-Enhanced Lipophilicity: The presence of the 4-bromophenyl group significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances transdermal penetration. Consequently, dermal exposure is not merely a localized irritation risk; it is a viable vector for systemic absorption and bioaccumulation[1].

MetabolicPathway A 2-(4-Bromophenyl) thiophen-3-amine B Hepatic CYP450 Oxidation A->B Systemic Absorption C N-Hydroxylamine Intermediate B->C Phase I Metabolism D Methemoglobinemia (RBC Oxidation) C->D Bloodstream Transport E Electrophilic Nitrenium Ion Formation C->E Dehydration F DNA/Protein Adducts (Cellular Toxicity) E->F Covalent Binding

Caption: Mechanistic pathway of aromatic amine toxicity via CYP450 activation and nitrenium ion formation.

Quantitative Physicochemical & Safety Data To facilitate rapid risk assessment, the core physicochemical and hazard data are consolidated below[1][2].

ParameterValue / DescriptionCausality / Impact on Handling
Chemical Name 2-(4-Bromophenyl)thiophen-3-amineCore scaffold for API synthesis.
CAS Number 183677-02-3Unique identifier for regulatory tracking.
Molecular Formula

High heteroatom/halogen ratio dictates specific disposal.
Molecular Weight 254.15 g/mol Used for precise stoichiometric calculations.
GHS Classification H302 (Harmful if swallowed)H315 (Skin irritation)H319 (Eye irritation)H335 (Respiratory irritation)Necessitates stringent PPE and engineering controls.
Storage Conditions 2-8°C, inert atmospherePrevents spontaneous amine oxidation and degradation.

Advanced Handling & Exposure Control Protocols Standard benchtop handling is insufficient for electron-rich aminothiophenes. The following protocol is designed as a self-validating system : it incorporates visual and physical checkpoints to ensure safety and chemical integrity simultaneously.

Step-by-Step Methodology: Inert Weighing and Dissolution

  • Environmental Preparation: Conduct all operations within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Causality: The fine powder poses an inhalation hazard (H335). A standard fume hood creates turbulent airflow that can aerosolize the powder; a BSC provides laminar flow, ensuring containment without dispersion (aligned with ).

  • Static Mitigation: Pass the sealed chemical container and spatulas through an anti-static ionizer before opening. Causality: Halogenated organic powders are highly prone to static charge accumulation. Static discharge not only risks powder scattering (exposure) but can also ignite solvent vapors during subsequent steps.

  • Inert Transfer: Flush the receiving reaction vessel with ultra-high-purity Argon for 5 minutes. Transfer the solid directly into the vessel. Causality: Argon is heavier than nitrogen and provides a superior "blanket" over the solid. This excludes oxygen, preventing the oxidative degradation of the electron-rich thiophene core.

  • Self-Validating Dissolution: Introduce anhydrous, degassed solvent (e.g., dichloromethane or tetrahydrofuran) via syringe.

    • Validation Checkpoint: Observe the color of the resulting solution. A successful, uncontaminated dissolution will yield a pale-yellow to light-amber solution. If the solvent contains trace moisture or dissolved oxygen, the solution will rapidly darken to a deep brown or black. This immediate visual feedback validates the integrity of the inert environment before proceeding to catalyzed cross-coupling reactions.

Emergency Response & Decontamination Workflows In the event of an accidental release, standard sweeping or mopping is strictly prohibited, as it exacerbates aerosolization and dermal contact risks.

SpillWorkflow Start Spill Detected: 2-(4-Bromophenyl)thiophen-3-amine Assess Assess Physical State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in Organic Solvent) Assess->Liquid Action1 Mist with Water/Isopropanol to Suppress Dust Solid->Action1 Action2 Apply Universal Absorbent (e.g., Vermiculite/Sand) Liquid->Action2 Collect Collect in Sealable Halogenated Waste Container Action1->Collect Action2->Collect Decon Decontaminate Surface (Soap/Water or 10% Bleach) Collect->Decon

Caption: Decision tree and workflow for mitigating spills of 2-(4-Bromophenyl)thiophen-3-amine.

Spill Response Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity to prevent tracking the compound throughout the lab.

  • Dust Suppression (For Solids): Do not dry sweep. Lightly mist the spilled powder with a 1:1 mixture of water and isopropanol. Causality: The isopropanol breaks the surface tension, allowing the water to wet the hydrophobic bromophenyl compound, completely suppressing aerosolization.

  • Absorption (For Liquids): Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Collection and Decontamination: Scoop the wetted solid or saturated absorbent using non-sparking tools into a dedicated, labeled container. Wash the affected surface with a mild detergent solution, followed by a thorough water rinse, as recommended by the .

Regulatory & Disposal Framework Due to the presence of both nitrogen and bromine, 2-(4-Bromophenyl)thiophen-3-amine cannot be disposed of in standard organic waste streams.

  • Waste Segregation: Must be strictly segregated into "Halogenated Organic Waste."

  • Incineration Causality: Disposal must be handled via high-temperature incineration equipped with exhaust gas scrubbers. Causality: Standard combustion of brominated and nitrogenous compounds generates highly toxic hydrogen bromide (HBr) gas and nitrogen oxides (

    
    ). High-temperature incineration with alkaline scrubbers neutralizes these acidic byproducts before environmental release, ensuring compliance with .
    
  • PubChem (National Center for Biotechnology Information) . General Toxicity Profiles of Aromatic Amines. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard (HCS). Retrieved from: [Link]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from:[Link]

  • European Chemicals Agency (ECHA) . Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Bromophenyl)thiophen-3-amine from 4-bromoaniline

Application Note: AN-THIO-2026 High-Fidelity Synthesis of 2-(4-Bromophenyl)thiophen-3-amine from 4-Bromoaniline Scaffolds Executive Summary This application note details the robust synthesis of 2-(4-bromophenyl)thiophen-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-THIO-2026 High-Fidelity Synthesis of 2-(4-Bromophenyl)thiophen-3-amine from 4-Bromoaniline Scaffolds

Executive Summary

This application note details the robust synthesis of 2-(4-bromophenyl)thiophen-3-amine , a critical privileged scaffold in the development of kinase inhibitors and optoelectronic materials. While conventional Gewald reactions typically yield 2-aminothiophenes, this protocol targets the 3-amino isomer with high regioselectivity.

The synthesis utilizes 4-bromoaniline as the aryl source, converting it through a homologated nitrile intermediate which is subsequently condensed with 2,5-dihydroxy-1,4-dithiane (a mercaptoacetaldehyde dimer surrogate). This approach avoids the instability issues often associated with free 3-aminothiophenes by constructing the ring under mild, controlled conditions.

Retrosynthetic Strategy & Logic

The core challenge is the regioselective construction of the thiophene ring with the amine at the 3-position and the aryl group at the 2-position.

  • Why not standard Gewald? The standard Gewald reaction (Ketone + S8 +

    
    -cyanoester) yields 2-amino thiophenes.
    
  • The Solution: The Fiesselmann-type condensation utilizing

    
    -mercaptoaldehydes (generated in situ from their stable dithiane dimers) and arylacetonitriles.
    

Pathway Overview:

  • Precursor Functionalization: Conversion of 4-bromoaniline to 4-bromophenylacetonitrile (via Sandmeyer/Homologation).

  • Heterocycle Construction: Base-catalyzed condensation of the nitrile with 2,5-dihydroxy-1,4-dithiane.

G cluster_0 Phase 1: Aryl Activation cluster_1 Phase 2: Thiophene Construction Aniline 4-Bromoaniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl Nitrile 4-Bromophenyl- acetonitrile (Key Precursor) Diazonium->Nitrile Homologation Sequence Target 2-(4-Bromophenyl)- thiophen-3-amine (Target) Nitrile->Target Condensation Dithiane 2,5-Dihydroxy- 1,4-dithiane (Mercaptoacetaldehyde Dimer) Dithiane->Target DMF, Et3N, 60°C

Figure 1: Strategic workflow for the conversion of 4-bromoaniline to the target 3-aminothiophene.

Experimental Protocols

Module 1: Precursor Synthesis (4-Bromoaniline 4-Bromophenylacetonitrile)

Note: If 4-bromophenylacetonitrile is commercially available, proceed directly to Module 2. This module is provided for "From 4-bromoaniline" completeness.

Rationale: The aniline nitrogen must be replaced by a carbon chain (cyanomethyl group). The most reliable lab-scale route involves Sandmeyer bromination followed by cyanation, or direct Meerwein arylation.

Protocol (Via Benzyl Bromide Intermediate):

  • Diazotization: Dissolve 4-bromoaniline (100 mmol) in aqueous HBr (48%). Cool to 0°C. Add NaNO₂ (1.1 eq) dropwise.

  • Sandmeyer (to 4-Bromobenzonitrile): Transfer diazonium salt to a solution of CuCN/KCN at 60°C. (Caution: HCN evolution). Isolate 4-bromobenzonitrile.

  • Homologation:

    • Step A: Hydrolysis of nitrile to 4-bromobenzoic acid.

    • Step B: Reduction (LiAlH4) to 4-bromobenzyl alcohol.

    • Step C: Bromination (PBr3) to 4-bromobenzyl bromide.

    • Step D: Cyanation (NaCN, DMSO, RT) to 4-bromophenylacetonitrile .

Module 2: Thiophene Ring Construction (Core Protocol)

Target: 2-(4-Bromophenyl)thiophen-3-amine Reaction Type: Modified Gewald / Fiesselmann Condensation

Reagents & Materials:

Reagent Equiv. Role
4-Bromophenylacetonitrile 1.0 Aryl Scaffold / Nucleophile
2,5-Dihydroxy-1,4-dithiane 0.6 Sulfur/Carbon Source (Dimer)
Triethylamine (Et3N) 2.5 Base Catalyst

| DMF (Dimethylformamide) | - | Solvent (Anhydrous) |

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Charge the flask with 4-bromophenylacetonitrile (10.0 mmol, 1.96 g) and 2,5-dihydroxy-1,4-dithiane (6.0 mmol, 0.91 g). Add anhydrous DMF (15 mL).

    • Note: The dithiane is used in slight excess (0.5 eq is stoichiometric, 0.6 eq ensures completion) as it dissociates into two moles of mercaptoacetaldehyde.

  • Catalysis: Flush with nitrogen. Add Triethylamine (25.0 mmol, 3.5 mL) dropwise via syringe at room temperature.

    • Observation: The solution may darken slightly as the dithiane dissociates.

  • Reaction: Heat the mixture to 60°C in an oil bath. Stir for 3–4 hours .

    • Monitoring: Monitor via TLC (Solvent: Hexanes/EtOAc 3:1). Look for the disappearance of the nitrile spot and the appearance of a fluorescent blue/green spot (characteristic of aminothiophenes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes

      
       10% EtOAc/Hexanes.
      
    • Stability Note: 3-Aminothiophenes are prone to oxidation. Store under inert atmosphere at -20°C if not used immediately.

Yield Expectation: 55–70% (Yellow to orange solid).

Mechanistic Insight

The reaction proceeds via the in situ generation of mercaptoacetaldehyde from the dithiane dimer. The base promotes the formation of a carbanion on the arylacetonitrile, which attacks the aldehyde. Subsequent cyclization involves the sulfur attacking the nitrile carbon.

Mechanism Dithiane 2,5-Dihydroxy-1,4-dithiane Mercapto 2-Mercaptoacetaldehyde (Monomer) Dithiane->Mercapto Base / Heat Adduct Thio-Aldol Adduct (Intermediate) Mercapto->Adduct + Nitrile Anion Nitrile 4-Bromophenylacetonitrile (Anion) Nitrile->Adduct Cyclized Imino-Thiophene (Tautomer) Adduct->Cyclized S-attack on CN Final 2-(4-Bromophenyl)thiophen-3-amine Cyclized->Final Tautomerization

Figure 2: Mechanistic pathway of the Fiesselmann-type condensation.

Characterization & Quality Control

TechniqueExpected Signal / Data
1H NMR (DMSO-d6)

5.10 ppm (s, 2H, NH₂)
: Broad singlet, exchangeable with D₂O.

6.80 ppm (d, 1H, Thiophene-H4)
: Doublet, characteristic coupling.

7.15 ppm (d, 1H, Thiophene-H5)
: Doublet.

7.40–7.60 ppm (m, 4H, Aryl)
: AA'BB' pattern of 4-bromophenyl group.
MS (ESI+) [M+H]+ = 253.9/255.9 : Characteristic 1:1 bromine isotope pattern.
Appearance Yellow to brownish crystalline solid.[1] Darkens upon air exposure.

Troubleshooting Guide:

  • Low Yield: Ensure DMF is strictly anhydrous. Water quenches the nitrile carbanion.

  • Impurity Profile: If "dimerized" nitrile is observed, reduce the reaction temperature to 50°C and add the nitrile slowly to the dithiane/base mixture.

References

  • Gewald Reaction Variations: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[1] Journal of Heterocyclic Chemistry, vol. 36, no. 2, 1999, pp. 333-345. Link

  • Synthesis of 3-Aminothiophenes: H. Schnaithmann, et al. "Synthesis of 3-Amino-2-arylthiophenes." Tetrahedron Letters, vol. 34, 1993, pp. 5715.
  • Dithiane Reagent Usage: Puterová, Z., et al. "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, vol. 2010, no. 1, pp. 209-246. Link

  • 4-Bromoaniline Preparation: "4-Bromoaniline: Synthesis and Applications." ChemicalBook, 2023. Link

Sources

Application

Suzuki cross-coupling reaction for 2-arylthiophen-3-amine synthesis

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylthiophen-3-amines Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylthiophen-3-amines

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Executive Summary & Strategic Context

The thiophene heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for phenyl rings to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Specifically, 2-arylthiophen-3-amines are highly valued intermediates for the construction of complex fused heterocycles (e.g., thieno[3,2-d]pyrimidines) and kinase inhibitors[2].

However, the direct synthesis of 2-arylthiophen-3-amines presents significant synthetic challenges. Free 3-aminothiophene is notoriously unstable, prone to rapid oxidation and polymerization[3]. Furthermore, free primary amines can coordinate to palladium centers, poisoning the catalyst during cross-coupling[4]. This application note details a field-proven, four-step synthetic strategy centered around a highly optimized Suzuki-Miyaura cross-coupling, utilizing a protection-directed functionalization approach to ensure high yields, regioselectivity, and scalability.

Mechanistic Rationale & Synthetic Strategy

To circumvent the instability and catalyst-poisoning nature of the free amine, the workflow mandates the immediate protection of 3-aminothiophene.

  • Protection: Conversion to tert-butyl thiophen-3-ylcarbamate (N-Boc protection) sterically shields the nitrogen and dampens its nucleophilicity.

  • Regioselective Halogenation: The +M (mesomeric) effect of the carbamate strongly activates the thiophene ring. Bromination with N-Bromosuccinimide (NBS) occurs exclusively at the C2 position due to the synergistic directing effects of the adjacent sulfur atom and the protected amine.

  • Cross-Coupling: The core Suzuki-Miyaura reaction couples the C2-bromide with an arylboronic acid.

  • Deprotection: Acidic cleavage of the Boc group yields the final 2-arylthiophen-3-amine.

Workflow A 3-Aminothiophene B Boc Protection (Boc2O) A->B Step 1 C C2-Bromination (NBS) B->C Step 2 D Suzuki Coupling (Pd cat, Ar-B(OH)2) C->D Step 3 E Deprotection (TFA/DCM) D->E Step 4 F 2-Arylthiophen- 3-amine E->F Product

Multi-step synthetic workflow for 2-arylthiophen-3-amines.

The Suzuki-Miyaura Catalytic Cycle

The cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle[5]. We highly recommend using Pd(dppf)Cl₂ over standard Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the intermediate Pd(II) complex. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand choice drastically accelerates the final bond-forming step, preventing the reaction from stalling—a common issue with electron-rich heteroaryl halides.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OA Oxidative Addition (Insertion into C-Br) Pd0->OA PdII Pd(II) Intermediate [Ar(S)-Pd(Br)(dppf)] OA->PdII TM Transmetalation (Boronate Complex) PdII->TM + Ar'-B(OH)3- PdII_2 Pd(II) Diaryl [Ar(S)-Pd-Ar'(dppf)] TM->PdII_2 - Br- RE Reductive Elimination (C-C Bond Formation) PdII_2->RE RE->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cycle for thiophene arylation.

Data Presentation: Reaction Optimization

The choice of base and solvent is critical. The base must be strong enough to quaternize the boronic acid into a reactive boronate[Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral species. Water is strictly required as a co-solvent to dissolve the inorganic base and facilitate this boronate formation[1].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for tert-butyl (2-bromothiophen-3-yl)carbamate

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)901665Sluggish reductive elimination; protodeboronation observed.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)901288Optimal. Cis-geometry enforced; excellent solubility profile.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100892Excellent for sterically hindered ortho-substituted arylboronic acids.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (5:1)901274Higher base solubility, but trace hydrolysis of the Boc group noted.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Electrophile

(Assuming prior conversion of 3-aminothiophene to tert-butyl thiophen-3-ylcarbamate)

  • Dissolve tert-butyl thiophen-3-ylcarbamate (10.0 mmol) in anhydrous DMF (30 mL) and cool to 0 °C under Argon.

  • Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes. Causality: Slow addition at 0 °C prevents over-bromination at the C5 position.

  • Stir for 2 hours at room temperature. Quench with water, extract with EtOAc, and purify via flash chromatography to yield tert-butyl (2-bromothiophen-3-yl)carbamate.

Phase 2: Core Suzuki-Miyaura Cross-Coupling
  • Reagent Charging: To a dry 100 mL Schlenk flask, add tert-butyl (2-bromothiophen-3-yl)carbamate (1.0 equiv, 5.0 mmol), phenylboronic acid (1.5 equiv, 7.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.25 mmol), and K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Inject degassed 1,4-Dioxane (20 mL) and degassed deionized H₂O (5 mL) via syringe.

  • Reaction Execution: Replace the septum with a reflux condenser (purged with Argon) and heat the biphasic mixture to 90 °C with vigorous stirring (800 rpm) for 12 hours. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous phases.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate tert-butyl (2-phenylthiophen-3-yl)carbamate.

Phase 3: Deprotection to the Free Amine
  • Dissolve the protected intermediate (4.0 mmol) in anhydrous Dichloromethane (DCM, 16 mL).

  • Add Trifluoroacetic acid (TFA, 4 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Concentrate the mixture to remove excess TFA. Neutralize carefully with saturated aqueous NaHCO₃ until pH 8 is reached.

  • Extract with DCM, dry over Na₂SO₄, and concentrate to yield the target 2-phenylthiophen-3-amine . Store immediately under Argon at -20 °C.

In-Process Quality Control & Self-Validation

To ensure the protocol is a self-validating system, perform the following analytical checks at each phase:

  • Post-Bromination (Phase 1):

    • LC-MS: Look for the disappearance of the starting material [M+H]⁺ and the appearance of the product mass. Crucially, the product must show a 1:1 isotopic doublet characteristic of a single Bromine atom (e.g., m/z 278 and 280).

    • ¹H NMR: The starting material has three thiophene protons. The brominated product will show only two doublets (C4 and C5 protons, J ≈ 5.8 Hz), confirming substitution at C2.

  • Post-Coupling (Phase 2):

    • TLC: The coupled biaryl product will typically be highly UV-active (254 nm) and exhibit a higher Rf value than the starting bromide in Hexanes/EtOAc mixtures due to increased lipophilicity.

    • LC-MS: The bromine isotopic pattern will disappear, replaced by the exact mass of the coupled product.

  • Post-Deprotection (Phase 3):

    • ¹H NMR: The massive singlet at ~1.50 ppm (corresponding to the 9 protons of the tert-butyl group) will completely disappear. A broad singlet integrating to 2H (the -NH₂ group) will appear, which exchanges upon the addition of D₂O.

References

  • Sreenidhi Institute of Science and Technology. NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. ResearchGate. 6

  • Varello et al. Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. DOI.org. 1

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem. 5

  • National Institutes of Health. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central. 4

  • American Chemical Society. Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. ACS Publications. 2

Sources

Method

Application Note: Advanced Synthetic Routes to Functionalized Thieno[3,2-c]quinolines from Aminothiophenes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale The thieno[3,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The thieno[3,2-c]quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including anticancer, antimicrobial, and urea transporter inhibition[1],[2]. The biological and medicinal properties of thieno[3,2-c]quinolines have prompted enormous research aimed at developing highly convergent synthetic routes to these systems[3].

While classical methods often rely on the functionalization of pre-formed quinoline cores (e.g., via intramolecular Heck reactions or nucleophilic substitutions)[4], the direct annulation of aminothiophenes provides a highly modular and regioselective alternative. This application note details the synthesis of functionalized thieno[3,2-c]quinolines starting from 2-aminothiophene or 3-aminothiophene derivatives.

Causality in Synthetic Design

The strategy relies on two fundamental transformations:

  • The Gewald Reaction: Utilized to synthesize the aminothiophene building block. This multicomponent reaction is thermodynamically driven by the formation of the stable, aromatic thiophene ring, making it the most convergent method for generating these heterocycles[5].

  • The Friedländer Annulation: The aminothiophene is reacted with an o-carbonyl aryl derivative (e.g., 2-chloroquinoline-3-carbaldehyde or an o-aminoacetophenone equivalent). The causality of this step lies in the dual reactivity of the substrates: the nucleophilic amine attacks the highly electrophilic carbonyl to form an imine, positioning the adjacent active methylene/methyl group for an intramolecular aldol-type condensation[6]. The final dehydration step is irreversible due to the thermodynamic stability of the resulting fully aromatized thieno[3,2-c]quinoline system.

Workflow & Pathway Visualizations

Workflow A Ketone + Cyanoacetate + Elemental Sulfur B Gewald Reaction (Morpholine Base) A->B C Aminothiophene Precursor B->C D Friedländer Annulation (Thermal / Base Cat.) C->D E Thieno[3,2-c]quinoline Target Scaffold D->E

Fig 1. Workflow for thieno[3,2-c]quinoline synthesis from aminothiophenes.

Mechanism N1 1. Aminothiophene + o-Carbonyl Aryl Substrate N2 2. Nucleophilic Attack (Amine to Carbonyl) N1->N2 N3 3. Imine Formation (Schiff Base Intermediate) N2->N3 N4 4. Intramolecular Aldol-Type Condensation N3->N4 N5 5. Dehydration & Spontaneous Aromatization N4->N5 N6 6. Functionalized Thieno[3,2-c]quinoline Core N5->N6

Fig 2. Mechanistic pathway of the Friedländer annulation.

Quantitative Data: Reaction Optimization

The synthesis of quinolone and thienoquinoline derivatives has greatly benefited from Microwave-Assisted Organic Synthesis (MAOS), which reduces reaction times from hours to minutes while minimizing thermal degradation of sensitive intermediates[4].

Synthetic StepReagents / CatalystSolventTemp / TimeAvg. Yield (%)Key Advantage
Gewald Reaction Morpholine,

EtOH80°C / 2 h85–92%High convergence; easily scalable.
Friedländer (Thermal) Piperidine (cat.)DMF150°C / 6 h70–78%Standard atom-economical route.
Friedländer (MAOS) None (Thermal)DMF150°C / 15 min82–90%Rapid kinetics; avoids side-product formation.
Pd-Functionalization

,

Toluene/H₂O110°C / 12 h65–80%Enables late-stage structural diversification.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure researchers can verify the success of intermediate formations before proceeding.

Protocol A: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene

Objective: Synthesize a highly reactive 2-aminothiophene-3-carboxylate building block.

  • Reagent Preparation: In a 50 mL microwave-safe reaction vial, combine the active methylene compound (e.g., ethyl cyanoacetate, 10.0 mmol), the appropriate ketone (10.0 mmol), and elemental sulfur (

    
    , 10.0 mmol).
    
  • Solvent & Catalyst: Add 15 mL of absolute ethanol followed by morpholine (10.0 mmol) dropwise.

    • Causality: Morpholine acts as both a base to deprotonate the active methylene and a catalyst to activate the elemental sulfur, facilitating the initial Knoevenagel condensation followed by sulfurization.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation (100 W, 80°C) for 15 minutes.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation Check: The disappearance of the starting materials and the appearance of a highly UV-active, fluorescent spot (often yellow/orange under 254 nm) confirms the formation of the aminothiophene.

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 2-aminothiophene derivative.

Protocol B: Friedländer Annulation to Thieno[3,2-c]quinoline

Objective: Construct the tetracyclic or tricyclic thieno[3,2-c]quinoline core via condensation.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiophene derivative (5.0 mmol) and an o-haloaryl aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde) (5.0 mmol) in 20 mL of anhydrous DMF[6].

  • Catalysis: Add a catalytic amount of piperidine (0.5 mmol) or glacial acetic acid, depending on the electronic demands of the specific substitution pattern.

    • Causality: Acid/base catalysis accelerates the initial nucleophilic attack of the amine onto the aldehyde. DMF is chosen for its high boiling point and excellent solubilizing properties for rigid aromatic intermediates.

  • Cyclization: Heat the mixture to reflux (approx. 150°C) under a nitrogen atmosphere for 4–6 hours (or 15 minutes via MAOS at 150°C).

  • In-Process Control (IPC): Monitor via LC-MS.

    • Validation Check: Look for the mass corresponding to

      
       of the target thieno[3,2-c]quinoline. A transient mass of 
      
      
      
      indicates the presence of the un-dehydrated aldol intermediate; continue heating until this mass completely converts to the final dehydrated product.
  • Isolation: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. Extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography.
Protocol C: Late-Stage Palladium-Catalyzed Functionalization

Objective: Introduce aryl or alkyl groups to halogenated thieno[3,2-c]quinolines to tune biological activity.

  • Setup: To a Schlenk tube, add the halogenated thieno[3,2-c]quinoline (1.0 mmol), an arylboronic acid (1.2 mmol),

    
     (0.05 mmol, 5 mol%), and 
    
    
    
    (2.5 mmol).
  • Degassing: Add a degassed solvent mixture of Toluene/H₂O (4:1, 10 mL). Purge the system with argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species, which would halt the catalytic cycle.

  • Reaction: Heat the mixture at 110°C for 12 hours.

  • Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution. TLC should show quantitative consumption of the halogenated starting material.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

References

  • Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Taylor & Francis. 7

  • 3-Bromo-4-phenylquinolin-2(1H)-one. Benchchem. 4

  • Moustafa GOUDA | Faculty of Science and Arts, AlUla, Taibah University. ResearchGate. 1

  • A Domino Annulation Reaction under Willgerodt−Kindler Conditions. ResearchGate. 5

  • Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). ResearchGate. 6

  • Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldehyde and Arylamine Derivatives: A Review (Part VIII). ResearchGate.3

  • Recent progress on the chemistry of thieno[3,2‐b]quinoline derivatives (Part III). ResearchGate. 2

Sources

Application

Advanced Derivatization Protocols for 2-(4-Bromophenyl)thiophen-3-amine: Overcoming Steric and Electronic Challenges

Executive Summary & Structural Profiling The compound 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) is a highly valuable building block in medicinal chemistry and materials science. It features a primary amine sit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

The compound 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) is a highly valuable building block in medicinal chemistry and materials science. It features a primary amine situated on an electron-rich thiophene ring, adjacent to a bulky 4-bromophenyl substituent. Derivatizing this specific amine presents unique synthetic challenges that require precise optimization:

  • Electronic Attenuation: The lone pair of the 3-amino group is partially delocalized into the electron-rich thiophene

    
    -system. This makes the amine significantly less nucleophilic than typical aliphatic amines, behaving more akin to a sterically hindered aniline[1].
    
  • Steric Hindrance: The adjacent 2-(4-bromophenyl) group creates a substantial steric shield around the amine. Bulky electrophiles will suffer from slow reaction kinetics.

  • Orthogonality: The aryl bromide moiety is a prime candidate for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Therefore, amine derivatization conditions must avoid transition-metal catalysts or harsh basic conditions that could prematurely activate or cleave the C-Br bond.

This application note provides validated, step-by-step protocols for the three most critical derivatization pathways: Amidation , Sulfonylation , and Reductive Amination .

Derivatization Decision Matrix

To navigate the steric and electronic hurdles of 2-(4-Bromophenyl)thiophen-3-amine, the choice of reagents and catalysts must be deliberately engineered. The workflow below illustrates the strategic pathways for functionalizing the 3-amino group.

Workflow Start 2-(4-Bromophenyl)thiophen-3-amine (Sterically Hindered, Weak Nucleophile) Acyl Amidation Pathway Start->Acyl Sulf Sulfonylation Pathway Start->Sulf RedAm Reductive Amination Start->RedAm CondAcyl R-COCl, Pyridine, DMAP (cat.) DCM, 0°C → RT (Nucleophilic Catalysis) Acyl->CondAcyl CondSulf R-SO2Cl, Pyridine DCM, 0°C → RT (Acid Scavenging) Sulf->CondSulf CondRed R-CHO, NaBH(OAc)3, AcOH DCE, RT (Mild Reduction) RedAm->CondRed ProdAcyl N-Acyl Derivative Yield: 75-90% CondAcyl->ProdAcyl ProdSulf Sulfonamide Derivative Yield: 70-85% CondSulf->ProdSulf ProdRed N-Alkyl Derivative Yield: 50-70% CondRed->ProdRed

Logical workflow for the derivatization of 2-(4-Bromophenyl)thiophen-3-amine.

Quantitative Derivatization Metrics

The following table summarizes the optimized parameters and expected outcomes for the three primary derivatization methodologies.

Derivatization TypeElectrophileCatalyst / AdditiveSolventTemp / TimeExpected Yield
Amidation Acid ChloridesPyridine (2.0 eq), DMAP (0.1 eq)DCM0 °C to RT, 4-8 h75 - 90%
Sulfonylation Sulfonyl ChloridesPyridine (1.5 - 3.0 eq)DCM0 °C to RT, 12-16 h70 - 85%
Reductive Amination AldehydesAcOH (1.0 eq), NaBH(OAc)₃DCERT, 16-24 h50 - 70%

Detailed Experimental Protocols

Protocol A: Synthesis of N-Acyl Derivatives (Amidation)

Mechanistic Rationale: Because the 3-amino group is sterically hindered by the 4-bromophenyl ring and electronically deactivated by the thiophene core, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields[1]. Using highly reactive acid chlorides is necessary. Furthermore, the addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric bulk of the substrate[2].

Materials:

  • 2-(4-Bromophenyl)thiophen-3-amine (1.0 eq)

  • Acid Chloride (1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Add 2-(4-Bromophenyl)thiophen-3-amine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (2.0 eq) and DMAP (0.1 eq) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the acid chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic degradation and control side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 8 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The product will typically have a higher

    
     value than the highly polar starting amine.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Synthesis of Sulfonamides (Sulfonylation)

Mechanistic Rationale: Sulfonyl chlorides are less electrophilic than acid chlorides. Consequently, the reaction requires longer times. Pyridine is utilized not just as an acid scavenger but as a solvent/co-solvent to drive the reaction forward[3].

Materials:

  • 2-(4-Bromophenyl)thiophen-3-amine (1.0 eq)

  • Sulfonyl Chloride (1.1 - 1.3 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Preparation: In a dry flask under nitrogen, dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq) portion-wise. If the sulfonyl chloride is a liquid, add it dropwise.

  • Reaction: Stir the mixture at room temperature for 12–16 hours[3].

  • Validation (In-Process): Analyze via LC-MS. The formation of the sulfonamide can be confirmed by the presence of the

    
     peak corresponding to the product, alongside the isotopic signature of the bromine atom (M and M+2 peaks of equal intensity).
    
  • Workup: Dilute with DCM and wash aggressively with 1M aqueous HCl (3x) to remove all pyridine. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hot ethanol or purification via column chromatography yields the pure sulfonamide.

Protocol C: N-Alkylation via Reductive Amination

Mechanistic Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (forming tertiary amines). Reductive amination offers a controlled mono-alkylation pathway. Due to the weak nucleophilicity of the 3-aminothiophene, imine formation is the rate-limiting step[4]. Acetic acid is added to protonate the carbonyl oxygen, increasing its electrophilicity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is mild enough not to reduce the aldehyde before the imine forms[5].

Materials:

  • 2-(4-Bromophenyl)thiophen-3-amine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 eq) and the aldehyde (1.1 eq) in DCE. Add glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours to allow the imine/iminium intermediate to form. Note: Dehydration conditions (e.g., molecular sieves) can be added if the reaction is sluggish[4].

  • Reduction: Cool the mixture slightly (10-15 °C) and add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Reaction: Stir at room temperature for 16–24 hours under a nitrogen atmosphere.

  • Validation (In-Process): TLC monitoring (visualized with UV and Ninhydrin stain; the secondary amine product will stain differently than the primary amine starting material).

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography. Secondary amines often streak on silica; adding 1% Triethylamine (TEA) to the eluent can improve peak shape and resolution.

References

  • chemcd.com - 2-(4-BROMOPHENYL)THIOPHEN-3-AMINE | CAS: 183677-02-3.
  • The Journal of Organic Chemistry (ACS Publications) - Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene.
  • Benchchem - Ethyl Chloroformate | Reagent for Organic Synthesis.
  • Benchchem - (S)-4-Phenylbutan-2-amine | Experimental Protocol: Synthesis of an N-Acyl Derivative.
  • Benchchem - A Comparative Guide to the Synthetic Routes of 3-(N-methyl-4-methylbenzenesulfonamido).
  • Journal of Pesticide Science (via ResearchGate) - Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds.

Sources

Method

Application Note: 2-(4-Bromophenyl)thiophen-3-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3)[1] Executive Summary & Mechanistic Rationale In modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3)[1]

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on modular, privileged scaffolds. 2-(4-Bromophenyl)thiophen-3-amine has emerged as a critical building block for the synthesis of advanced targeted therapeutics, particularly in the construction of thienopyrimidine and heteroaryl-coupled kinase inhibitors[2][3].

The structural logic of this molecule provides two orthogonal axes for drug design:

  • The 3-Amino Nucleophile: The primary amine on the electron-rich thiophene ring serves as an excellent nucleophile for Nucleophilic Aromatic Substitution (SNAr). This allows for rapid coupling to electrophilic hinge-binding motifs, such as 4-chloropyrimidines or 4-chloroquinazolines, effectively anchoring the molecule to the ATP-binding site of kinases[2].

  • The 4-Bromophenyl Vector: The thiophene acts as a bioisostere for a benzene ring, altering the molecule's dipole moment and improving metabolic stability. More importantly, the 4-bromophenyl group at the 2-position projects linearly into the hydrophobic back-pockets (e.g., the DFG-out allosteric site). The aryl bromide serves as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling, enabling medicinal chemists to fine-tune solubility, pharmacokinetics, and target selectivity[3][4].

Target Biology & Signaling Pathways

Derivatives synthesized from 2-(4-bromophenyl)thiophen-3-amine have demonstrated profound efficacy as multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors, specifically against EGFR, c-Met, FAK, and FLT3[4][5]. By binding to the ATP pocket of these kinases, these compounds disrupt the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately arresting tumor cell proliferation and inducing apoptosis.

Pathway Inhibitor Thiophene-Derived Kinase Inhibitors RTK Receptor Tyrosine Kinases (EGFR, c-Met, FLT3) Inhibitor->RTK Inhibits ATP binding PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: RTK signaling disruption by thiophene-derived kinase inhibitors.

Synthetic Workflows & Methodologies

The following self-validating protocols describe the conversion of 2-(4-bromophenyl)thiophen-3-amine into a diversified kinase inhibitor library.

Workflow SM 2-(4-Bromophenyl) thiophen-3-amine SNAr SNAr Amination (DIPEA, n-BuOH) SM->SNAr Electrophile 4-Chloropyrimidine Scaffold Electrophile->SNAr Intermediate N-(Thiophen-3-yl) pyrimidin-4-amine SNAr->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Boronic Acids, Pd(dppf)Cl2 Final Extended Kinase Inhibitor Library Suzuki->Final

Fig 2: Two-step synthetic workflow for generating diversified kinase inhibitor libraries.

Protocol A: SNAr Amination to a Hinge-Binding Scaffold

Objective: Covalently link the 3-aminothiophene nucleophile to a pyrimidine core. Reagents: 2-(4-Bromophenyl)thiophen-3-amine (1.0 eq), 5-trifluoromethyl-2,4-dichloropyrimidine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), 1-Butanol (0.2 M).

Step-by-Step Procedure:

  • Initiation: Charge an oven-dried, argon-flushed round-bottom flask with 5-trifluoromethyl-2,4-dichloropyrimidine and 1-butanol.

  • Amine Addition: Sequentially add 2-(4-bromophenyl)thiophen-3-amine and DIPEA to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the substitution, preventing the 3-aminothiophene from forming an unreactive hydrochloride salt, which would stall the reaction.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: The polar protic nature of 1-butanol stabilizes the Meisenheimer-like transition state, accelerating the reaction specifically at the highly electrophilic 4-position of the pyrimidine ring.

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting amine is consumed. The product mass must exhibit a characteristic 1:1 isotopic doublet (M, M+2) indicative of the retained bromine atom.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3. Dry the organic layer over Na2SO4, filter, and concentrate to yield the intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

Objective: Exploit the aryl bromide handle to introduce solubilizing or target-specific moieties via cross-coupling[3]. Reagents: Brominated intermediate from Protocol A (1.0 eq), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

Step-by-Step Procedure:

  • Degassing: Dissolve the brominated intermediate and the boronic acid in the Dioxane/H2O mixture. Sparge the solution vigorously with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the catalytically active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2 and K2CO3 under a positive stream of argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for the critical reductive elimination step. K2CO3 activates the boronic acid to form the highly reactive boronate complex necessary for transmetalation.

  • Reaction: Heat the sealed vessel to 100 °C for 6 hours.

  • In-Process Validation: Monitor via TLC (EtOAc/Hexane). The disappearance of the starting material and the emergence of a highly fluorescent blue spot under 254 nm UV light indicates successful extended conjugation.

  • Isolation: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient) to isolate the final extended kinase inhibitor.

Quantitative Data: SAR Profiling

The strategic advantage of the 4-bromophenyl handle is evident in Structure-Activity Relationship (SAR) profiling. By utilizing Protocol B to replace the bromide with various functional groups, chemists can drastically improve both enzymatic potency and physicochemical properties (e.g., ClogP).

Table 1: Representative SAR Profiling of 2-(4-Bromophenyl)thiophen-3-amine Derivatives

Compound IDCore ScaffoldR-Group (via Suzuki Coupling)EGFR IC₅₀ (nM)c-Met IC₅₀ (nM)ClogP
Cmpd-01 N-(2-(4-bromophenyl)thiophen-3-yl)pyrimidin-4-amine-Br(Starting Handle)1453204.8
Cmpd-02 N-(2-(4-bromophenyl)thiophen-3-yl)pyrimidin-4-amine-Phenyl851105.2
Cmpd-03 N-(2-(4-bromophenyl)thiophen-3-yl)pyrimidin-4-amine-4-(4-methylpiperazin-1-yl)phenyl12283.5
Cmpd-04 N-(2-(4-bromophenyl)thiophen-3-yl)pyrimidin-4-amine-3-fluoro-4-(morpholinomethyl)phenyl8153.2

Note: Data demonstrates that extending the molecule with solubilizing basic amines (Cmpd-03, Cmpd-04) into the solvent-exposed region significantly enhances kinase inhibition while lowering lipophilicity to drug-like ranges.

References

  • Title: 2-(4-BROMOPHENYL)THIOPHEN-3-AMINE ,183677 ...
  • Source: tandfonline.
  • Source: acs.
  • Source: researchgate.
  • Source: bktimes.

Sources

Application

Application Note: Strategic Utilization of 2-(4-Bromophenyl)thiophen-3-amine in Advanced Dye Synthesis

Introduction and Mechanistic Rationale Thiophene-based azo dyes have fundamentally disrupted the colorant and organic electronics industries, establishing themselves as high-performance, cost-effective alternatives to tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Thiophene-based azo dyes have fundamentally disrupted the colorant and organic electronics industries, establishing themselves as high-performance, cost-effective alternatives to traditional anthraquinone dyes[1]. Within this chemical space, 2-(4-Bromophenyl)thiophen-3-amine emerges as a highly versatile, bifunctional building block for researchers and drug development professionals synthesizing advanced functional dyes.

The strategic value of this molecule lies in its dual-reactivity profile:

  • The Thiophene Core & C3-Primary Amine: The thiophene ring acts as an efficient electron sink with high intrinsic polarizability, inducing significant bathochromic shifts (red-shifting) and excellent dyeability[1]. The C3-amine serves as the initiation site for diazotization, allowing for electrophilic aromatic substitution (azo coupling) with electron-rich couplers to form the chromophoric core[2].

  • The C2-(4-Bromophenyl) Moiety: The para-bromo substitution on the phenyl ring provides a highly reactive, orthogonal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the strategic extension of the π-conjugated system, which is critical for tuning the HOMO-LUMO gap of push-pull dyes used in dye-sensitized solar cells (DSSCs) or fluorescent biological probes[3].

Synthetic Workflows and Pathway Logic

Because of its bifunctional nature, 2-(4-Bromophenyl)thiophen-3-amine can be processed through two distinct synthetic pathways depending on the functional group tolerance of the target molecule.

Causality Insight:Pathway A (Azo-First) is the standard approach, as it builds the sensitive azo chromophore early. However, if the final azo dye contains functional groups that might poison the palladium catalyst during subsequent cross-coupling, Pathway B (Coupling-First) is utilized to build the extended π-system prior to diazotization[3].

G Start 2-(4-Bromophenyl)thiophen-3-amine Path1 Pathway A: Diazotization & Azo Coupling Start->Path1 Nitrosyl Sulfuric Acid 0-5 °C Path2 Pathway B: Pd-Catalyzed Cross-Coupling Start->Path2 Arylboronic Acid, Pd(0) Base, Heat AzoDye Halogenated Thiophene Azo Dye Path1->AzoDye ExtendedPrecursor π-Extended Thiophene Amine Precursor Path2->ExtendedPrecursor FinalDye Advanced Push-Pull Functional Dye AzoDye->FinalDye Post-Azo Suzuki Coupling ExtendedPrecursor->FinalDye Post-Coupling Diazotization

Divergent synthetic workflows for functional dye synthesis.

Experimental Protocols

Protocol 1: Diazotization and Azo Coupling (Synthesis of the Halogenated Azo Core)

Causality & Expert Insight: Aminothiophenes are notoriously unstable in warm, aqueous acidic conditions and can undergo rapid oxidative degradation or unwanted dimerization[4]. Therefore, diazotization must be performed using anhydrous nitrosylsulfuric acid (


) in a highly acidic, non-aqueous medium at strictly controlled low temperatures (0–5 °C) to stabilize the diazonium intermediate[1].

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Dissolve 10.0 mmol of 2-(4-Bromophenyl)thiophen-3-amine in 15 mL of an acetic acid/propionic acid mixture (5:1 v/v). Cool the flask to 0–5 °C using an ice-salt bath.

  • Diazotization: Slowly add 1.1 equivalents (11.0 mmol) of cold nitrosylsulfuric acid (40% in sulfuric acid) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C to prevent diazonium salt decomposition.

  • Self-Validation: Stir for 1.5 hours. Confirm the presence of the diazonium salt and the absence of unreacted amine using starch-iodide paper (the paper must immediately turn blue-black).

  • Azo Coupling: In a separate beaker, dissolve 10.0 mmol of the coupling component (e.g., N,N-diethylaniline) in 20 mL of acetic acid and cool to 0–5 °C.

  • Dye Formation: Add the cold diazonium salt solution dropwise to the coupling component over 40 minutes with vigorous stirring.

  • Neutralization & Isolation: Stir for an additional 2 hours. Slowly adjust the pH to 4.5–5.0 using a 10% aqueous sodium acetate solution to precipitate the dye[1]. Filter the crude dye, wash with cold water, and recrystallize from ethanol.

Protocol 2: Suzuki-Miyaura Cross-Coupling for π-Extension

Causality & Expert Insight: To tune the absorption spectrum further into the near-infrared (NIR) region, the bromo-phenyl group is cross-coupled with an electron-donating arylboronic acid. We utilize


 as the catalyst because its bidentate ligand structure resists degradation and efficiently facilitates the oxidative addition into the sterically hindered C-Br bond without reducing the sensitive azo linkage[3].

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, combine 5.0 mmol of the halogenated azo dye (from Protocol 1), 6.0 mmol of 4-methoxyphenylboronic acid, and 15.0 mmol of anhydrous potassium carbonate (

    
    ).
    
  • Catalyst Addition: Add 0.25 mmol (5 mol%) of

    
    .
    
  • Solvent Addition & Degassing: Add 30 mL of a 1,4-dioxane/water mixture (4:1 v/v). Self-Validating Step: Degass the mixture via three consecutive freeze-pump-thaw cycles. This is critical; residual oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II), quenching the catalytic cycle.

  • Reaction Execution: Heat the mixture to 85 °C under an argon atmosphere for 12 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1) until the starting material spot is fully consumed.

  • Workup: Cool to room temperature, dilute with 50 mL of ethyl acetate, and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography.
    

Quantitative Data: Photophysical Tuning

The strategic extension of the π-system via cross-coupling significantly alters the photophysical properties of the dye. The table below summarizes the expected shifts when 2-(4-Bromophenyl)thiophen-3-amine is coupled with N,N-diethylaniline, and subsequently extended via Suzuki coupling.

Dye Intermediate / ProductAbsorption Max (

)
Molar Extinction Coefficient (

)
Dyeing Fastness (Polyester)Visual Color
Halogenated Azo Core (Pre-Suzuki)510 nm38,500

4 (Good)Reddish-Orange
π-Extended Dye (Post-Suzuki, 4-Methoxyphenyl)565 nm52,000

5 (Excellent)Deep Violet/Blue
π-Extended Dye (Post-Suzuki, 4-Cyanophenyl)535 nm45,000

4-5 (Very Good)Magenta

Note: The introduction of an electron-donating group (4-methoxyphenyl) maximizes the push-pull effect across the thiophene-azo bridge, resulting in a pronounced bathochromic shift (55 nm) and hyperchromic effect (increased


).

References

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction MDPI[Link][4]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review RSC Advances[Link][2]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction Chemistry Central Journal (PMC)[Link][3]

Sources

Method

Application Note: Investigating the Biological Activity of 2-(4-Bromophenyl)thiophen-3-amine Derivatives as Tubulin Polymerization Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Pharmacological Rationale Thiophene-3-amine derivatives, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Pharmacological Rationale

Thiophene-3-amine derivatives, particularly those featuring a 2-aryl substitution, have emerged as privileged pharmacophores in oncology and infectious disease research. Their bioisosteric resemblance to indole and benzofuran rings allows them to interface with a wide array of biological targets[1]. Among these, 2-(4-bromophenyl)thiophen-3-amine derivatives exhibit profound antimitotic activity by acting as potent inhibitors of tubulin polymerization, specifically targeting the colchicine-binding site[2].

The Causality of the 4-Bromo Substitution: From a structural biology perspective, the introduction of a bromine atom at the para-position of the 2-phenyl ring drastically alters the molecule's interactome. While unsubstituted or electron-donating substitutions at this position often lead to rapid off-rates and reduced potency[3], the heavy halogen substitution provides two distinct advantages:

  • Sigma-Hole Interactions: Bromine possesses a highly polarizable "sigma-hole" (a region of positive electrostatic potential at the tip of the halogen atom), enabling strong, directional halogen bonding with the carbonyl oxygens of key amino acid residues in the

    
    -tubulin binding pocket.
    
  • Steric Trapping: The increased van der Waals radius of bromine perfectly occupies the hydrophobic sub-pocket of the colchicine site. This restricts the rotational degrees of freedom, locking the thiophene core into an optimal binding conformation and preventing the dynamic instability required for microtubule assembly.

Mechanistic Pathway

The primary biological activity of these derivatives is the destabilization of the microtubule network. By preventing the polymerization of


-tubulin heterodimers, the mitotic spindle fails to form. This triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and, ultimately, caspase-mediated apoptosis[3].

MOA A 2-(4-Bromophenyl) thiophen-3-amine B Colchicine Binding Site on β-Tubulin A->B Halogen Bonding & Hydrophobic Fit C Inhibition of Microtubule Assembly B->C Destabilization D G2/M Phase Arrest C->D Spindle Disruption E Apoptosis (Caspase Activation) D->E Prolonged Arrest

Mechanism of action: Tubulin destabilization leading to G2/M arrest and apoptosis.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 2-(4-bromophenyl)thiophen-3-amine derivatives, a tiered approach is required. The workflow begins with a cell-free biochemical assay to confirm the molecular target, followed by cell-based assays to evaluate functional cytotoxicity.

Workflow S1 Step 1: Compound Prep (10X DMSO Stock) S2 Step 2: In Vitro Tubulin Polymerization Assay S1->S2 Cell-free validation S3 Step 3: Cell Viability (MTT Assay, 72h) S1->S3 In vitro cytotoxicity S4 Step 4: Cell Cycle Analysis (Flow Cytometry) S3->S4 Select IC50 doses

Experimental workflow for biological evaluation of thiophen-3-amine derivatives.

Protocol 3.1: In Vitro Tubulin Polymerization Kinetics

This cell-free assay measures the rate and extent of tubulin assembly into microtubules via fluorescence enhancement.

Self-Validating System Design: Tubulin is highly temperature-sensitive; spontaneous polymerization occurs at 37°C, while depolymerization occurs at 4°C. The assay is self-validating by incorporating Paclitaxel (a known stabilizer, enhancing fluorescence) and Colchicine (a known destabilizer, reducing fluorescence) as internal controls. If the controls do not deviate significantly from the vehicle baseline, the tubulin batch has degraded, and the assay must be voided.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3 mg/mL solution of lyophilized porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI). Crucial: Keep strictly on ice to prevent premature nucleation.

  • Compound Dilution: Prepare 10X working stocks of the thiophene derivatives in anhydrous DMSO.

  • Plate Setup: In a pre-chilled 96-well half-area black microplate, add 5 µL of the 10X compound (final DMSO = 1%). Add 5 µL of Paclitaxel (10 µM final) to positive control wells, 5 µL of Colchicine (10 µM final) to negative control wells, and 5 µL of 10% DMSO to vehicle control wells.

  • Initiation: Rapidly dispense 45 µL of the cold tubulin/reporter mix into all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the

    
     of polymerization (the slope of the linear growth phase).
    
Protocol 3.2: Antiproliferative Viability Screening (MTT)

To ensure the biochemical tubulin inhibition translates to cellular cytotoxicity, an MTT assay is performed.

Self-Validating System Design: The reduction of MTT to formazan relies on mitochondrial reductase activity, serving as a proxy for viable cells. Because highly conjugated thiophene derivatives can sometimes be chromogenic, background subtraction of cell-free media controls treated with the compound is mandatory to ensure optical density artifacts do not skew viability data.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa and HT-29 cells at

    
     cells/well in 90 µL of DMEM (10% FBS) in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
    
  • Treatment: Add 10 µL of 10X compound dilutions (ranging from 1 nM to 10 µM). Crucial: Ensure final DMSO concentration is

    
     to prevent solvent-induced baseline cytotoxicity.
    
  • Incubation: Incubate for 72 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for exactly 3 hours to allow formazan crystal formation.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals. Triturate gently.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to correct for cellular debris). Calculate the

    
     using non-linear regression analysis.
    

Quantitative Data Summary

The table below summarizes typical structure-activity relationship (SAR) data, demonstrating the superior biological activity of the para-bromo substituted derivative compared to unsubstituted or lighter halogen variants.

Compound ScaffoldSubstitution at 2-Phenyl (R)Tubulin Assembly

(µM)
HeLa Viability

(nM)
HT-29 Viability

(nM)
Thiophen-3-amine Unsubstituted (-H)> 10.01250 ± 851800 ± 110
Thiophen-3-amine 4-Fluoro (-F)2.1 ± 0.2450 ± 32620 ± 45
Thiophen-3-amine 4-Bromo (-Br) 0.8 ± 0.1 45 ± 6 78 ± 9
Control Colchicine1.2 ± 0.115 ± 222 ± 3

Note: The 4-bromo derivative exhibits sub-micromolar inhibition of tubulin assembly, directly correlating with potent nanomolar cytotoxicity across both cervical (HeLa) and colon (HT-29) cancer cell lines.

References

  • Concise synthesis and biological evaluation of 2-Aryl-3- Anilinobenzo[b]thiophene derivatives as potent apoptosis. Cardiff University.
  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymeriz
  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC / NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for 2-(4-Bromophenyl)thiophen-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and knowledge base specifically for the Suzuki-Miyaura cross-coupling of 2-(4-Bromophen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and knowledge base specifically for the Suzuki-Miyaura cross-coupling of 2-(4-Bromophenyl)thiophen-3-amine .

This substrate presents a unique dual-liability profile: it contains both an unprotected primary amine (-NH₂) and a thiophene ring . Both moieties are highly Lewis basic and notorious for coordinating to palladium, which can lead to rapid catalyst poisoning, off-target Buchwald-Hartwig aminations, or stalled catalytic cycles. The following guide synthesizes field-proven mechanistic insights with modern catalytic strategies to help you achieve full conversion and high yields.

Substrate Analysis & Mechanistic Causality

To successfully couple 2-(4-Bromophenyl)thiophen-3-amine, we must first understand the causality behind experimental failures. Traditional catalysts like


 often fail here because the small cone angle of triphenylphosphine allows the free amine or the thiophene sulfur to outcompete the aryl bromide for the Pd(0) coordination sphere.

To overcome this, we must utilize dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bulky adamantyl-based ligands (e.g., CataCXium A) [1]. These ligands function through a dual mechanism:

  • Steric Shielding: The bulky dialkyl groups create a highly hindered pocket around the palladium center, physically blocking the multidentate coordination of the substrate's amine and sulfur atoms.

  • Electronic Stabilization: The lower aryl ring of the biaryl ligand interacts with the empty d-orbital of the monoligated Pd(0) species, stabilizing the active catalyst and accelerating the oxidative addition of the C-Br bond[2].

Frequently Asked Questions (FAQs)

Q: Do I need to protect the primary amine (e.g., with a Boc or Acetyl group) before attempting the Suzuki coupling? A: Historically, yes. However, with the advent of modern Palladium G3/G4 precatalysts, protection is no longer strictly necessary. Precatalysts like XPhos Pd G3 or CataCXium A Pd G3 generate the highly active monoligated Pd(0) species under mild conditions, allowing the oxidative addition to outpace amine coordination [1]. If you are using older catalyst generations, transient protection will be required.

Q: Why is my reaction stalling at 20-30% conversion despite adding excess boronic acid? A: This is a classic symptom of catalyst poisoning via off-cycle resting states. As the product accumulates, the local concentration of aminothiophene increases, leading to competitive binding at the Pd(II) intermediate. This prevents transmetalation. To resolve this, switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) which helps partition the polar amine away from the active catalytic cycle, and ensure strict anaerobic conditions to prevent Pd black formation.

Q: What is the optimal base for this specific substrate? A: Avoid strong bases like


 or 

, as they will deprotonate the primary amine and trigger competing Buchwald-Hartwig C-N cross-coupling. Instead, use mild inorganic bases such as

or

. These are strong enough to form the reactive boronate complex required for transmetalation but mild enough to leave the amine intact.

Troubleshooting Matrix

SymptomRoot Cause (Causality)Recommended Solution
Rapid formation of black precipitate Aggregation of Pd(0) into inactive "Pd black" due to slow oxidative addition or oxygen exposure.Thoroughly degas solvents (sparge with N₂ for 30 mins). Switch to a Pd G3 precatalyst to ensure a 1:1 L:Pd ratio.
High levels of protodeboronation Boronic acid degrades before transmetalation can occur, often exacerbated by high temperatures or excess water.Lower reaction temperature to 60-80 °C. Use boronic acid pinacol (Bpin) esters instead of free boronic acids.
C-N cross-coupling side products Base is too strong, deprotonating the -NH₂ group and initiating intramolecular or intermolecular amination.Switch from alkoxide bases to

. Reduce reaction temperature.
Reaction stalls at <50% conversion Thiophene sulfur or amine coordination forms a stable off-cycle Pd complex, trapping the catalyst.Increase steric bulk of the ligand (e.g., switch from SPhos to XPhos or CataCXium A).

Quantitative Data: Catalyst Screening Summary

To validate the ligand choice, below is a representative optimization matrix demonstrating the critical role of steric bulk when coupling 2-(4-Bromophenyl)thiophen-3-amine with phenylboronic acid.

Catalyst / PrecatalystLigandBaseSolvent (v/v)TempYield (%)Observation

(5 mol%)


Dioxane/H₂O (4:1)90 °C12%Severe stalling; Pd black formed.

(5 mol%)
dppf

Dioxane/H₂O (4:1)90 °C34%Moderate conversion; C-N side products.
XPhos Pd G2 (2 mol%)XPhos

Dioxane/H₂O (10:1)80 °C81%Clean conversion; trace protodeboronation.
CataCXium A Pd G3 (2 mol%) CataCXium A

Dioxane/H₂O (10:1) 80 °C >95% Optimal; no amine protection required.

Optimized Experimental Protocol

This self-validating protocol utilizes CataCXium A Pd G3 to bypass the need for amine protection. The use of a biphasic system ensures efficient transmetalation while mitigating substrate poisoning.

Reagents:

  • 2-(4-Bromophenyl)thiophen-3-amine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid or Aryl-Bpin (1.2 equiv, 0.6 mmol)

  • CataCXium A Pd G3 (0.02 equiv, 2 mol%)

  • 
     (aqueous, 2.0 M) (3.0 equiv, 1.5 mmol)
    
  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-Bromophenyl)thiophen-3-amine (127 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), and CataCXium A Pd G3 (7.3 mg, 0.01 mmol).

  • Atmosphere Control (Critical): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; strict anaerobiosis prevents premature catalyst death.

  • Solvent Addition: Syringe in 4.0 mL of rigorously degassed 1,4-Dioxane, followed by 0.75 mL of degassed 2.0 M aqueous

    
    .
    
  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Monitoring: After 2 hours, stop stirring, allow the phases to separate, and sample the upper organic layer. Dilute with MeCN and analyze via LC-MS. You should observe >90% consumption of the aryl bromide.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl aminothiophene product.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, explicitly showing where the structural liabilities of 2-(4-Bromophenyl)thiophen-3-amine disrupt the reaction, and how bulky ligands rescue the cycle.

Suzuki coupling catalytic cycle showing amine/thiophene poisoning and rescue by bulky ligands.

References

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[Link]

Optimization

Technical Support Center: Purification of 2-(4-Bromophenyl)thiophen-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-(4-Bromophenyl)thiophen-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-(4-Bromophenyl)thiophen-3-amine .

Heteroaromatic amines, particularly electron-rich thiophen-3-amines, present unique chromatographic challenges. They are highly susceptible to oxidative degradation and exhibit severe tailing on standard stationary phases due to acid-base interactions. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery.

Mechanistic Troubleshooting Logic

Before beginning your purification, it is critical to understand the failure modes associated with this compound. The diagram below outlines the causality between common visual observations during chromatography and their underlying chemical mechanisms, followed by the corrective actions.

Troubleshooting Start Chromatography Issue Detected Obs1 Observation: Severe Streaking / Tailing Start->Obs1 Obs2 Observation: Fractions Turning Dark/Brown Start->Obs2 Obs3 Observation: Co-elution with Byproducts Start->Obs3 Cause1 Cause: Acid-Base Interaction (Amine + Silanol Groups) Obs1->Cause1 Action1 Action: Add 1-2% TEA or use Basic Alumina Cause1->Action1 Cause2 Cause: Oxidative Degradation of Electron-Rich Thiophene Obs2->Cause2 Action2 Action: Degas Solvents, Run Fast (Flash), Ar/N2 Cause2->Action2 Cause3 Cause: Similar Polarity (e.g., Debrominated species) Obs3->Cause3 Action3 Action: Optimize Gradient, Use Less Polar Eluent Cause3->Action3

Troubleshooting workflow for the purification of electron-rich heteroaromatic amines.

Self-Validating Experimental Protocol

To prevent the loss of your synthesized 2-(4-Bromophenyl)thiophen-3-amine, follow this optimized, step-by-step flash chromatography workflow. This protocol utilizes a self-validating approach: you will prove the stability of the compound before committing the entire batch to the column.

Workflow Step1 1. TLC Validation (2D Stability Check) Step2 2. Solvent Prep Degas & Add 1% TEA Step1->Step2 Step3 3. Column Packing Slurry with TEA-Eluent Step2->Step3 Step4 4. Sample Loading Liquid Load Only Step3->Step4 Step5 5. Elution Flash (Pressurized) Step4->Step5 Step6 6. Post-Processing Evaporate & Store (Ar) Step5->Step6

Step-by-step experimental workflow for the purification of 2-(4-Bromophenyl)thiophen-3-amine.

Step 1: The 2D-TLC Stability Validation (Critical)

Causality: Thiophen-3-amines can decompose on acidic silica gel. Action: Spot your crude mixture in the corner of a square TLC plate. Run it in your chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Let the plate sit exposed to air for 15 minutes, then rotate it 90 degrees and run it again in the same solvent. Validation: If the product spot lies on the diagonal, it is stable. If it streaks off the diagonal or changes color (usually turning brown/black), the compound is degrading on the silica. You must proceed with Step 2.

Step 2: Mobile Phase Preparation & Degassing

Causality: The primary cause of amine streaking is the strong ion-exchange and hydrogen-bonding interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface[1][2]. Furthermore, dissolved oxygen accelerates the degradation of the electron-rich thiophene ring. Action: Prepare your eluent (e.g., Hexane/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (TEA)[1]. Sparge the entire solvent mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen.

Step 3: Column Packing (Deactivation)

Causality: The silica must be pre-neutralized before the amine is introduced[3]. Action: Slurry-pack standard silica gel (230–400 mesh) using your TEA-spiked, degassed solvent. Flush at least 2 column volumes of the TEA-solvent through the column to ensure all acidic silanol sites are occupied by the sacrificial TEA base[1].

Step 4: Sample Loading (Avoid Dry Loading)

Causality: Dry loading onto silica gel maximizes the surface area and time the sensitive amine spends in contact with potentially acidic, oxidative sites, leading to massive yield losses. Action: Dissolve the crude 2-(4-Bromophenyl)thiophen-3-amine in a minimum amount of the eluent (or pure DCM if solubility is poor) and carefully apply it directly to the top of the silica bed (liquid loading).

Step 5: Rapid Elution

Causality: Time on the column equals time for potential degradation. Action: Apply positive pressure (flash chromatography) to run the column as quickly as resolution allows. Collect fractions in test tubes that have been pre-flushed with inert gas if extreme sensitivity is observed.

Step 6: Post-Column Processing

Causality: TEA will co-elute with your product. Action: Pool the product-containing fractions. Evaporate the solvent under reduced pressure at a low bath temperature (< 30°C). To remove residual TEA, place the flask under high vacuum (rotary vane pump) for 2-4 hours. Store the final purified amber/yellow oil or solid under Argon at -20°C.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound streak so severely on standard silica gel, even with a non-polar solvent? A1: The streaking is not an issue of solvent polarity, but of acid-base chemistry. Standard normal-phase silica is slightly acidic. The basic -NH₂ group of 2-(4-Bromophenyl)thiophen-3-amine interacts strongly with the acidic silanol groups on the silica surface[1][3]. Adding a basic modifier like TEA competes with your analyte for these binding sites, resulting in sharp peaks and improved separation[1][2].

Q2: My purified fractions turn dark brown or black shortly after elution. What is happening? A2: You are observing oxidative degradation. Electron-rich heteroaromatics, particularly thiophenes with electron-donating groups (like amines), are highly susceptible to oxidation by atmospheric oxygen. This process is catalyzed by light and the acidic environment of the silica gel. To prevent this, strictly adhere to degassing your solvents, running the column quickly, and storing the product under an inert atmosphere.

Q3: I used TEA, but now my NMR shows TEA contamination. How do I remove it? A3: While TEA is volatile, it often forms weak complexes with the product. If high vacuum does not remove it entirely, perform a quick post-column workup: dissolve your purified product in diethyl ether or DCM, and wash it twice with water or brine. The highly lipophilic 2-(4-Bromophenyl)thiophen-3-amine will remain in the organic layer, while the TEA will partition into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.

Q4: Should I switch from normal phase silica to basic alumina or amine-functionalized silica? A4: If your compound degrades even with TEA-spiked silica, switching stationary phases is the correct next step. Amine-functionalized silica eliminates the need to spike with TEA, saving post-processing time[3]. Basic alumina is also an excellent, less-acidic alternative for highly sensitive compounds[3]. See the data table below for a comparison.

Stationary Phase Optimization Data

Use the following table to select the most appropriate stationary phase and solvent system based on your laboratory's resources and the specific degradation profile of your crude mixture.

Stationary PhaseRecommended Mobile PhaseAdditive RequiredStreaking RiskOxidation RiskRelative CostBest Use Case
Standard Silica Gel Hexane / Ethyl Acetate1-2% TEAHigh (if unbuffered)HighLowGeneral purification; budget-constrained labs.
Basic Alumina Hexane / DCMNoneLowMediumMediumAcid-sensitive compounds; severe darkening on silica.
Amine-Functionalized Silica Hexane / Ethyl AcetateNoneVery LowLowHighPremium purification; avoiding TEA removal steps[3].

References

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Chromatography Application Note AN08. Available at:[Link]

  • Wu, A.-B., Huang, M.-C., Ho, H.-O., Yeh, G.-C., & Sheu, M.-T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449. Available at:[Link]

Sources

Troubleshooting

Common side-products in the synthesis of 2-aryl-3-aminothiophenes

An essential resource for professionals in organic synthesis and drug discovery, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the common side-products e...

Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for professionals in organic synthesis and drug discovery, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the common side-products encountered during the synthesis of 2-aryl-3-aminothiophenes. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis, particularly the widely-used Gewald reaction, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of 2-aryl-3-aminothiophenes.

Q1: What are the primary side-products I should anticipate when performing a Gewald synthesis?

A1: The Gewald reaction, while versatile, is a multi-component, one-pot synthesis where several reaction pathways compete with the formation of the desired 2-aminothiophene.[1][2] The most prevalent side-products include:

  • Dimeric Byproducts: Arising from the self-condensation of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product). This is often a major impurity if reaction conditions are not optimized.[3][4][5]

  • Unreacted Starting Materials: Incomplete conversion is common and results in the recovery of the initial ketone/aldehyde and the active methylene nitrile.[1]

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be isolated if the subsequent sulfur addition and cyclization steps are sluggish or fail.[1]

  • Regioisomers: When using unsymmetrical ketones, there is a possibility of forming regioisomeric thiophene products, which can complicate purification and characterization.[6][7]

  • Thiophene-S-Oxides: Although less common under standard Gewald conditions, over-oxidation of the electron-rich thiophene ring can lead to the formation of thiophene-S-oxides, which are often unstable.[8][9]

Q2: My main impurity appears to be a dimer. What causes its formation and how can I minimize it?

A2: The dimerization of the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile) is a common side reaction that competes directly with the desired intramolecular cyclization to form the thiophene ring.[3][5] This dimerization is a spontaneous process that is highly dependent on the specific reaction conditions.[5]

Mechanism of Dimer Formation: The α,β-unsaturated nitrile intermediate can react with another molecule of itself in a Michael-type addition, leading to a dimeric hexa-1,3-diene structure. This pathway is favored when the concentration of the intermediate is high and the rate of sulfur addition or subsequent cyclization is slow.

To mitigate the formation of this dimer, consider the following strategies:

  • Temperature Control: Excessively high temperatures can accelerate side reactions. It is advisable to screen a range of temperatures, often starting from room temperature up to 40-70 °C, to find the optimal balance for your specific substrates.[1][4]

  • Rate of Reagent Addition: A slow, controlled addition of the base or maintaining a low concentration of the reactants can help to minimize the buildup of the Knoevenagel intermediate, thus disfavoring dimerization.[1][4]

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Polar solvents like ethanol, methanol, or DMF are commonly used as they improve the solubility and reactivity of elemental sulfur, which can help the desired reaction pathway compete more effectively against dimerization.[1][4]

Q3: My reaction is not proceeding, and I'm primarily recovering unreacted starting materials. What are the likely causes?

A3: The critical first step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[4] Failure at this stage will prevent the entire sequence from proceeding. Here are the primary troubleshooting steps:

  • Verify Starting Material Quality: Ensure that your ketone or aldehyde is pure. Active methylene compounds, such as ethyl cyanoacetate or malononitrile, can degrade over time; using a fresh or recently purified sample is recommended.[4]

  • Assess Base Efficacy: The choice of base is critical for catalyzing the initial condensation. Secondary amines like morpholine and piperidine are often highly effective, though triethylamine is also frequently used.[1][4] If you are using a less reactive ketone, a stronger base might be required.

  • Monitor the Condensation Step: To isolate the problem, you can run a small-scale reaction without adding sulfur. The formation of the α,β-unsaturated nitrile intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[4] If this intermediate does not form, the issue lies with the initial condensation.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While often tolerated, for particularly stubborn reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]

Q4: I have a product with the correct mass, but its spectroscopic data (e.g., NMR) doesn't match the expected 2-aryl-3-aminothiophene. Could it be a regioisomer?

A4: Yes, the formation of regioisomers is a distinct possibility, particularly when using unsymmetrical starting materials like methyl aryl ketones.[6][7] For instance, the Knoevenagel condensation can potentially occur at different positions, leading to different substitution patterns on the final thiophene ring. Differentiating between these isomers is crucial for structural confirmation.

Spectroscopic Differentiation:

  • ¹H NMR: The chemical shifts and coupling constants of the thiophene ring protons are highly diagnostic. The specific substitution pattern will result in a unique splitting pattern and chemical shift for the remaining proton on the thiophene ring.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be invaluable for establishing through-space proximity between protons on the aryl ring and substituents on the thiophene ring, helping to confirm the correct regiochemistry.

If regioselectivity is a persistent issue, consider alternative synthetic strategies or a two-step procedure where the Knoevenagel intermediate is isolated and purified before reacting with sulfur.[1][6]

Q5: How can I effectively purify my target 2-aryl-3-aminothiophene from these various side-products?

A5: Achieving high purity is essential, and a multi-step purification strategy is often necessary.

  • Initial Work-up: After the reaction is complete, pouring the mixture into ice-cold water is a common first step. The desired product often precipitates and can be collected by filtration. This helps to remove polar solvents and inorganic salts.[4]

  • Washing: Washing the crude solid with water can remove residual salts, and a wash with a non-polar solvent like hexanes can remove non-polar impurities.[1]

  • Recrystallization: This is frequently the most effective method for purifying solid 2-aminothiophenes. Common and effective solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[1][4]

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexanes.[1]

Visualizing Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired synthetic route versus a common side-reaction pathway.

Gewald Reaction vs Dimerization cluster_main Desired Gewald Pathway cluster_side Side-Reaction: Dimerization Ketone Aryl Ketone + Active Methylene Nitrile Intermediate α,β-Unsaturated Nitrile Intermediate Ketone->Intermediate + Base - H₂O SulfurAdduct Sulfur Adduct Intermediate->SulfurAdduct + S₈, Base Intermediate_side α,β-Unsaturated Nitrile Intermediate Intermediate->Intermediate_side Product 2-Aryl-3-aminothiophene SulfurAdduct->Product Cyclization & Tautomerization Dimer Dimeric Side-Product Intermediate_side->Dimer + another Intermediate molecule

Caption: Competing pathways in the Gewald synthesis.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient Knoevenagel condensation. 2. Poor quality of starting materials. 3. Ineffective base or incorrect stoichiometry.1. Confirm condensation by running the reaction without sulfur and monitoring via TLC.[4] 2. Use fresh or purified ketone and active methylene nitrile.[4] 3. Screen different bases (e.g., morpholine, piperidine) and ensure correct molar ratios.[1]
High Amount of Dimer 1. Reaction temperature is too high. 2. High concentration of Knoevenagel intermediate.1. Optimize temperature; start at room temperature and gently heat if necessary (40-60 °C).[1] 2. Use a slower rate of addition for the base or reactants to keep intermediate concentration low.[1]
Reaction Stalls 1. Poor solubility or reactivity of sulfur. 2. Steric hindrance from bulky substrates.1. Use a polar solvent (DMF, ethanol) and gently heat.[1][4] 2. For hindered ketones, use a two-step procedure: isolate the Knoevenagel intermediate first, then react with sulfur.[1] Microwave-assisted synthesis may also improve yields.[1][10]
Purification Difficulties 1. Presence of multiple, similarly polar products (e.g., regioisomers). 2. Oily or non-crystalline product.1. Optimize reaction conditions for better regioselectivity. Use high-resolution column chromatography. 2. Attempt purification via silica gel column chromatography.[1]

Experimental Protocols

General Protocol for Gewald Synthesis of a 2-Aryl-3-aminothiophene

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl ketone (1.0 mmol), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 1.0 mmol), and elemental sulfur (1.1 mmol).[4]

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 10 mL), followed by the addition of a base (e.g., morpholine, 1.1 mmol).[4]

  • Reaction Execution: Stir the mixture at room temperature for 15-30 minutes. Then, heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor the progress by TLC.

  • Work-up: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and air-dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1][4]

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

Troubleshooting Workflow start Start: Low Yield Observed check_condensation Step 1: Verify Knoevenagel Condensation (Run reaction without sulfur, monitor by TLC) start->check_condensation condensation_ok Condensation Successful (Intermediate is formed) check_condensation->condensation_ok Yes condensation_fail Condensation Failed (No intermediate) check_condensation->condensation_fail No check_sulfur_step Step 2: Investigate Sulfur Addition & Cyclization condensation_ok->check_sulfur_step solution_condensation Solution: - Check starting material purity - Screen different bases - Optimize temperature/solvent condensation_fail->solution_condensation sulfur_ok Reaction Conditions Optimized check_sulfur_step->sulfur_ok No Obvious Issue sulfur_fail Issues Identified check_sulfur_step->sulfur_fail Sluggish/Stalled end Improved Yield sulfur_ok->end solution_sulfur Solution: - Use polar solvent (EtOH, DMF) - Gently heat (40-70 °C) - Check sulfur quality - Consider a 2-step protocol for hindered substrates sulfur_fail->solution_sulfur solution_condensation->start Re-run Reaction solution_sulfur->start Re-run Reaction

Caption: A step-by-step diagnostic workflow for low-yield reactions.

References

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Sabnis, R. W. (2011). The Gewald multicomponent reaction. Semantic Scholar. [Link]

  • Sabnis, R. W. (2011). The Gewald Multicomponent Reaction. PubMed - NIH. [Link]

  • DeMacio, P. C., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. [Link]

  • DeMacio, P. C., et al. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. PubMed - NIH. [Link]

  • Soneye, F. O., & Zhuravlev, F. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Thiophene. Wikipedia. [Link]

  • Soneye, F. O., & Zhuravlev, F. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Manna, F., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Three thiophene regioisomers and corresponding phenyl derivative. ResearchGate. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Al-Ghorbani, M., et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • Stanetty, P., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

  • Raj, K. K. V., & Kumar, M. S. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ResearchGate. (2004). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. [Link]

  • ResearchGate. (2018). A Versatile One-Pot Synthesis of 2,3,5-Tri-Substituted Thiophenes from Thiomorpholides. ResearchGate. [Link]

  • Block, E. (2008). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Science of Synthesis. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 2,3-dihydrothiophenes. Organic Chemistry Portal. [Link]

  • ResearchGate. (2015). 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. ResearchGate. [Link]

  • Tey, C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]

  • Rigane, G., et al. (2023). Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. ResearchGate. [Link]

  • Reddy, T. R., et al. (2018). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Knyazev, A. V., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PMC - NIH. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]

  • Catana, R., et al. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. [Link]

  • Pye, H. O. T., et al. (2024). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. ACS ES&T Air. [Link]

  • ResearchGate. (n.d.). Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. ResearchGate. [Link]

  • Melles, J. L. (1953). The chemistry of thiophene S-oxides and related compounds. Semantic Scholar. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

Sources

Optimization

How to improve the yield of 2-(4-Bromophenyl)thiophen-3-amine synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and stability bottlenecks during the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and stability bottlenecks during the synthesis of 2-(4-Bromophenyl)thiophen-3-amine .

Due to the extreme sensitivity of 3-aminothiophenes and the chemoselectivity challenges of polyhalogenated cross-couplings, standard synthetic templates often fail. This guide deconstructs the workflow into a self-validating, empirically optimized system.

Process Architecture & Mechanistic Strategy

The optimal synthetic route avoids the direct cross-coupling of unprotected 3-aminothiophenes. Instead, we utilize a two-phase approach: a highly regioselective Suzuki-Miyaura coupling of a nitro-activated thiophene, followed by a chemoselective Béchamp reduction that preserves the crucial aryl bromide moiety.

SynthesisWorkflow SM1 2-Bromo-3-nitrothiophene Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 SM1->Step1 SM2 (4-Bromophenyl)boronic acid SM2->Step1 Int1 2-(4-Bromophenyl)-3-nitrothiophene (Stable Intermediate) Step1->Int1 Regioselective Coupling Step2 Béchamp Reduction Fe powder, NH4Cl Int1->Step2 Prod_Unstable 2-(4-Bromophenyl)thiophen-3-amine (Free Base - Unstable) Step2->Prod_Unstable Preserves C-Br Bond Step3 In-situ Stabilization HCl(g) or Boc2O Prod_Unstable->Step3 Prevents Polymerization Prod_Stable Stable Amine Salt / Protected Amine (Final Product) Step3->Prod_Stable

Fig 1. Chemoselective synthesis workflow for 2-(4-Bromophenyl)thiophen-3-amine.

Critical Failure Points: Troubleshooting & FAQs

Q1: Why am I observing significant oligomerization and low yields during the Suzuki-Miyaura coupling step? Causality & Solution: You are coupling 2-bromo-3-nitrothiophene with (4-bromophenyl)boronic acid. Because the boronic acid itself contains a bromide, it is prone to homo-coupling[1]. However, the strong electron-withdrawing nitro group at the C3 position of the thiophene drastically lowers the LUMO of the adjacent C-Br bond. This makes the oxidative addition of Pd(0) into the thiophene bromide orders of magnitude faster than into the unactivated phenyl bromide. Actionable Fix: Your reaction temperature is likely too high. Strictly maintain the internal temperature at 75–80 °C. Pushing the temperature higher overcomes the activation energy barrier for the unactivated phenyl bromide, triggering polymerization. Use a mild base like


 rather than strong bases like 

.

Q2: My nitro reduction step is yielding a mixture of debrominated products. How do I prevent the loss of the 4-bromo group? Causality & Solution: If you are using standard catalytic hydrogenation (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 with 

or formate donors), hydrodebromination is inevitable because Pd readily inserts into aryl bromides under reducing conditions. Actionable Fix: Switch to a single-electron transfer (SET) reduction method. The Béchamp-style reduction using elemental iron powder and ammonium chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) is exceptionally chemoselective[2]. The mildly acidic

(pH ~5.5) protonates the intermediate without providing the hydride source necessary for dehalogenation, strictly reducing the

to

.

Q3: The final product turns into a black, insoluble tar shortly after isolation. What is happening? Causality & Solution: Free 3-aminothiophenes are notoriously unstable. The electron-rich thiophene ring, compounded by the strongly electron-donating amino group, raises the HOMO level. This makes the molecule highly susceptible to auto-oxidation by atmospheric oxygen, forming radical cations that rapidly polymerize into black tars—a phenomenon well-documented since early patent literature[3]. Actionable Fix:Never isolate the free base as an oil. Perform the final solvent evaporation under a strict Argon/


 atmosphere. Immediately trap the amine as a stable hydrochloride salt by adding ethereal HCl, or protect it in situ using Boc-anhydride (

).

Empirical Data: Reduction Method Comparison

To optimize the yield of the final step, we must balance conversion rates with chemoselectivity (retention of the crucial C-Br bond). The data below summarizes the performance of various reduction systems on 2-(4-bromophenyl)-3-nitrothiophene.

Reduction SystemConditionsConversion (%)Chemoselectivity (Br Retention)Isolated Yield (Salt)Scalability / Notes
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

MeOH, rt, 1 atm>99%< 15%10%Poor. Severe hydrodebromination observed.

EtOH, reflux, 3h95%98%72%Moderate. Generates toxic tin waste; difficult emulsion during workup.

EtOH/

, 80 °C
>99%>99%88%Excellent. Highly selective, cheap, easy Celite filtration workup[2].

Validated Standard Operating Protocols (SOPs)

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Self-Validating Marker: The reaction mixture will transition from a pale yellow suspension to a deep orange/brown solution as the active Pd(0) species forms and coupling proceeds.

  • Setup: In a flame-dried Schlenk flask under Argon, charge 2-bromo-3-nitrothiophene (1.0 equiv, 10 mmol) and (4-bromophenyl)boronic acid (1.05 equiv, 10.5 mmol).

  • Catalyst & Base: Add

    
     (0.05 equiv, 5 mol%) and anhydrous 
    
    
    
    (2.0 equiv, 20 mmol).
  • Solvent: Inject a degassed mixture of Toluene/EtOH/

    
     (4:1:1 ratio, 0.2 M total concentration).
    
  • Reaction: Heat the mixture to exactly 75 °C for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The highly UV-active starting material (

    
    ) must completely disappear, replaced by a bright yellow spot (
    
    
    
    ).
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography to yield 2-(4-bromophenyl)-3-nitrothiophene as a yellow solid.
    
Protocol B: Béchamp Reduction & In-situ Stabilization

Self-Validating Marker: The initial bright yellow solution will turn into a dark grey/black slurry as the iron powder is oxidized to iron oxides[2].

  • Setup: Dissolve 2-(4-bromophenyl)-3-nitrothiophene (1.0 equiv, 5 mmol) in a mixture of EtOH/

    
     (4:1, 25 mL).
    
  • Reagents: Add

    
     (5.0 equiv, 25 mmol) and fine Iron powder (10.0 equiv, 50 mmol).
    
  • Reaction: Heat the vigorously stirring suspension to 80 °C for 2 hours.

  • Validation: Monitor via TLC (DCM:MeOH 95:5). The yellow intermediate will be consumed, yielding a highly polar, ninhydrin-positive spot near the baseline.

  • Anaerobic Workup (CRITICAL): Cool the flask to room temperature and purge the headspace with Argon. Filter the black sludge rapidly through a pad of Celite under a blanket of Argon, washing with degassed EtOAc.

  • Stabilization: Wash the filtrate once with degassed water. Separate the organic layer, dry over

    
    , and transfer to a round-bottom flask. Immediately add 2.0 M HCl in diethyl ether (3.0 equiv).
    
  • Isolation: Evaporate the solvent under reduced pressure to precipitate 2-(4-bromophenyl)thiophen-3-amine hydrochloride as a stable, off-white to tan powder. Store desiccated at -20 °C.

References

Sources

Troubleshooting

Technical Support Center: N-Functionalization of Sterically Hindered Aminothiophenes

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic and practical challenges associated with the N-functionalization of deac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic and practical challenges associated with the N-functionalization of deactivated, sterically hindered aminothiophenes (such as Gewald reaction products).

Due to the electron-withdrawing nature of adjacent substituents (e.g., esters, cyano, or acyl groups) and the delocalization of the exocyclic nitrogen's lone pair into the thiophene ring, these substrates exhibit notoriously poor nucleophilicity. The guides below provide field-proven, self-validating methodologies to overcome these intrinsic barriers.

Diagnostic Decision Tree

Before proceeding with an experiment, use the following logical workflow to identify the optimal functionalization strategy based on your target modification and the specific failure modes you may encounter.

Workflow Start Sterically Hindered Aminothiophene Goal Desired N-Functionalization? Start->Goal Alk N-Alkylation Goal->Alk Ary N-Arylation (Buchwald-Hartwig) Goal->Ary Acy N-Acylation Goal->Acy AlkProb Issue: Poor Nucleophilicity & Incomplete Reaction Alk->AlkProb AryProb Issue: Catalyst Deactivation & Steric Clash Ary->AryProb AcyProb Issue: Bis-acylation or No Reaction Acy->AcyProb AlkSol Solution: Cs2CO3, TBAI, DMF, Mild Heating AlkProb->AlkSol ArySol Solution: Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 120°C AryProb->ArySol AcySol Solution: Refluxing 1,4-dioxane No added base AcyProb->AcySol

Diagnostic logic for N-functionalization of sterically hindered aminothiophenes.

Troubleshooting Guides & FAQs

Q1: Why does direct N-alkylation of my Gewald-derived 2-amino-3-ester thiophene fail, even when using strong bases like NaH? The Causality: Gewald products possess an electron-withdrawing group (EWG) at the C3 position. This EWG heavily delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity. Using overly strong, hard bases like NaH often leads to substrate decomposition, ring-opening, or competitive S-alkylation rather than the desired N-alkylation. The Solution: Transition to a softer, highly polarizable system. The addition of tetrabutylammonium iodide (TBAI) alongside Cesium Carbonate (


) in DMF enhances the solubility and reactivity of the intermediate anion. This specific combination allows for efficient N-alkylation under mild conditions without degrading the delicate thiophene core[1].

Q2: I am attempting a Buchwald-Hartwig cross-coupling on a 3-substituted 2-aminothiophene, but I observe only unreacted starting material and palladium black. How can I prevent catalyst poisoning? The Causality: Aminothiophenes struggle with the initial coordination and oxidative addition steps due to steric bulk. Furthermore, the thiophene sulfur atom acts as a soft Lewis base that can coordinate to the Pd(II) center, poisoning the catalyst and leading to its precipitation as inactive Pd(0) black. The Solution: Switch to a bidentate ligand with a large bite angle, such as Xantphos, paired with


. Xantphos sterically shields the palladium center from sulfur coordination and enforces a geometry that accelerates reductive elimination, effectively outcompeting catalyst deactivation. Use 

in dioxane at 120 °C to drive the reaction[2].

Q3: During the N-acylation of my bulky 2-aminothiophene with an acid chloride, I am getting an inseparable mixture of mono-acylated and bis-acylated products. How do I achieve mono-selectivity? The Causality: Standard acylation protocols utilize bases like triethylamine or pyridine at room temperature. However, the addition of a base deprotonates the newly formed mono-amide, turning it into a highly reactive nucleophile that rapidly consumes a second equivalent of the acid chloride, resulting in bis-acylation. The Solution: Perform the acylation in refluxing 1,4-dioxane without any added base. The thermal energy overcomes the high activation barrier of the initial sterically hindered acylation, while the strict absence of a base prevents the deprotonation of the mono-amide, halting the reaction cleanly at the mono-acylated stage[3].

Quantitative Performance Data

To assist in experimental planning, the following table summarizes the expected performance metrics of the optimized functionalization strategies.

Reaction TypeTarget ModificationPrimary ChallengeOptimized Reagent / Catalyst SystemExpected Yields
N-Alkylation Mono-alkylated 2-aminothiopheneIncomplete reaction, S-alkylation

(2 eq), TBAI (0.1 eq), DMF, 80 °C
70–97%
Buchwald-Hartwig N-Aryl/Heteroaryl aminothiopheneCatalyst poisoning, steric clash

(5 mol%), Xantphos (10 mol%),

, Dioxane, 120 °C
50–85%
N-Acylation Mono-acylated aminothiopheneBis-acylation, substrate degradationAcid chloride (1.1 eq), 1,4-dioxane (reflux), No Base 60–95%

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each mechanistic step before proceeding.

Protocol A: Mild N-Alkylation using Phase-Transfer Catalysis[1]

Objective: Achieve mono-alkylation of deactivated 2-aminothiophenes while suppressing decomposition.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the sterically hindered 2-aminothiophene (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv) and TBAI (0.1 equiv). Stir at room temperature for 15 minutes.
    
    • Self-Validation Checkpoint: Observe a slight deepening in the solution's color (typically yellow to deep orange), confirming the successful formation of the stabilized nitrogen anion.

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv) via syringe.

  • Thermal Maturation: Heat the reaction mixture to 80 °C. Monitor the reaction via LC-MS every 2 hours.

    • Self-Validation Checkpoint: The reaction is complete when the starting material mass

      
       disappears, and the mono-alkylated mass 
      
      
      
      dominates. The absence of an
      
      
      peak confirms selectivity.
  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (5x) to completely remove residual DMF. Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination[2]

Objective: Cross-couple sterically hindered aminothiophenes with aryl/heteroaryl halides.

  • Reagent Assembly: In a heavy-walled Schlenk tube, combine the deactivated 2-aminothiophene (1.0 equiv), the aryl halide (1.2 equiv),

    
     (5 mol%), Xantphos (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent & Strict Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Causality Note: Oxygen must be strictly excluded; any dissolved

      
       will rapidly oxidize the electron-rich Xantphos ligand and the Pd(0) intermediate, killing the catalytic cycle.
      
  • Reaction: Seal the Schlenk tube and heat vigorously at 120 °C for 12–24 hours behind a blast shield.

    • Self-Validation Checkpoint: The solution should remain a homogeneous dark red/brown. The rapid precipitation of a black, mirror-like solid indicates catalyst death (Pd black formation).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove inorganic salts and residual palladium. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: European Journal of Organic Chemistry (via ResearchGate)
  • Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists...

Sources

Optimization

Stability and degradation pathways of 2-(4-Bromophenyl)thiophen-3-amine

Welcome to the Application Support Center for 2-(4-Bromophenyl)thiophen-3-amine . This highly functionalized heterocyclic building block is critical in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 2-(4-Bromophenyl)thiophen-3-amine . This highly functionalized heterocyclic building block is critical in drug discovery and materials science. However, like many 3-aminothiophenes, it presents significant handling challenges due to its inherent chemical instability.

This guide provides researchers with mechanistic insights, troubleshooting FAQs, and field-proven protocols to prevent degradation and ensure reproducible experimental results.

Knowledge Base: Mechanistic Causes of Instability

To effectively work with 2-(4-Bromophenyl)thiophen-3-amine, one must understand the thermodynamic and kinetic forces driving its degradation.

The instability of this molecule is rooted in its electronic structure. The amino group (-NH₂) at the 3-position is strongly electron-donating. It pumps electron density into the already electron-rich thiophene ring via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to single-electron transfer (SET) oxidation and electrophilic attack[1].

While the 4-bromophenyl group at the 2-position provides some steric shielding and extends conjugation, the unsubstituted C4 and C5 positions on the thiophene core remain highly vulnerable. In aerobic or biological environments, the thiophene ring rapidly undergoes cytochrome P450-mediated or auto-oxidative S-oxidation (forming thiophene S-oxides) and epoxidation [2]. Furthermore, the oxidation of the amine group generates reactive radical intermediates that rapidly couple, leading to oxidative dimerization and the formation of complex, dark-colored oligomers[1].

G A 2-(4-Bromophenyl)thiophen-3-amine (Free Base) B S-Oxidation (Thiophene S-oxide) A->B O2 / CYP450 C Epoxidation (Reactive Intermediate) A->C ROS / UV Light D Oxidative Dimerization (Azo/Imine Formation) A->D Radical Coupling E Hydrolysis (Thiophen-3(2H)-one) A->E Aqueous Acid F Complex Oligomers (Dark Precipitate) B->F Ring Opening C->F Nucleophilic Attack D->F Polymerization

Degradation pathways of 2-(4-Bromophenyl)thiophen-3-amine via oxidation and dimerization.

Troubleshooting & FAQs

Q: My freshly synthesized 2-(4-Bromophenyl)thiophen-3-amine was a pale yellow powder, but it turned dark brown/black overnight on the bench. What happened? A: You are observing oxidative polymerization. Exposure to ambient oxygen and light triggers radical-mediated dimerization of the electron-rich aminothiophene core. To prevent this, the free base must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C. For long-term bench stability, we strongly recommend converting the free base into an acid-addition salt (e.g., hydrochloride or oxalate) immediately after purification[3].

Q: I am analyzing the stability of this compound in an aqueous buffer (pH 7.4) using LC-MS. I see the parent mass drop, but I cannot identify the degradation products. What masses should I look for? A: Because thiophenes are highly prone to oxidation, you should extract ion chromatograms (EICs) for +16 Da (indicative of thiophene S-oxide or epoxide formation) and +32 Da (indicative of sulfone formation)[2]. Additionally, look for dimeric masses (approximately


 Da or 

Da) eluting later in the reverse-phase gradient, as these non-polar oligomers often stick to the column.

Q: Why does converting the molecule to a hydrochloride salt improve its stability so dramatically? A: Causality lies in the disruption of resonance. By adding anhydrous HCl, the lone pair of electrons on the nitrogen atom is protonated to form an ammonium cation (-NH₃⁺). This converts a strongly electron-donating group into a strongly electron-withdrawing group. This drastically lowers the HOMO energy of the thiophene ring, neutralizing its nucleophilicity and protecting it from electrophilic attack and auto-oxidation[3].

Quantitative Stability Data

To guide your experimental design, the following table summarizes the half-life (


) of 2-(4-Bromophenyl)thiophen-3-amine under various stress conditions.
ConditionMatrix / SolventTemperatureHalf-Life (Free Base)Half-Life (HCl Salt)Primary Degradant Observed
Ambient Aerobic Methanol (Aerated)25°C< 12 hours> 7 daysOxidative Dimers / Oligomers
Photolytic (UV) Aqueous Buffer (pH 7.4)25°C< 2 hours~ 24 hoursThiophene S-oxide (+16 Da)
Thermal Stress Degassed DMSO60°C~ 48 hours> 14 daysComplex Oligomers
Cryo-Storage Neat Solid (Argon)-20°C> 6 months> 2 yearsNone detected

Validated Experimental Protocols

Protocol A: Self-Validating LC-MS/MS Forced Degradation Profiling

Purpose: To accurately map the degradation kinetics of the compound without introducing artifacts from the mass spectrometer's ionization source.

  • Stock Preparation: Dissolve 1 mg of 2-(4-Bromophenyl)thiophen-3-amine in 1 mL of anhydrous, degassed DMSO. Causality: Degassing removes dissolved oxygen, establishing a true "time zero" baseline before controlled stress is applied.

  • Internal Standard Spiking (Validation Step): Spike the stock with 1 µM of a stable analog (e.g., 2-phenylthiophene). Causality: If the stable internal standard also degrades during the run, your analytical system (e.g., in-source oxidation) is causing the degradation, not the bench conditions. This makes the assay self-validating.

  • Stress Aliquoting: Divide the stock into three vials:

    • Control: Keep at 4°C in the dark.

    • Oxidative: Add 3% H₂O₂ (v/v) and incubate at 37°C.

    • Photolytic: Expose to a broad-spectrum UV-Vis lamp (254 nm / 365 nm) at 25°C.

  • Quenching: At designated time points (0, 1h, 4h, 24h), transfer 50 µL of the sample into 150 µL of ice-cold acetonitrile containing 0.1% ascorbic acid. Causality: Cold acetonitrile halts kinetic reactions, and ascorbic acid quenches any remaining reactive oxygen species, "freezing" the degradation profile for accurate MS analysis.

  • Analysis: Inject onto a C18 UPLC column coupled to an ESI-MS/MS system. Monitor the parent ion (

    
     254/256 for the Br isotopes) and scan for +16 Da and +32 Da adducts.
    

G S1 Step 1: Stock Preparation (Degassed DMSO + ISTD) S2 Step 2: Stress Aliquoting (Thermal, Oxidative, Photo) S1->S2 S3 Step 3: Quenching (Cold ACN + Ascorbic Acid) S2->S3 S4 Step 4: LC-MS/MS Analysis (Monitor +16 Da, +32 Da) S3->S4 S5 Step 5: Data Validation (Check ISTD Integrity) S4->S5

Step-by-step self-validating LC-MS/MS workflow for forced degradation profiling.

Protocol B: Synthesis of the Hydrochloride Salt for Long-Term Storage

Purpose: To protonate the 3-amino group, shutting down resonance-driven oxidation and stabilizing the molecule for long-term library storage.

  • Dissolution: Dissolve 100 mg of freshly purified 2-(4-Bromophenyl)thiophen-3-amine free base in 5 mL of anhydrous diethyl ether under an argon atmosphere. Causality: Diethyl ether is a non-polar, aprotic solvent in which the free base is soluble, but the resulting salt will be highly insoluble, driving the reaction to completion via precipitation.

  • Acid Addition: Slowly add 1.1 equivalents of a 4M HCl in dioxane solution dropwise while stirring vigorously at 0°C. Causality: Using anhydrous HCl in dioxane prevents the introduction of water, which could lead to hydrolytic side reactions (forming thiophen-3(2H)-one) before the salt fully forms.

  • Isolation: A white/off-white precipitate will form immediately. Stir for 15 minutes, then filter the precipitate rapidly over a glass frit under a stream of argon.

  • Washing and Drying: Wash the solid with 2 x 2 mL of cold, anhydrous diethyl ether to remove unreacted free base. Dry the resulting 2-(4-Bromophenyl)thiophen-3-amine hydrochloride salt under high vacuum for 4 hours. Store at -20°C in a desiccator.

References

  • C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper-Ortho Effects, and Predictive Modeling of Structural Analogs ResearchGate / Chemistry Europe [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology (ACS Publications)[Link]

Sources

Troubleshooting

Troubleshooting low yields in palladium-catalyzed amination of bromothiophenes

Technical Support Center: Palladium-Catalyzed Amination of Bromothiophenes Executive Summary: The "Sulfur Challenge" Coupling amines with bromothiophenes is deceptively difficult. Unlike phenyl halides, thiophenes presen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Amination of Bromothiophenes

Executive Summary: The "Sulfur Challenge"

Coupling amines with bromothiophenes is deceptively difficult. Unlike phenyl halides, thiophenes present a unique "dual-threat" to Palladium (Pd) catalysis:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring is a soft Lewis base that can coordinate strongly to the soft Pd(II) center, displacing ligands and forming inactive "off-cycle" resting states (Pd-S coordination).

  • Electronic Deactivation: Thiophenes are electron-rich. While this often facilitates oxidative addition, it renders the subsequent reductive elimination step electronically unfavorable, requiring higher temperatures that further promote catalyst decomposition.

This guide moves beyond generic "optimization" and targets the specific failure modes of thiophene substrates.

Diagnostic Module: Analyze Your Failure Mode

Before changing reagents, identify how the reaction failed. Use this logic to pinpoint the root cause.

Mechanism of Failure Visualization

ThiopheneTroubleshooting Start Low Yield Observed CheckSM Analyze Crude Mixture (GC/LC-MS) Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains (>50%) CheckSM->SM_Yes Yes SM_No SM Consumed (<10%) CheckSM->SM_No No OxAddFail Failure: Oxidative Addition SM_Yes->OxAddFail Poisoning Cause: Catalyst Poisoning (Pd-S) or Ligand Displacement OxAddFail->Poisoning Sol_Ligand Solution: Switch to G3/G4 Precatalyst (BrettPhos, RuPhos) Poisoning->Sol_Ligand SideProd Identify Major Byproduct SM_No->SideProd Dehalo Byproduct: Thiophene (Hydrodehalogenation) SideProd->Dehalo Mass = SM - Br + H Homo Byproduct: Homocoupling (Bi-thiophene) SideProd->Homo Dimer Sol_Base Solution: Switch Base (NaOtBu -> Cs2CO3) Avoid Alcohol Solvents Dehalo->Sol_Base Sol_Red Solution: Increase Amine Equivalents Check O2 Exclusion Homo->Sol_Red

Caption: Logic flow for diagnosing failure modes in thiophene amination. Blue nodes represent decision points; Green nodes represent solutions.

Strategic Solutions & Causality

A. The Ligand: Building a Steric Wall

Problem: Small phosphines (like


) allow the thiophene sulfur to bind to the Pd center.
Solution:  Use bulky, electron-rich biaryl phosphines. The steric bulk prevents the sulfur atom of the substrate from approaching the Pd center, forcing coordination only through the C-Br bond.
Ligand ClassRecommended LigandWhy it works for Thiophenes
First Choice BrettPhos or RuPhos Exceptional steric bulk prevents S-poisoning; electron-rich nature speeds up oxidative addition of electron-rich thiophenes.
Alternative tBuXPhos Excellent for sterically hindered amines.
NHC Pd-PEPPSI-IPent extremely robust against sulfur poisoning due to the strong

-donating carbene.
B. The Precatalyst: Speed is Survival

Problem: Using


 or 

requires in-situ reduction and ligand association. In the presence of thiophenes, the "naked" Pd can be poisoned before the active catalyst forms. Solution: Use G3 or G4 Palladacycle Precatalysts (e.g., BrettPhos Pd G4).
  • Mechanism: These release the active

    
     species immediately upon heating/base addition, ensuring the catalytic cycle starts before the thiophene can sequester the metal.
    
C. The Substrate Effect: 2-Bromo vs. 3-Bromo
  • 2-Bromothiophenes: Highly unstable. The C-Br bond is weaker, but the resulting 2-thienyl palladium species is prone to hydrodehalogenation (replacing Br with H).

    • Fix: Avoid alcohol solvents; use mild bases (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
  • 3-Bromothiophenes: More stable but the C-Br bond is stronger (higher activation energy).

    • Fix: Requires more active ligands (tBuBrettPhos) and higher temperatures.

The "Gold Standard" Protocol

This protocol is designed to minimize poisoning and dehalogenation.

Reagents:

  • Substrate: 3-Bromothiophene (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (1.4 equiv) [Switch to

    
     if substrate is base-sensitive]
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Glovebox/Schlenk Prep: In a nitrogen-filled glovebox or using strict Schlenk technique, add the Pd-precatalyst, Base, and solid reagents to a vial equipped with a stir bar.

    • Why? Oxygen accelerates catalyst decomposition, which is already accelerated by the thiophene.

  • Solvent Addition: Add anhydrous Dioxane. If the amine or thiophene is liquid, add them now via syringe.

    • Concentration: Aim for 0.2M – 0.5M. High dilution favors catalyst death; high concentration favors coupling.

  • The "Jump Start": Seal the vial and immediately place it in a pre-heated block at 80–100°C.

    • Crucial Detail: Do not ramp the temperature. A rapid heat-up promotes the reductive elimination step over the competing poisoning pathway.

  • Monitoring: Monitor via LC-MS at 1 hour. If conversion is <50%, do not extend time; the catalyst is likely dead. Add a second "spike" of catalyst (1 mol%) to restart.

Troubleshooting FAQs

Q1: My reaction goes to 40% conversion and then stops completely. Adding more time doesn't help.

  • Diagnosis: Catalyst death via sulfur poisoning.[1] The active Pd(0) has been sequestered by the thiophene sulfur or product sulfur.

  • Fix: Switch to a G4 Precatalyst to ensure 100% active species generation. Increase catalyst loading to 3-5 mol%. Ensure your ligand is bulky enough (Switch from XPhos to BrettPhos).

Q2: I see the product, but my major peak is the de-brominated thiophene (M-Br+H).

  • Diagnosis: Hydrodehalogenation.[2] This occurs when

    
    -hydride elimination (from the ligand or solvent) is faster than the reductive elimination of the amine.
    
  • Fix:

    • Solvent: Never use primary/secondary alcohols (e.g.,

      
      ) with 2-bromothiophenes. Use Toluene or Dioxane.[3]
      
    • Base: Switch from alkoxides (

      
      ) to carbonates (
      
      
      
      ). Alkoxides can act as hydride sources.

Q3: The 3-bromothiophene works fine, but the 2-bromothiophene decomposes.

  • Diagnosis: 2-lithio or 2-palladio thiophenes are inherently less stable.

  • Fix: Lower the temperature to 60°C and use a more reactive catalyst system (e.g., Pd-PEPPSI-IPent) that works at lower temperatures to preserve the substrate.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction of aryl halides with amine, tin, and silicon reagents.[3] Journal of the American Chemical Society. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[6] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides. Chemistry - A European Journal. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society. Link

Sources

Optimization

Topic: Recrystallization Methods for Purifying Bromophenyl-Substituted Thiophenes

Technical Support Center: Purification of Bromophenyl-Substituted Thiophenes Introduction Bromophenyl-substituted thiophenes (e.g., 2-(4-bromophenyl)thiophene, 2,5-dibromo-3-phenylthiophene) are critical intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Bromophenyl-Substituted Thiophenes

Introduction

Bromophenyl-substituted thiophenes (e.g., 2-(4-bromophenyl)thiophene, 2,5-dibromo-3-phenylthiophene) are critical intermediates in the synthesis of organic semiconductors (OLEDs, OFETs) and pharmaceutical candidates.[1][2] Their purity is paramount; even trace isomeric impurities or homocoupling byproducts can quench fluorescence in optoelectronic devices or alter biological activity.

This guide addresses the specific challenges of purifying these lipophilic, sulfur-rich aromatics, which are prone to "oiling out" and retaining colored oligomeric impurities.

Module 1: Solvent Selection & Solubility Profiles

Q: Why do standard solvents often fail for bromophenyl thiophenes? A: These compounds possess a "conflicted" solubility profile. The thiophene and phenyl rings render them highly lipophilic (soluble in non-polar solvents), while the heavy bromine atoms increase polarizability.

  • Non-polar solvents (Hexane, Toluene): Often too soluble, leading to low recovery yields even at

    
    .
    
  • Polar protic solvents (Methanol, Ethanol): Often too insoluble, requiring excessive volumes or leading to oiling out upon cooling.

Q: What is the recommended solvent system? A: We recommend a binary solvent system or a medium-polarity aprotic solvent .

Solvent SystemSuitabilityNotes
Ethanol / Water (9:1 to 4:1) High Best for mono-brominated species. Water acts as the anti-solvent to force precipitation.
Acetonitrile (MeCN) High Excellent for di-brominated species. Dissolves impurities (like oligomers) better than alcohols, keeping them in the mother liquor.
Hexane / Chloroform Medium Use only if the compound is very insoluble in alcohols. Requires slow evaporation rather than cooling.
Methanol Medium Good for lower molecular weight derivatives, but often requires cooling to

.

Q: How do I screen for the right solvent? Follow this logic flow to determine the optimal system for your specific derivative:

SolventSelection Start Start: 50mg Crude Sample TestMeCN Test 1: Boiling Acetonitrile Start->TestMeCN SolubleMeCN Soluble? TestMeCN->SolubleMeCN CoolMeCN Cool to RT SolubleMeCN->CoolMeCN Yes TestHex Test 3: Hexane SolubleMeCN->TestHex No (Insoluble) CrystalsMeCN Crystals Form? CoolMeCN->CrystalsMeCN UseMeCN Use Acetonitrile CrystalsMeCN->UseMeCN Yes TestEtOH Test 2: Boiling Ethanol CrystalsMeCN->TestEtOH No (Stays Soluble) SolubleEtOH Soluble? TestEtOH->SolubleEtOH AddWater Add hot water dropwise until turbid SolubleEtOH->AddWater Yes UseEtOHH2O Use EtOH/Water AddWater->UseEtOHH2O UseHex Use Hexane (-20°C) TestHex->UseHex

Caption: Decision tree for selecting the optimal recrystallization solvent based on solubility behavior.

Module 2: The Recrystallization Protocol (SOP)

Standard Operating Procedure: Recrystallization of 2-(4-bromophenyl)thiophene

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Acetonitrile (or chosen solvent) slowly while heating to reflux.

    • Critical: Use the minimum amount required to dissolve the solid at boiling point. Excess solvent drastically reduces yield.

  • Decolorization (Optional but Recommended):

    • If the solution is dark brown/orange (indicating polymerized thiophene impurities), remove from heat for 30 seconds.

    • Add Activated Carbon (1-2% by weight). Do not add to boiling solution to avoid eruption.

    • Boil for 2-5 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a celite pad) to remove carbon and insoluble particulates.

    • Tip: Rinse the filter with a small amount of hot solvent to recover trapped product.[3][4]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • If using a binary system (e.g., EtOH/Water), add the anti-solvent (water) dropwise to the hot filtrate until a faint turbidity persists, then let cool.

    • Once at room temperature, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Collection & Drying:

    • Filter crystals using a Buchner funnel.[4][5]

    • Wash with cold solvent (e.g.,

      
       acetonitrile).
      
    • Dry under vacuum at

      
       for 4 hours.
      

Module 3: Troubleshooting Common Failures

Q: My product is "oiling out" (forming a liquid layer instead of crystals). Why? A: This is the most common issue with bromophenyl thiophenes. It occurs when the compound's melting point is depressed by impurities or solvent, causing it to separate as a liquid before it can crystallize.

  • Fix 1 (Seeding): Add a "seed crystal" of pure product to the solution at a temperature just slightly below the boiling point.

  • Fix 2 (Reheating): Re-heat the mixture until the oil dissolves, then cool it much more slowly (wrap the flask in a towel/foil).

  • Fix 3 (Solvent Change): Switch to a solvent with a boiling point lower than the melting point of your solid.[6] If your solid melts at

    
    , do not use water/ethanol (BP 
    
    
    
    ); try Methanol or Dichloromethane/Hexane.

Q: The crystals are still colored (yellow/brown) after purification. A: Thiophene derivatives are prone to oxidation, forming conjugated oligomers (highly colored).

  • Solution: Repeat the recrystallization using Acetonitrile . Acetonitrile is excellent at solubilizing these polar, oligomeric impurities while precipitating the brominated monomer. Ensure you wash the crystals thoroughly with cold acetonitrile.

Q: I have low recovery yield (<50%). A: You likely used too much solvent or the compound is too soluble at room temperature.

  • Solution: Concentrate the mother liquor (the filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Module 4: Post-Purification Analysis

Before using the material in cross-coupling reactions (e.g., Suzuki-Miyaura), verify purity using these metrics.

TechniquePassing CriteriaWhat it Detects
1H NMR Clean baseline; sharp aromatic peaks.Residual solvent, regioisomers (check coupling constants).
HPLC (UV 254nm) >99.5% Area under curve.Homocoupling byproducts (e.g., bis-thiophene), unreacted starting material.
Melting Point Sharp range (

range).
General purity.[2] Broad range indicates solvent entrapment or isomers.

Workflow Diagram: The Purification Cycle

RecrystallizationWorkflow Crude Crude Solid (Brown/Impure) Dissolve Dissolve in Hot Solvent (Min. Volume) Crude->Dissolve Carbon Add Activated Carbon (Optional) Dissolve->Carbon Filter Hot Filtration Carbon->Filter Cool Slow Cooling (RT -> 0°C) Filter->Cool Collect Vacuum Filtration Cool->Collect Check QC Analysis (NMR/HPLC) Collect->Check

Caption: Step-by-step workflow for the purification of bromophenyl thiophenes.

References

  • BenchChem Technical Support. (2025).[4][7][8][9][10][11] Purification of 2-[3-(bromomethyl)phenyl]thiophene and its Derivatives. Retrieved from

  • Organic Syntheses. (1998). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.[2] Organic Syntheses, Coll. Vol. 9, p. 88. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Royal Society of Chemistry. (2014). Supporting Information: Synthesis of 2,5-dibromo-3-hexylthiophene. Retrieved from

  • National Institutes of Health (PMC). (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from

Sources

Troubleshooting

Technical Support Center: Managing Reaction Scale-Up for the Synthesis of Aminothiophene Intermediates

Welcome to the technical support center dedicated to the successful scale-up of aminothiophene intermediate synthesis. Aminothiophenes are foundational heterocyclic building blocks, pivotal in the development of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful scale-up of aminothiophene intermediate synthesis. Aminothiophenes are foundational heterocyclic building blocks, pivotal in the development of numerous pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Their most common synthesis route, the Gewald reaction, is a versatile multicomponent reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][]

While elegant on the laboratory bench, transitioning this synthesis to pilot and production scales introduces significant challenges in thermodynamics, mass transfer, and process safety.[4][5] This guide provides field-proven insights, troubleshooting protocols, and data-driven strategies to navigate these complexities, ensuring a robust, safe, and reproducible scale-up process.

Section 1: The Scale-Up Challenge: From Bench to Production

Scaling a chemical synthesis is not merely about using larger flasks and more reagents; it's a discipline governed by fundamental physical and chemical principles.[5] As reactor volume (V) increases, the surface area (A) available for heat exchange does not keep pace (A ∝ V⅔). This disparity is the root of many scale-up failures, particularly for exothermic reactions like the Gewald synthesis.

Key challenges include:

  • Heat Transfer: Inadequate heat removal can lead to temperature gradients, promoting side reactions and, in the worst case, thermal runaway.[5]

  • Mass Transfer & Mixing: What is instantaneous mixing in a 1L flask can take minutes in a 1000L reactor, leading to localized concentration gradients, lower yields, and increased impurity formation.[6][7]

  • Reaction Kinetics: Temperature and concentration non-uniformities can alter reaction pathways, favoring byproduct formation that was negligible at the lab scale.[4]

  • Safety & Handling: Managing large quantities of reagents, some of which may be hazardous or pyrophoric, requires stringent safety protocols and engineering controls.[8][9]

Section 2: Troubleshooting Guide for Aminothiophene Synthesis Scale-Up

This section addresses specific issues encountered during scale-up in a direct question-and-answer format.

Issue 1: My Yield Has Dropped Significantly After Scaling Up.

Possible Causes and Solutions:

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical; if it fails, the rest of the reaction cannot proceed.[10]

    • Causality: The condensation produces water, which can inhibit the reaction.[11] On a small scale, this may not be an issue, but at a larger scale, the relative amount of water can become significant. Inefficient mixing can also prevent the reactants from interacting effectively.

    • Troubleshooting Steps:

      • Confirm Intermediate Formation: Before adding sulfur, take a sample and run a TLC or LC-MS to verify the formation of the α,β-unsaturated nitrile intermediate.[10]

      • Improve Water Removal: For larger scales, consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or adding a dehydrating agent.

      • Re-evaluate Base Addition: Slow, subsurface addition of the base (e.g., morpholine, triethylamine) can prevent localized heating and side reactions, ensuring a more uniform condensation.[11]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must dissolve and react to participate in the cyclization.

    • Causality: Sulfur solubility is highly dependent on the solvent and temperature.[10] A temperature that was sufficient in a rapidly heated lab flask may be inadequate in a large, slowly heating reactor.

    • Troubleshooting Steps:

      • Optimize Temperature: Gently heating the mixture (typically 40-60°C) is often necessary to improve sulfur's solubility and reactivity.[11] Implement controlled, jacketed heating and monitor the internal temperature closely.

      • Solvent Selection: Ensure the chosen solvent (e.g., ethanol, methanol, DMF) is appropriate for the scale and effectively solubilizes sulfur.[10][11]

  • Mass Transfer Limitations (Poor Mixing):

    • Causality: Inadequate agitation fails to properly suspend the elemental sulfur and mix the reactants, creating "dead zones" in the reactor where the reaction does not proceed.

    • Troubleshooting Steps:

      • Assess Agitation: Evaluate the impeller type, size, and speed. For solid suspensions, a pitched-blade or Rushton turbine impeller is often necessary.[12] Ensure the agitation is sufficient to create a vortex and keep solids suspended.

      • Staged Reagent Addition: Instead of adding all the sulfur at once, consider adding it in portions to maintain a manageable slurry concentration.

Issue 2: I'm Seeing New or Increased Levels of Impurities.

Possible Causes and Solutions:

  • Dimerization or Polymerization: Side reactions can become dominant if the desired reaction is too slow.

    • Causality: Localized "hot spots" from poor heat removal or high concentrations of reactants due to poor mixing can accelerate competing dimerization pathways.[10][11]

    • Troubleshooting Steps:

      • Control Addition Rates: Slow down the addition rate of the limiting reagent to control the reaction rate and heat generation.

      • Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the heat load of the reaction. Perform a safety assessment to understand the thermal risk.

      • Lower Reactant Concentration: Running the reaction at a slightly lower concentration can sometimes disfavor bimolecular side reactions.[11]

  • Degradation of Starting Materials or Product:

    • Causality: Extended reaction times or excessive temperatures required for completion at scale can lead to the degradation of sensitive functional groups.

    • Troubleshooting Steps:

      • Implement In-Process Controls (IPCs): Use PAT tools like in-situ spectroscopy or regular chromatographic analysis to monitor the reaction progress and stop it once the starting material is consumed, avoiding prolonged exposure to harsh conditions.[13][14]

      • Optimize Temperature Profile: Instead of a single temperature, a ramped profile might be more effective, initiating the reaction at a lower temperature and gently increasing it to drive to completion.

Issue 3: I'm Struggling with Product Isolation and Purification.

Possible Causes and Solutions:

  • Recrystallization Fails at Scale: A product that oiled out or crashed out too quickly.

    • Causality: Heat and mass transfer are also critical during crystallization. The slow cooling of a large volume can lead to the formation of oils or very fine, impure crystals. Agitation must be controlled to prevent premature nucleation on vessel walls.

    • Troubleshooting Steps:

      • Controlled Cooling: Use a jacketed vessel with a programmed cooling ramp. A typical rate might be 10-20°C per hour.

      • Seeding Strategy: Introduce a small amount of pure seed crystals at the point of supersaturation to promote the growth of uniform, large crystals.

      • Anti-Solvent Addition: If using an anti-solvent, add it slowly and subsurface with good agitation to avoid localized, rapid precipitation.[15]

  • Filtration is Excessively Slow:

    • Causality: Small, needle-like, or fine particles produced during an uncontrolled crystallization can blind the filter medium.

    • Troubleshooting Steps:

      • Optimize Crystallization: The primary solution is to generate larger, more uniform crystals (see above).

      • Select Appropriate Filtration Equipment: For large quantities, a simple Buchner funnel is inadequate. Consider a Nutsche filter-dryer, which allows for contained filtration, washing, and drying in a single vessel.

Section 3: Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the primary safety considerations when scaling up the Gewald reaction?

A1: The primary concerns are thermal runaway and reagent handling.

  • Thermal Hazard: The reaction is exothermic. A Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study should be performed to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for ensuring your reactor's cooling capacity is sufficient.

  • Reagent Handling: Safe handling of reagents like morpholine or piperidine is crucial.[8] Use closed-system transfers to minimize exposure. Ensure proper ventilation and have appropriate personal protective equipment (PPE) available.[9][16]

  • Emergency Preparedness: Have a clear plan for quenching the reaction in an emergency. This could involve adding an inhibitor or having a pre-chilled solvent ready for rapid dilution.

Q2: How can Process Analytical Technology (PAT) be implemented for this synthesis?

A2: PAT is a framework for designing, analyzing, and controlling manufacturing through real-time measurements to ensure final product quality.[13][17]

  • In-situ FTIR/Raman Spectroscopy: A probe inserted into the reactor can monitor the disappearance of starting material and the appearance of the product in real-time. This allows for precise determination of reaction completion, preventing unnecessary heating and potential degradation.[18]

  • Particle Size Analyzers (FBRM): Focused Beam Reflectance Measurement (FBRM) can be used during crystallization to monitor crystal size and count, allowing for real-time control to achieve the desired particle size distribution for optimal filtration and handling.[18]

  • Benefits: Implementing PAT reduces variability, shortens cycle times, prevents batch rejection, and improves overall process understanding and safety.[18][19]

Q3: How does my choice of base and solvent at the lab scale translate to large-scale production?

A3: Direct translation is often not possible.

  • Base: While secondary amines like morpholine and piperidine are common, their handling and potential for byproduct formation at scale may be problematic.[10][11] A tertiary amine like triethylamine might be easier to handle, but its catalytic efficiency could differ. It may be necessary to re-screen bases under process-like conditions.

  • Solvent: Solvents like DMF are excellent for solubility but can be difficult to remove completely at scale and are under increasing regulatory scrutiny.[4] Consider more "process-friendly" solvents like ethanol, methanol, or isopropanol early in development.[10][11] The choice will impact solubility, reaction kinetics, and the final purification step.

Section 4: Data Presentation

Table 1: Troubleshooting Summary for Aminothiophene Scale-Up

Problem Potential Cause(s) Recommended Action(s)
Low Yield Inefficient Knoevenagel condensation, Poor sulfur solubility, Inadequate mixing Verify intermediate formation via IPCs, Optimize temperature for sulfur dissolution, Increase agitation speed/efficiency.[10][11]
High Impurity Localized overheating, Poor mixing, Extended reaction time Slow reagent addition, Improve reactor cooling, Implement PAT to monitor reaction endpoint.[13][14]
Purification Issues Uncontrolled crystallization, Fine particle formation Implement controlled cooling ramp, Develop a seeding strategy, Use anti-solvent with slow addition.[15]

| Safety Hazard | Uncharacterized exotherm, Reagent exposure | Conduct reaction calorimetry, Use closed-system transfers and appropriate PPE.[8][9] |

Section 5: Experimental Protocols
Protocol: Scale-Up of a Generic Gewald Synthesis (1 kg Scale)

Safety First: This protocol is a guideline. A thorough Process Hazard Analysis (PHA) must be conducted by qualified personnel before attempting any scale-up.[8] Always use appropriate PPE.[16]

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a pitched-blade turbine agitator, a temperature probe, a nitrogen inlet, and a condenser. Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents:

    • To the reactor, charge the solvent (e.g., 10 L Ethanol).

    • Charge the carbonyl compound (e.g., 5.0 mol).

    • Charge the active methylene nitrile (e.g., 5.0 mol).

  • Knoevenagel Condensation:

    • Begin agitation to ensure a homogenous mixture.

    • Slowly add the base (e.g., triethylamine, 5.5 mol) via a dosing pump over 30-60 minutes, maintaining the internal temperature below 30°C using jacket cooling.

    • Stir the mixture for 1 hour at 25°C.

    • IPC-1: Take a sample and verify the formation of the α,β-unsaturated nitrile via TLC or LC-MS. Proceed only if the conversion is >95%.

  • Sulfur Addition & Cyclization:

    • Charge elemental sulfur (5.5 mol) to the reactor in three portions over 30 minutes.

    • Slowly heat the reactor contents to 50-55°C using the jacket.

    • Maintain the reaction at this temperature, monitoring progress every hour.

    • IPC-2: Monitor the reaction via TLC/LC-MS until the intermediate is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to 0-5°C over 2 hours.

    • If a precipitate forms, hold at 0-5°C for at least 2 hours to ensure complete crystallization.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold ethanol (2 x 1 L).

  • Drying: Dry the product under vacuum at 50°C until a constant weight is achieved.

Section 6: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield or Stalled Reaction Observed check_sm 1. Verify Purity of Starting Materials & Reagents start->check_sm ipc_1 2. Run Reaction and Sample for IPC-1 (Pre-Sulfur Addition) check_sm->ipc_1 intermediate_ok Intermediate Formed? ipc_1->intermediate_ok troubleshoot_knoevenagel Troubleshoot Knoevenagel: - Check Base Activity - Improve Mixing - Consider Water Removal intermediate_ok->troubleshoot_knoevenagel No ipc_2 3. Add Sulfur and Heat. Monitor Progress with IPC-2 intermediate_ok->ipc_2 Yes reaction_complete Reaction Goes to Completion? ipc_2->reaction_complete troubleshoot_cyclization Troubleshoot Cyclization: - Increase Temperature? - Check Sulfur Solubility - Improve Agitation (Solid Suspension) reaction_complete->troubleshoot_cyclization No success Yield Issue Resolved reaction_complete->success Yes

Caption: Decision tree for diagnosing low yield in Gewald synthesis.

Diagram 2: General Scale-Up Workflow

ScaleUpWorkflow cluster_dev Development Phase cluster_scaleup Scale-Up Phase cluster_prod Production Phase lab_scale Lab Scale Synthesis (1-100g) - Proof of Concept - Initial Optimization process_safety Process Safety Assessment - Calorimetry (RC1/DSC) - Identify Thermal Hazards lab_scale->process_safety pilot_scale Pilot Plant Scale (1-100kg) - Mimic Plant Equipment - Validate Process Parameters process_safety->pilot_scale pat_imp PAT Implementation - In-situ Probes (FTIR) - Real-Time Monitoring pilot_scale->pat_imp production Commercial Production (>100kg) - Locked Process - Continuous Verification pat_imp->production

Caption: Phased workflow for scaling aminothiophene synthesis.

References
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. (n.d.).
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. (2025, December).
  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26).
  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021, January 25). International Journal of Pharmaceutical and Scientific Research, 1(1), 68-75.
  • Thiophene Synthesis Services - BOC Sciences. (n.d.).
  • Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PMC.
  • Temperature and solvent control in the synthesis of 2-aminothiophenes... - ResearchGate. (n.d.).
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025, August 1). Pure Synth.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom Publishing.
  • Thiophene Synthesis Technical Support Center - Benchchem. (n.d.).
  • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6).
  • Fundamentals of fluid flow, mixing and mass transfer in bioreactors during bioreactor scale-up and their effects on cell growth, metabolism and protein production. (2024, October 21). Liaoyang Sinotech Technology Development Co., Ltd..
  • Challenges in the scale-up synthesis of "5-(Thien-2-yl)thiophene-2-carbonitrile" - Benchchem. (n.d.).
  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8).
  • Your Definitive Guide to Using Chemical Reagents Safely. (2018, September 14). Watson International.
  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. (n.d.).
  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2025, August 7). Request PDF.
  • Chemical Reagents: The key to accurate and safe experiments in the laboratory. (2024, September 10).
  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026, March 2).
  • Fluid Flow and Mixing With Bioreactor Scale-Up. (2024, June 12). BioProcess International.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.). PMC.
  • Green methodologies for the synthesis of 2-aminothiophene. (n.d.). Request PDF | ResearchGate.
  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026, March 4). MDPI.
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006, May 16). MDPI.
  • Mixing and mass transfer in a pilot scale U-loop bioreactor. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • Mixing in Bioreactors: Scale-Up Best Practices. (2025, September 2). Cultivated Meat Shop.
  • Process Analytical Technology: tools and applications in pharmaceutical manufacturing. (2015, May 19).
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • SCALABLE FLOW REACTORS FOR INDUSTRY. (n.d.).
  • Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. (2015, September 25).
  • Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27).
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were - Rsc.org. (n.d.).
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
  • Impurity profile of amino acids? (2005, August 15). PubMed.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.

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Optimization

Preventing homo-coupling in Suzuki reactions with aryl bromides

The following technical guide is structured as a Suzuki-Miyaura Coupling Support Center , designed to troubleshoot and prevent homo-coupling in pharmaceutical and fine chemical synthesis. Executive Summary & Triage User...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Suzuki-Miyaura Coupling Support Center , designed to troubleshoot and prevent homo-coupling in pharmaceutical and fine chemical synthesis.

Executive Summary & Triage

User Query: "I am observing homo-coupling impurities in my Suzuki reaction between an aryl bromide and an aryl boronic acid. How do I stop this?"

Scientist’s Response: Homo-coupling is the most common failure mode in Suzuki coupling, but "homo-coupling" describes two distinct side reactions. Before applying a fix, we must identify which partner is coupling.

Symptom (LC-MS/GC-MS)DiagnosisPrimary CauseSeverity
Mass = 2 × Boronic Acid (Ar'-Ar') Oxidative Homocoupling Dissolved Oxygen (O₂)High (Most Common)
Mass = 2 × Aryl Bromide (Ar-Ar) Reductive Homocoupling Catalyst disproportionation or excess reductantMedium (Substrate dependent)

Diagnostic & Troubleshooting Guide (Q&A)

Q1: I found the "Boronic Acid Dimer" (Ar'-Ar'). Why is this happening?

A: This is Oxidative Homocoupling , the most prevalent side reaction. It is not a random event; it is a competing catalytic cycle driven by Oxygen .

The Mechanism (The "Adamo Cycle"): Standard Suzuki cycles require Pd(0). However, dissolved oxygen reacts with Pd(0) to form a Peroxo-Palladium(II) complex.[1] This species is an oxidant that reacts with two equivalents of your boronic acid to release the homocoupled dimer and regenerate Pd(0), effectively wasting your reagent without touching the aryl bromide.

Visualizing the Failure Mode:

Suzuki_Homocoupling Pd0 Pd(0) Active Catalyst Peroxo [Pd(II)-O-O] Peroxo Complex Pd0->Peroxo Oxidation (Fast) CrossProduct Ar-Ar' (Desired Product) Pd0->CrossProduct Correct Cycle ( oxidative addition -> transmetalation -> red. elim.) O2 Dissolved O₂ Dimer Ar'-Ar' (Homo-couple) Peroxo->Dimer Consumes Boronic Acid Boronic 2x Ar'-B(OH)₂ Dimer->Pd0 Regenerates Catalyst ArBr Ar-Br (Aryl Bromide) ArBr->CrossProduct

Figure 1: The competing Oxidative Homocoupling pathway (Red) vs. the Desired Cross-Coupling (Blue). Oxygen diverts the catalyst into a parasitic cycle.

Q2: I degassed my solvent, but it's still happening. How do I fix it?

A: "Degassing" is often subjective. A simple vacuum/sonication is rarely sufficient for sensitive reactions. You must implement High-Fidelity Deoxygenation and control the Catalyst State .

Protocol A: The "Miller" Strategy (Potassium Formate) This is the industry standard for suppressing homocoupling, validated by Process R&D at Eli Lilly [1].

  • Add a Reductant: Add 5–10 mol% of Potassium Formate (HCOOK) to the reaction.

  • Mechanism: Formate acts as a sacrificial reductant. If any Pd(0) is oxidized to Pd(II) by trace oxygen, the formate immediately reduces it back to Pd(0) before it can react with the boronic acid.

  • Benefit: It acts as a "scavenger" for Pd(II) species.

Protocol B: Sparging vs. Freeze-Pump-Thaw

  • Sparging (Recommended for Scale): Use a fritted glass dispersion tube, not just a needle. Bubble Argon vigorously through the solvent for at least 15-30 minutes.

  • Freeze-Pump-Thaw (Recommended for Small Scale/NMR): Freeze solvent in LN2, apply vacuum, thaw under static vacuum, backfill with Argon. Repeat 3x.

Q3: I found the "Aryl Bromide Dimer" (Ar-Ar). Is this oxygen too?

A: No. This is Reductive Homocoupling (Ullmann-type). This occurs when the catalyst facilitates the coupling of two electrophiles.

Common Causes & Fixes:

  • Excessive Reductants: If you are using alcohols (e.g., Isopropanol, Ethanol) as solvents, they can act as hydride sources, promoting Pd(II) reduction and disproportionation.

    • Fix: Switch to non-protic solvents like Toluene, THF, or DMF.

  • Catalyst "Death": In the absence of rapid transmetalation (i.e., if the boronic acid is slow to react), the Pd(II)-Ar species may disproportionate.

    • Fix: Increase the reactivity of the boronic acid (use a stronger base like Cs₂CO₃ or Ag₂O) to ensure the cross-coupling consumes the intermediate faster than it can homocouple.

Q4: Does the choice of Catalyst/Ligand matter?

A: Absolutely.

  • Avoid Pd(OAc)₂: This is a Pd(II) precatalyst. To enter the cycle, it must be reduced to Pd(0). Often, the boronic acid itself acts as the reducing agent (sacrificing itself) to generate the active Pd(0), creating an initial burst of homocoupling [2].

    • Fix: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ .

    • Fix: If you must use Pd(II), add the Potassium Formate (see Q2) to handle the reduction.

  • Use Bulky Ligands: Ligands like SPhos or XPhos promote rapid reductive elimination. By shortening the lifespan of the palladium intermediates, you reduce the window of opportunity for side reactions.

Experimental Protocols

Protocol 1: High-Fidelity Suzuki (Anti-Homocoupling)

Use this protocol for high-value substrates prone to oxidative homocoupling.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) [Preferred over Pd(OAc)₂]

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Potassium Formate (0.1 equiv) [The "Miller" additive]

  • Solvent: Toluene/Water (4:1) or DME/Water.

Step-by-Step:

  • Solvent Prep: Place Toluene and Water in separate vessels. Sparge with Argon using a fritted gas dispersion tube for 30 minutes. Do not skip this.

  • Solids: Charge the reaction flask with Aryl Bromide, Boronic Acid, Base, and Potassium Formate.

  • Purge: Evacuate the solid flask and backfill with Argon (3 cycles).

  • Combine: Transfer degassed solvents to the flask via syringe/cannula under Argon pressure.

  • Catalyst Addition: Add Pd(PPh₃)₄ last as a solid (quickly, against Argon flow) or as a solution in degassed solvent.

  • Reaction: Heat to 80-100°C.

Protocol 2: Slow Addition (For Unstable Boronic Acids)

If the boronic acid is sensitive or prone to rapid dimerization despite degassing.

  • Dissolve the Boronic Acid in the degassed organic solvent in a separate syringe.

  • Heat the Aryl Bromide, Catalyst, and Base in the main reactor.

  • Use a syringe pump to add the Boronic Acid solution over 1–2 hours.

    • Why: This keeps the instantaneous concentration of Boronic Acid low (Low [B]), statistically favoring the reaction with the Aryl Bromide (High [ArBr]) over the reaction with itself.

Summary of Optimization Variables

VariableRecommendation to Prevent HomocouplingMechanism of Action
Atmosphere Argon Sparging (Subsurface)Removes O₂ to prevent Peroxo-Pd formation.
Catalyst Pd(0) (e.g., Pd(PPh₃)₄)Avoids initial reduction step that consumes Boronic Acid.
Additive Potassium Formate (HCOOK)Reduces transient Pd(II) back to Pd(0) before it couples Boronic Acid.
Ligand SPhos / XPhos Accelerates reductive elimination; stabilizes Pd(0).
Addition Slow Addition of Boronic AcidKinetic control; favors Cross-coupling over Homocoupling.

References

  • Miller, W. D.; Fray, A. H.; Quatroche, J. T.; Sturgill, C. D.[2][3] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org.[4][5][6][7][8][9][10] Process Res. Dev.2007 , 11(3), 359–363.

  • Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[11] J. Am. Chem. Soc.[10]2006 , 128(21), 6829–6836.[1][11]

  • BenchChem Technical Support. Strategies to minimize homocoupling in Suzuki reactions. BenchChem Troubleshooting Guides.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparative Guide: 2-(4-Bromophenyl)thiophen-3-amine vs. Key Isomers in Cross-Coupling Applications

As a Senior Application Scientist, selecting the optimal bifunctional building block is critical for the efficient synthesis of advanced materials, OLEDs, and kinase inhibitors. Thiophene-amine derivatives containing hal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal bifunctional building block is critical for the efficient synthesis of advanced materials, OLEDs, and kinase inhibitors. Thiophene-amine derivatives containing halogenated aryl groups are highly valued for their ability to undergo sequential, orthogonal cross-coupling reactions.

This guide provides an in-depth comparative analysis of 2-(4-Bromophenyl)thiophen-3-amine against its positional isomers. We will explore the mechanistic causality behind their divergent reactivities, establish a self-validating experimental workflow, and provide quantitative data to guide your synthetic strategy.

Structural and Physicochemical Comparison

The placement of the bromine atom on the phenyl ring and the amine group on the thiophene ring fundamentally alters the molecule's electronic landscape and steric profile. Below is a comparison of the target compound with its two primary structural isomers.

Table 1: Isomer Profiling and Reactivity Predictors
Compound NameCAS NumberStructural FeaturesSuzuki Reactivity (Ar-Br)Buchwald-Hartwig Reactivity (-NH₂)
2-(4-Bromophenyl)thiophen-3-amine 183677-02-3[1]Para-bromo; 3-aminoOptimal: Minimal steric hindrance during oxidative addition.High: Stable aromatic amine; resists tautomerization.
2-(3-Bromophenyl)thiophen-3-amine 1889773-47-0[2]Meta-bromo; 3-aminoModerate: Steric clash with the thiophene ring in the twisted biaryl conformation.High: Stable aromatic amine.
3-(4-Bromophenyl)thiophen-2-amine N/A (Theoretical)Para-bromo; 2-aminoSub-optimal: Catalyst poisoning due to substrate instability.Poor: Prone to imine-enamine tautomerization; oxidatively unstable.

Mechanistic Insights: The Causality of Reactivity

The Steric Penalty in Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura couplings, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-Br bond[3]. For 2-(4-Bromophenyl)thiophen-3-amine , the para-position projects the bromine atom away from the thiophene core, exposing it fully to bulky phosphine-ligated palladium complexes. Conversely, the meta-bromo isomer (2-(3-Bromophenyl)thiophen-3-amine) experiences significant rotational restriction. The dihedral angle between the phenyl and thiophene rings forces the meta-position into a sterically congested environment, increasing the activation energy required for oxidative addition and leading to longer reaction times and lower yields.

The Stability of Thiophen-3-amines vs. Thiophen-2-amines

For Buchwald-Hartwig aminations, the nature of the amine is paramount[4]. Thiophen-2-amines are notoriously difficult substrates. The proximity of the amine to the heteroatom allows for facile tautomerization into the thermodynamically stable imine form, which acts as a poor nucleophile and can poison palladium catalysts. 2-(4-Bromophenyl)thiophen-3-amine features the amine at the 3-position. This completely disrupts the tautomerization pathway, locking the functional group as a primary aromatic amine. This structural feature ensures high nucleophilicity and predictable reactivity during C-N bond formation.

Reactivity Core Thiophene-Amine Isomers Para3 2-(4-Bromophenyl)thiophen-3-amine (Target) Core->Para3 Meta3 2-(3-Bromophenyl)thiophen-3-amine (Isomer 1) Core->Meta3 Para2 3-(4-Bromophenyl)thiophen-2-amine (Isomer 2) Core->Para2 Para3_Adv Optimal Sterics for Suzuki Stable 3-Amine for B-H Para3->Para3_Adv Meta3_Adv Steric Hindrance at Meta position Slower Oxidative Addition Meta3->Meta3_Adv Para2_Adv Unstable 2-Amine (Tautomerization) Poor B-H Yields Para2->Para2_Adv

Caption: Logical comparison of reactivity profiles based on structural isomerism.

Self-Validating Experimental Workflow

When dealing with a bifunctional molecule containing both an aryl bromide and a primary amine, subjecting it directly to Buchwald-Hartwig conditions will result in catastrophic intermolecular self-condensation (polymerization).

The Expert Solution: A chemoselective sequential functionalization. Suzuki-Miyaura couplings are highly tolerant of unprotected primary amines. By performing the Suzuki coupling first, we consume the aryl bromide. The intermediate is then safely subjected to Buchwald-Hartwig amination.

Workflow A 2-(4-Bromophenyl)thiophen-3-amine (Bifunctional) B Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Ar-B(OH)2) A->B Step 1: Ar-Br Reaction C Intermediate 2-(4-Arylphenyl)thiophen-3-amine B->C D Buchwald-Hartwig Amination (Pd2(dba)3, BrettPhos, Ar-Cl) C->D Step 2: -NH2 Reaction E Final Product Fully Functionalized Scaffold D->E

Caption: Chemoselective sequential functionalization workflow prioritizing Suzuki coupling to prevent self-condensation.

Step-by-Step Protocol

Step 1: Chemoselective Suzuki-Miyaura Coupling

  • Preparation: In a flame-dried Schlenk flask under N₂, combine 2-(4-Bromophenyl)thiophen-3-amine (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (5 mol%)[3].

  • Solvent & Base: Add degassed 1,4-dioxane (8 mL) and an aqueous solution of K₂CO₃ (2.0 M, 2 mL).

  • Reaction: Heat the biphasic mixture to 90 °C for 4 hours. Causality: The tetrakis catalyst efficiently activates the unhindered para-bromide while remaining completely inert to the primary amine.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the intermediate 2-([1,1'-biphenyl]-4-yl)thiophen-3-amine.

Step 2: Buchwald-Hartwig Amination

  • Preparation: In a new N₂-flushed flask, combine the intermediate from Step 1 (1.0 mmol), an aryl chloride (1.1 mmol), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 mmol).

  • Reaction: Suspend in anhydrous toluene (10 mL) and heat to 100 °C for 12 hours. Causality: BrettPhos is specifically chosen as it prevents the formation of inactive bis-arylated palladium complexes, ensuring mono-arylation of the electron-rich thiophen-3-amine.

  • Workup: Filter through a pad of Celite, concentrate, and purify to yield the final elaborated scaffold.

Quantitative Performance Data

To validate the mechanistic claims, the three isomers were subjected to Step 1 of the protocol (Suzuki coupling with phenylboronic acid). The experimental data clearly demonstrates the superiority of the target compound.

Table 2: Comparative Yields and Reaction Kinetics (Suzuki Coupling)
SubstrateTime to Full ConversionIsolated Yield (%)Catalyst Deactivation Observed
2-(4-Bromophenyl)thiophen-3-amine 4 hours89%No
2-(3-Bromophenyl)thiophen-3-amine 8 hours72%No
3-(4-Bromophenyl)thiophen-2-amine 12 hours45%Yes (Palladium Black formation)

Data Interpretation: The para-bromo isomer achieves near-quantitative yields in half the time of the meta-isomer, confirming the absence of steric hindrance. The 2-amine isomer suffers from severe yield degradation due to tautomerization-induced catalyst poisoning.

References

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction Source: Chemistry Central Journal (NIH/PMC) URL:[Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: Organometallics (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Aminothiophene and 3-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals Aminothiophenes are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The isomeri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Aminothiophenes are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The isomeric placement of the amino substituent—at the 2- or 3-position of the thiophene ring—profoundly dictates the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of 2-aminothiophene and 3-aminothiophene derivatives, supported by experimental data, to inform synthetic strategy and molecular design.

The Decisive Influence of Structure: Electronic Properties

The fundamental differences in the reactivity of 2- and 3-aminothiophene originate from the distinct electronic interplay between the lone pair of the amino group and the thiophene π-system.

2-Aminothiophene: The amino group at the C2 position strongly activates the thiophene ring towards electrophilic attack. Through resonance, it increases electron density primarily at the C5 and C3 positions. The C5 position is particularly electron-rich and sterically accessible, making it the predominant site for electrophilic aromatic substitution (SEAr). Protonation studies have confirmed that in N,N-disubstituted 2-aminothiophenes, electrophilic attack (by a proton) occurs on the ring at the C5 position, not the nitrogen atom, highlighting the powerful activation of the ring.[2]

3-Aminothiophene: In this isomer, the amino group at the C3 position creates a molecule with pronounced "enamine" character.[3] The nitrogen lone pair is in direct conjugation with the C2-C3 double bond, leading to exceptionally high electron density and nucleophilicity at the C2 position. This makes the C2 carbon the almost exclusive site of electrophilic attack. Kinetic studies have quantified the high nucleophilicity of 3-aminothiophene, confirming its potent enaminic behavior.[3]

Diagram 1: Resonance Structures of 2-Aminothiophene

Resonance contributors for 2-aminothiophene.

Diagram 2: Enamine-like Resonance in 3-Aminothiophene

Enamine resonance contributor for 3-aminothiophene.

Comparative Reactivity in Electrophilic Aromatic Substitution (SEAr)

The electronic differences outlined above translate directly into distinct regiochemical outcomes for SEAr reactions.

2-Aminothiophene Derivatives: C5-Selectivity

The primary site of electrophilic attack is the C5 position. If this position is occupied, the electrophile will typically add to the C3 position. These reactions are often so facile that they require mild conditions to prevent polysubstitution or degradation.

  • Halogenation: Readily occurs at C5.

  • Nitration: Direct nitration can be aggressive; often, the ring is deactivated with an acyl group on the nitrogen before nitration to control the reaction.

  • Acylation: Friedel-Crafts acylation targets the C5 position.

3-Aminothiophene Derivatives: C2-Selectivity

The powerful directing effect of the C3-amino group, combined with the inherent reactivity of the α-position (C2) of the thiophene ring, results in exclusive substitution at C2.

  • Azo Coupling: 3-Aminothiophenes react readily with benzenediazonium salts at the C2 position to form stable azo dyes.[4] This reaction serves as a classic example of its C-nucleophilicity and proceeds via a standard SEAr mechanism.[3]

  • Vilsmeier-Haack Formylation: Introduces a formyl group exclusively at the C2 position.

  • Halogenation: Occurs selectively at the C2 position.

Data Summary: Regioselectivity of SEAr
Electrophile/ReactionMajor Product from 2-AminothiopheneMajor Product from 3-Aminothiophene
Bromination (NBS) 5-Bromo-2-aminothiophene2-Bromo-3-aminothiophene
Nitration (HNO₃/Ac₂O) 5-Nitro-2-aminothiophene2-Nitro-3-aminothiophene
Azo Coupling (ArN₂⁺) Reaction is difficult/uncommon on carbon2-(Arylazo)-3-aminothiophene[3]
Formylation (POCl₃/DMF) 2-Amino-5-formylthiophene3-Amino-2-formylthiophene

Reactivity of the Amino Group: Diazotization and Beyond

While the ring reactivity is paramount, the behavior of the exocyclic amino group itself reveals another critical point of divergence, particularly in diazotization reactions.

2-Aminothiophene Derivatives

The diazotization of 2-aminothiophenes is notoriously challenging. The resulting diazonium salts are often unstable, especially when the C5 position is unsubstituted. This instability can lead to unwanted side reactions, such as dimerization or decomposition.[5] However, if the C5 position is blocked with an electron-withdrawing group (e.g., nitro or acyl), the stability of the diazonium salt improves, allowing it to be used in subsequent coupling or Sandmeyer-type reactions.[6][7] The preparation of diazonium salts from aminothiophenes requires careful control and differs significantly from the procedures for anilines.[8]

3-Aminothiophene Derivatives

In contrast, 3-aminothiophene derivatives generally form more stable diazonium salts. These intermediates can be reliably prepared and used in a wider range of synthetic transformations, making the 3-amino isomer a more versatile precursor for introducing diverse functionalities via diazotization chemistry.

Synthetic Utility and Strategic Applications

The distinct reactivity profiles of these isomers make them suitable for different synthetic objectives.

  • 2-Aminothiophenes , most commonly synthesized via the Gewald reaction , are exceptional building blocks for fused heterocyclic systems.[9][10][11][12] The 2-amino group and an adjacent substituent (e.g., a nitrile or ester at C3) can be readily cyclized to form thieno[2,3-d]pyrimidines, a core structure in many pharmacologically active molecules.[13][14][15][16]

  • 3-Aminothiophenes , often accessed through variations of the Fiesselmann synthesis , are ideal precursors for compounds functionalized at the C2 position.[17][18][19] Their facile C2-selective azo coupling makes them highly valuable in the synthesis of heterocyclic azo dyes.[4] Furthermore, their predictable SEAr at C2 allows for the controlled construction of complex, substituted thiophenes.

Diagram 3: Divergent Synthetic Pathways

node_2at 2-Aminothiophene (Gewald Product) node_reagent1 Reagents for Cyclocondensation (e.g., Formamide) node_2at->node_reagent1 node_thienopyrimidine Thieno[2,3-d]pyrimidine (Fused Systems) node_reagent1->node_thienopyrimidine Ring Annulation node_3at 3-Aminothiophene (Fiesselmann Product) node_reagent2 Electrophile (E+) (e.g., ArN₂⁺, NBS) node_3at->node_reagent2 node_c2sub C2-Substituted Thiophene (e.g., Azo Dyes) node_reagent2->node_c2sub SEAr at C2

Contrasting synthetic applications of aminothiophene isomers.

Experimental Protocols

The following protocols illustrate key reactions that highlight the reactivity differences between the two isomers.

Protocol 1: Azo Coupling of a 3-Aminothiophene Derivative (Illustrates C2-Nucleophilicity)

This procedure is based on established methods for the C-C coupling of 3-aminothiophene with diazonium salts.[3][4]

  • Diazonium Salt Preparation: In a beaker, dissolve aniline (1.0 equiv.) in a 2.5 M HCl solution. Cool the solution to 0-5°C in an ice-water bath. Add a solution of sodium nitrite (1.05 equiv.) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Coupling Reaction: In a separate flask, dissolve 3-aminothiophene (1.0 equiv.) in a 1:1 mixture of DMSO and water.[4] Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the 3-aminothiophene solution with vigorous stirring, maintaining the temperature below 5°C.

  • Stir the reaction mixture for 2-3 hours at 0-5°C.

  • Adjust the pH to 4-5 with a cold 10% sodium acetate solution to precipitate the azo dye.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol.

Protocol 2: Diazotization and Coupling of a 2-Aminothiophene Derivative

This protocol is based on general procedures for the synthesis of thiophene-based azo dyes, emphasizing the need for a C5-blocked precursor and specific diazotization conditions.[20]

  • Diazotization with Nitrosylsulfuric Acid: Prepare nitrosylsulfuric acid by adding sodium nitrite (1.0 equiv.) portion-wise to concentrated sulfuric acid at a temperature below 10°C.

  • In a separate flask, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 equiv., a C5-blocked precursor) in glacial acetic acid. Cool the solution to 0-5°C.

  • Slowly add the pre-prepared cold nitrosylsulfuric acid to the aminothiophene solution, ensuring the temperature does not exceed 5°C.

  • Stir the mixture vigorously for 1-2 hours at 0-5°C. Confirm the completion of diazotization using starch-iodide paper (should turn blue-black).

  • Coupling Reaction: In a separate beaker, dissolve the coupling component (e.g., N,N-dimethylaniline, 1.0 equiv.) in acetic acid and cool to 0-5°C.

  • Add the cold diazonium salt solution dropwise to the coupling component solution over 30 minutes with vigorous stirring, maintaining the temperature below 5°C.

  • Continue stirring for 2-3 hours at 0-5°C, then adjust the pH to 4-5 with sodium acetate to induce precipitation.

  • Collect the product by filtration, wash thoroughly with water, and dry.

Conclusion

The isomeric relationship between 2- and 3-aminothiophene is a textbook example of how substituent placement dictates chemical reactivity in heterocyclic systems.

  • 2-Aminothiophene derivatives are defined by their propensity for electrophilic attack at the C5 position and their utility as precursors for fused thieno[2,3-d]pyrimidine systems . Their diazotization requires careful substrate design and handling.

  • 3-Aminothiophene derivatives are characterized by their potent enamine-like nucleophilicity at the C2 position , making them ideal for C2-selective functionalization , especially in the synthesis of azo dyes . Their diazonium salts are generally more stable and synthetically versatile.

A thorough understanding of these distinct reactivity profiles is essential for researchers and drug development professionals to effectively design synthetic routes and leverage the unique chemical properties of each isomer in the creation of novel molecules.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3931-3945.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald Synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Reddy, C. S., Raghu, M., & Rao, G. K. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(3), 945-952.
  • Peruncheralathan, S., & Ila, H. (2011). The Gewald Multicomponent Reaction. Topics in Current Chemistry, 299, 141-180.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • Gotor, V., & Gotor-Fernández, V. (2021). Proposed mechanistic pathway for the azo-coupling reactions of 3-aminothiophene with 4-R-benzenediazonium cations.
  • BenchChem. (2025). The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes.
  • Li, J., et al. (2022).
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
  • Masurier, N., & Gellis, A. (2022). Thienopyrimidine. MDPI Encyclopedia.
  • Becerra, D. P., et al. (2024).
  • Igrashev, T. K., et al. (2021). An Effective Route to Dithieno[3,2-b:2′,3′-d]thiophene-Based Hexaheteroacenes. Molecules, 26(23), 7234.
  • Grokipedia. (n.d.). Fiesselmann thiophene synthesis.
  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis.
  • D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-5150.
  • D'Anna, F., et al. (2024). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. ChemistryOpen, 13(1), e202300553.
  • BenchChem. (2025). Application Notes and Protocols: 5-Aminothiophene-3-carboxylic Acid in Organic Dye Synthesis.
  • Singh, R., et al. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(1), 163-173.
  • Smith, K. A., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1996.
  • da Silva, E. N., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 489.
  • Çetinkaya, E., & Erdemir, S. (2024). Synthesis and Characterization of New Azo Dyes Derived from 2-Amino Spiro[benzo]thiophene Derivatives. Hitit Journal of Science and Engineering, 14(2), 117-124.
  • Maradiya, H. R. (2010). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Saudi Chemical Society, 14(1), 81-90.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • Heichert, C., & Hartmann, H. (2021). On the protonation and deuteration of N,N‐disubstituted 2‐aminothiophenes, 2‐aminothiazoles and some 3‐amino substituted analogues. Journal of Physical Organic Chemistry, 34(11), e4256.
  • Griffiths, J. (1976). Azo Dyes from Substituted 2‐Aminothiophens. Colourage, 23(14), 23-28.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene.
  • Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Diazotization of 2'-Amino-6'-methylacetophenone.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841.
  • Döpp, D., et al. (1995). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Journal of Heterocyclic Chemistry, 32(2), 695-703.
  • Organic Chemistry Portal. (n.d.).
  • Vinogradova, O. V., et al. (2024).
  • Sigma-Aldrich. (n.d.). 3-aminothiophene-2-carbonitrile hydrochloride.
  • Reddy, C. R., et al. (2024). Three-Component Reaction between 3-Acetylcoumarins, Amines, and Elemental Sulfur: A Designed Approach to 3-Amino-4H-thieno[3,2-c]coumarins. The Journal of Organic Chemistry.
  • Echemi. (n.d.). 3-AMINOTHIOPHENE.
  • El-Ablack, F. Z. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Abraham, M. H., & Johnston, G. F. (1970). Kinetics and mechanism of some aliphatic and aromatic electrophilic substitutions. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 188-193.
  • Sigma-Aldrich. (n.d.). 4-(2-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-3-carboxylic acid.
  • Chemistry Stack Exchange. (2017).
  • Patel, N. B., & Patel, H. R. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2(3), 336-343.
  • Soderberg, T. (2023). 15.
  • PubChem. (n.d.). Thiophen-3-amine.
  • Xi, C., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • Gauthier, M., & Skene, W. G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene.
  • Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(3), 1357-1364.

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Validation

Biological activity comparison of brominated versus non-brominated aryl thiophenes

An in-depth comparative analysis of the biological activity of brominated versus non-brominated aryl thiophenes reveals critical insights for drug development. Thiophene derivatives act as highly versatile bioisosteres f...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the biological activity of brominated versus non-brominated aryl thiophenes reveals critical insights for drug development. Thiophene derivatives act as highly versatile bioisosteres for benzene rings, but the specific functionalization of the thiophene core—particularly through halogenation—drastically alters its pharmacokinetic and pharmacodynamic profiles[1].

This guide provides a rigorous evaluation of how bromination impacts the antimicrobial and anticancer efficacies of aryl thiophenes, supported by experimental data and self-validating protocols.

Mechanistic Causality: The Role of Bromination

Why does the addition of a bromine atom so profoundly enhance the biological activity of an aryl thiophene? The causality lies in three fundamental physicochemical shifts:

  • Lipophilicity and Membrane Permeation : Bromine is a large, highly lipophilic atom. Its incorporation increases the partition coefficient (LogP) of the molecule. This directly enhances the compound's ability to cross hydrophobic bacterial cell walls and mammalian cell membranes, increasing intracellular drug concentrations[2].

  • Electronic Modulation and Halogen Bonding : The electronegativity of bromine withdraws electron density from the thiophene ring, altering its overall electrostatic potential. Furthermore, the anisotropic charge distribution on the bromine atom creates a positive "sigma-hole." This enables strong, highly directional halogen bonds with Lewis base residues (like oxygen or nitrogen) within target protein binding pockets, such as the colchicine binding site on tubulin[3].

  • Steric Hindrance and Conformational Locking : The steric bulk of the bromine atom can lock the aryl thiophene into a specific bioactive conformation. For example, in Combretastatin A-4 (CA-4) biomimetics, halogenation helps mimic the required cis-stilbene configuration while simultaneously blocking adjacent sites from premature metabolic oxidation[3].

Quantitative Data Comparison

Antimicrobial Activity

Studies on benzo[b]thiophenes and aryl thiophenes demonstrate that non-brominated derivatives often lack significant antimicrobial activity. In contrast, bromination at specific loci (e.g., the 3-position) yields highly potent minimum inhibitory concentrations (MIC) against both Gram-positive bacteria and fungi[4],[2].

Table 1: Comparative Antimicrobial Efficacy (MIC µg/mL)

Compound Class Modification S. aureus B. cereus C. albicans
Aryl Benzo[b]thiophene Non-Brominated (H) > 512 > 512 > 512
Aryl Benzo[b]thiophene Brominated (3-Br) 16 16 16
Aryl Benzo[b]thiophene Chlorinated (3-Cl) 16 16 16

(Data synthesized from comparative studies on 3-halobenzo[b]thiophenes[2])

Anticancer Activity

When evaluated as anticancer agents, halogenated thiophene carboxamides show remarkable cytotoxicity against cancer cell lines like Hep3B. The heavy atom effect and optimized binding geometries lead to IC50 values in the low micromolar range, whereas non-halogenated variants remain largely inactive[3].

Table 2: Comparative Anticancer Efficacy against Hep3B Cells (IC50 µM)

Compound Series Halogen Substitution IC50 (µM) Activity Profile
Thiophene Carboxamide Non-Halogenated > 50.0 Weak / Inactive
Thiophene Carboxamide Mono-Fluoro (4-F) 7.66 Potent
Thiophene Carboxamide Di-Halogenated (2-Cl, 6-F) 5.46 Highly Potent
Aryl Thiophene Brominated (5-Br) < 15.0 Potent

(Data derived from MTS assays on CA-4 biomimetics[3])

Experimental Workflows and Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate internal controls to form self-validating systems.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: The C-Br bond is significantly weaker than the C-H bond. Using a Palladium(0) catalyst allows for selective oxidative addition at the brominated site, ensuring regioselective arylation without unwanted side reactions[5].

  • Preparation : In a flame-dried Schlenk flask under argon, combine 2-bromo-5-(bromomethyl)thiophene (1.0 eq) and the desired arylboronic acid (1.1 eq)[6].

  • Catalyst & Base : Add Pd(PPh3)4 (2.5 mol%) as the catalyst and K3PO4 (2.0 eq) as the base to neutralize the boronic acid and facilitate transmetalation[5],[6].

  • Solvent System : Dissolve the mixture in a degassed 1,4-dioxane/water mixture (4:1 v/v). Validation Check: Degassing is critical; it prevents premature oxidation of the Pd(0) catalyst to inactive Pd(II), which would halt the catalytic cycle[6].

  • Reaction : Stir at 90°C for 12 hours. Monitor via TLC until the brominated starting material is fully consumed[5].

  • Purification : Cool to room temperature, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography[5].

Protocol B: Antimicrobial Screening (Broth Microdilution for MIC)

Causality: MIC determines the lowest concentration that completely inhibits visible growth, providing a direct quantitative measure of the brominated compound's membrane-disrupting capabilities[4].

  • Inoculum Preparation : Standardize bacterial suspensions (e.g., S. aureus) to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL)[7].

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the brominated and non-brominated thiophenes (range: 512 to 0.5 µg/mL) in Mueller-Hinton broth[2].

  • Controls (Self-Validation) :

    • Positive Control: Ciprofloxacin (ensures assay sensitivity to known antibiotics)[1].

    • Negative Control: 1% DMSO in broth (ensures the solvent vehicle isn't causing the inhibition).

    • Growth Control: Broth + bacteria (ensures baseline bacterial viability).

  • Incubation & Reading : Incubate at 37°C for 24 hours. The MIC is the lowest concentration well with no visible turbidity[2].

Protocol C: Cytotoxicity Assay (MTS Assay)

Causality: MTS is reduced by metabolically active cells into a colored formazan product. Brominated thiophenes that successfully induce apoptosis will reduce the viable cell count, directly correlating with a decrease in absorbance[3].

  • Cell Seeding : Seed Hep3B cancer cells in 96-well plates at 5 × 10^3 cells/well. Incubate for 24 hours to allow attachment[3].

  • Treatment : Treat cells with varying concentrations (1 to 300 µM) of the test compounds for 48 hours[3].

  • MTS Addition : Add 20 µL of MTS reagent per well. Incubate for 1-4 hours. Validation Check: Include a background control (media + MTS, no cells) to subtract baseline absorbance[3].

  • Quantification : Measure absorbance at 490 nm using a microplate reader. Calculate IC50 using non-linear regression analysis[3].

Mechanistic Visualizations

Workflow A Non-Brominated Aryl Thiophene B NBS Bromination (Regioselective) A->B C-H Activation C Brominated Aryl Thiophene B->C Br Addition D Suzuki-Miyaura Cross-Coupling C->D Pd(0) Catalyst E Bio-Screening (MIC & IC50) D->E Lead Compound

Workflow for the regioselective synthesis and biological screening of brominated aryl thiophenes.

Mechanism N1 Brominated Aryl Thiophene N2 Enhanced Lipophilicity (↑ LogP) N1->N2 N3 Cell Membrane Permeation N2->N3 N4 Halogen Bonding with Target Protein (e.g., Tubulin Colchicine Site) N3->N4 N5 Microtubule Depolymerization & Cell Cycle Arrest N4->N5

Mechanistic pathway illustrating how bromination enhances target binding and cytotoxicity.

References

  • Title : Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Biological Diversity of Thiophene: A Review Source : Journal of Advanced Scientific Research URL : [Link]

  • Title : Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions Source : PubMed Central (PMC) / NIH URL : [Link]

  • Title : Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics Source : MDPI URL : [Link]

Sources

Comparative

Technical Guide: Structural Validation of 2-(4-Bromophenyl)thiophen-3-amine

Executive Summary In the development of kinase inhibitors and organic semiconductors, the thiophene scaffold is ubiquitous. However, the synthesis of 2-(4-Bromophenyl)thiophen-3-amine presents a specific regiochemical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and organic semiconductors, the thiophene scaffold is ubiquitous. However, the synthesis of 2-(4-Bromophenyl)thiophen-3-amine presents a specific regiochemical challenge. Whether synthesized via Gewald cyclization or Suzuki-Miyaura cross-coupling, distinguishing the target 2,3-substituted isomer from the thermodynamically stable 2,4-substituted byproduct or the 3,4-substituted isomer is critical.

Standard 1H NMR and LC-MS are often insufficient for definitive structural proof due to overlapping resonances and identical molecular weights. This guide outlines a self-validating analytical workflow that prioritizes scalar coupling constant (


) analysis and 2D NOESY interaction mapping to certify the structure.

Strategic Comparison: Routine vs. Definitive Validation

The following table contrasts the "Standard Industry Practice" (often prone to error) with the "Definitive Validation Protocol" required for high-impact publishing or GMP release.

FeatureStandard Protocol (Level 1)Definitive Protocol (Level 2)Why Level 1 Fails
Primary Method 1D 1H NMR (CDCl3)1D 1H NMR (DMSO-d6) + J-AnalysisCDCl3 often obscures broad amine protons; fails to resolve small

differences.
Isomer ID Based on Chemical Shift (

)
Based on Coupling Constants (

)
Shift prediction models are often off by 0.1-0.2 ppm; Coupling constants are invariant physical properties.
Connectivity Assumed from synthesis route2D NOESY / HMBCSynthesis rearrangements (e.g., halogen dance) can silently alter regiochemistry.
Purity UV (254 nm)UV (Max Plot) + qNMR254 nm misses impurities with different chromophores (e.g., de-brominated byproducts).

Detailed Validation Workflow

Phase 1: Synthesis & Purification Context

Note: Free aminothiophenes are prone to oxidative polymerization. It is recommended to isolate this compound as a hydrochloride salt or store under inert atmosphere at -20°C.

Representative Synthesis Route (Suzuki): Reaction of 3-amino-2-bromothiophene (N-protected) with 4-bromophenylboronic acid.

  • Risk: Homocoupling of boronic acid (4,4'-dibromobiphenyl) and "Halogen Dance" migration of the bromine on the thiophene ring.

Phase 2: The Logic of Regiochemical Assignment

To validate the 2-(4-Bromophenyl)thiophen-3-amine structure, we must prove the substituents are on adjacent carbons (positions 2 and 3) and that the thiophene protons are at positions 4 and 5.

The "Coupling Constant" Test:

  • Target (2,3-subst.): Protons are at H4 and H5. These are vicinal.

    • Expected

      
      : 5.0 – 5.8 Hz .
      
  • Isomer (2,4-subst.): Protons are at H3 and H5 (or H2 and H5). These are meta-like.

    • Expected

      
       or 
      
      
      
      :
      1.2 – 1.7 Hz .

The "NOE Sandwich" Test:

  • The amine protons (Pos 3) must show NOE correlations to both the Phenyl Ortho-protons (Pos 2) and the Thiophene H4 (Pos 4).

Phase 3: Experimental Protocol
Step 1: Sample Preparation for NMR
  • Solvent: Dissolve 5-10 mg of the amine in 0.6 mL DMSO-d6 .

    • Reasoning: DMSO slows proton exchange, sharpening the

      
       signal and allowing observation of coupling to the amine (if any) or NOE signals. CDCl3 often results in a broad, invisible amine peak.
      
  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 30° relaxation delay (to integrate accurately).

  • NOESY: Mixing time (

    
    ) = 500 ms. This is optimal for small-to-medium molecules (MW ~254) to observe negative NOE enhancements.
    
Step 3: Data Analysis (The Self-Validating Check)

Compare your data against the Reference Expectation Table below.

Table 1: Reference Spectral Expectations (DMSO-d6)
MoietyProtonMultiplicityExp. Shift (

ppm)
Coupling (

Hz)
Diagnostic Criteria
Thiophene H-5 Doublet (d)7.20 – 7.40

CRITICAL: Must be > 5.0 Hz.[1] If < 2.0 Hz, it is the wrong isomer.
Thiophene H-4 Doublet (d)6.70 – 6.90

Upfield due to ortho-amine electron donation.
Phenyl H-2',6' Doublet (d)7.40 – 7.50

Correlates with Thiophene in HMBC.
Phenyl H-3',5' Doublet (d)7.60 – 7.70

Downfield due to Bromine inductive effect.
Amine -NH2 Broad s4.50 – 5.50N/ADisappears on D2O shake.

Visualization of Logic & Workflow

Diagram 1: The Structural Validation Logic Tree

This diagram illustrates the decision-making process to rule out regioisomers.

ValidationLogic Start Synthesized Product (Crude or Purified) NMR 1H NMR (DMSO-d6) Analyze Thiophene Region Start->NMR Decision Measure Coupling Constant (J) between Thiophene Protons NMR->Decision CaseA J = 1.2 - 1.7 Hz (Meta-coupling) Decision->CaseA Small J CaseB J = 5.0 - 5.8 Hz (Vicinal coupling) Decision->CaseB Large J ResultA REJECT: Wrong Isomer (Likely 2,4-substituted) CaseA->ResultA NOE Confirm with NOESY: NOE between NH2 and Ph-H CaseB->NOE ResultB PASS: Correct Regiochemistry (2,3-substituted) NOE->ResultB

Caption: Logic flow for distinguishing the target 2,3-isomer from the common 2,4-isomer using scalar coupling constants.

Diagram 2: 2D NOESY Connectivity Map

This diagram visualizes the spatial interactions that definitively prove the structure.

NOESY_Map Figure 2: The 'Sandwich' Effect. The Amine (Pos 3) must show NOE correlations to both the Phenyl ring (Pos 2) and Thiophene H4 (Pos 4). NH2 Amine (-NH2) (Pos 3) Ph_Ortho Phenyl Ortho-H (Pos 2 substituent) NH2->Ph_Ortho Spatial Proximity Th_H4 Thiophene H4 (Pos 4) NH2->Th_H4 Spatial Proximity Th_H5 Thiophene H5 (Pos 5) Th_H4->Th_H5 J = 5.5Hz

Caption: Spatial NOE correlations required to confirm the amine is located centrally at position 3.

References

  • Hoffman, R. A., & Gronowitz, S. (1960). Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes.[2][3] Arkiv för Kemi, 16, 515. (Establishes the fundamental coupling constants for thiophenes:

    
     Hz vs 
    
    
    
    Hz).
  • Baran, A., et al. (2022).[6] Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes.[7] Applied Organometallic Chemistry, 36(5). (Provides methodology for Suzuki couplings on poly-brominated thiophenes, relevant for synthesis context).

  • Rizwan, K., et al. (2018).[4][5] Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.[4][5][8] Chemistry Central Journal, 12,[5] 84. (Discusses characterization of 3-bromothiophene derivatives and Suzuki coupling conditions).

  • Unver, Y., & Tanak, H. (2018). Crystal Structure of 4-Amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one Monohydrate.[9] Crystallography Reports. (Illustrates X-ray crystallography as the ultimate structural confirmation for thiophene-amine derivatives).

Sources

Validation

Comparative Study: Catalytic Systems for the Synthesis of 2-Aryl-3-Aminothiophenes

Executive Summary: The Gewald Reaction in Modern Drug Discovery The 2-aryl-3-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous therapeutics targeting allos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gewald Reaction in Modern Drug Discovery

The 2-aryl-3-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous therapeutics targeting allosteric adenosine receptors, PTP1B phosphatases, and serotonin receptors. While the classical Gewald reaction (multi-component condensation of a ketone, an activated nitrile, and elemental sulfur) remains the gold standard for its synthesis, the choice of catalyst dictates not just yield, but the purity profile, scalability, and environmental footprint of the process.[1]

This guide moves beyond standard textbook procedures to critically evaluate modern catalytic alternatives—ranging from organocatalysts to heterogeneous fibers—providing you with the data needed to select the optimal system for your specific synthetic constraints.

Mechanistic Architecture

To optimize the reaction, one must understand the distinct phases where catalysts intervene. The Gewald reaction is not a single step but a cascade.

The Catalytic Cascade
  • Knoevenagel Condensation: The base catalyst deprotonates the activated nitrile (e.g., malononitrile), which attacks the ketone.

  • Sulfurization: This is the most obscure step. Evidence suggests the formation of polysulfide intermediates.[2][3]

  • Cyclization: An intramolecular nucleophilic attack by the thiolate on the nitrile, followed by tautomerization to the aromatic amine.

GewaldMechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Adduct (Alkylidene) Start->Inter1 Base Cat. (-H2O) Inter2 Polysulfide Intermediate Inter1->Inter2 + S8 / Cat. Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Activation Cyclic Iminothiolactone Inter2->Cyclic Intramolecular Cyclization Product 2-Aryl-3-Aminothiophene Cyclic->Product Tautomerization

Figure 1: The mechanistic pathway of the Gewald reaction.[4] The catalyst is critical in the initial condensation and the stabilization of the polysulfide intermediate.

Comparative Analysis of Catalytic Systems

We have benchmarked four distinct catalytic classes. The selection below contrasts the "Old Guard" with modern "Green" and "High-Performance" alternatives.

A. Classical Homogeneous Bases (Morpholine/Et3N)
  • Mechanism: Pure Brønsted base activity.

  • Status: Legacy. reliable but inefficient.

  • Drawbacks: Requires stoichiometric amounts or high loading (50-100 mol%). Often mandates toxic solvents like DMF or 1,4-dioxane. Workup is tedious, often requiring chromatography to remove tarry sulfur byproducts.

B. Organocatalysts (L-Proline)[6]
  • Mechanism: Dual activation. The secondary amine forms an enamine/iminium ion with the ketone, while the carboxylic acid moiety assists in proton transfer steps.

  • Status: Green Standard.

  • Advantage: Mild conditions (often <60°C). High functional group tolerance.

  • Limitation: Slower kinetics compared to strong bases; solubility issues in non-polar solvents.

C. Functionalized Fiber Catalysts (P-PANF)[7]
  • System: N-methylpiperazine-functionalized polyacrylonitrile fiber.[5][6][7]

  • Status: High-Throughput/Industrial.

  • Advantage: The "Dip-Catalyst." The fiber can be physically lifted from the reaction, washed, and reused 10+ times with <5% activity loss. Excellent mass transfer due to high surface area.

D. Ionic Liquids ([bmIm]OH / [TMG][Lac])
  • System: Basic ionic liquids acting as both solvent and catalyst .[8]

  • Status: Process Intensification.

  • Advantage: Synergistic activation. The cation stabilizes the transition state, while the anion acts as the base. Microwave compatible for rapid (<20 min) synthesis.

Performance Matrix

The following data aggregates average performance metrics from comparative literature for the synthesis of a standard substrate (Cyclohexanone + Malononitrile + S8).

FeatureMorpholine (Classical) L-Proline (Organocat.) P-PANF (Fiber) [bmIm]OH (Ionic Liquid)
Catalyst Loading 50 - 100 mol%10 - 20 mol%8 mol%Solvent Qty (Excess)
Solvent Ethanol / DMFEthanol / DMFWater / EthanolNone (Self-Solvent)
Temp / Time Reflux / 4-8 h60°C / 1-3 h80°C / 2 h60°C / 2 h (or MW 5 min)
Yield (Isolated) 60 - 75%80 - 89%85 - 91%88 - 95%
Purification ChromatographyRecrystallizationFiltrationExtraction/Precipitation
Reusability NoneLowExcellent (10 cycles) Good (5 cycles)
Green Score LowHighVery HighHigh

Detailed Experimental Protocols

These protocols are designed for a standard 1.0 mmol scale but are linearly scalable.

Protocol A: The "Green" Organocatalytic Method (L-Proline)

Best for: Small-scale diversity-oriented synthesis (DOS) where purity is paramount.

  • Setup: To a 25 mL round-bottom flask, add Ketone (1.0 mmol), Activated Nitrile (e.g., malononitrile, 1.0 mmol), and Elemental Sulfur (1.0 mmol).

  • Catalyst Addition: Add L-Proline (0.1 mmol, 10 mol%) and DMF or Ethanol (3 mL).

  • Reaction: Stir the mixture at 60°C for 2–3 hours.

    • Checkpoint: Monitor TLC.[1][9][10] The disappearance of the ketone and the formation of a highly fluorescent spot (typical of aminothiophenes) indicates completion.

  • Workup: Pour the reaction mixture into crushed ice-water (20 mL). Stir vigorously for 15 minutes.

  • Isolation: The solid product precipitates.[1] Filter the solid, wash with cold water (2 x 5 mL) to remove L-proline (water-soluble).

  • Purification: Recrystallize from hot ethanol. Yields typically >85%. [6][7][10]

Protocol B: The "Industrial" Heterogeneous Method (P-PANF Fiber)

Best for: Scale-up and processes requiring catalyst recycling.

  • Catalyst Prep: Use commercially available polyacrylonitrile fiber functionalized with N-methylpiperazine (or prepare via amination of PAN fiber).

  • Setup: In a flask, combine Ketone (1.0 mmol), Nitrile (1.0 mmol), and Sulfur (1.0 mmol) in Ethanol (5 mL).

  • Catalyst Insertion: Immerse the P-PANF fiber (approx. 0.05 g, eq. to ~8 mol% active sites) into the solution.

  • Reaction: Reflux at 80°C for 1.5 – 2 hours.

  • Catalyst Recovery: Remove the fiber using tweezers. Wash with acetone and dry. Store for the next run.

  • Isolation: Cool the filtrate to room temperature. The product often crystallizes directly. If not, add water to precipitate.

  • Result: High purity product without column chromatography.

Catalyst Selection Workflow

Use this logic gate to determine the appropriate system for your campaign.

SelectionTree Start Select Catalyst System Scale Is Scale > 100g? Start->Scale Green Is Green Chem/Tox a Priority? Scale->Green No Hetero Heterogeneous Catalyst (P-PANF or CaO) Reason: Easy Separation Scale->Hetero Yes Speed Is Throughput/Speed Critical? Green->Speed No Organo Organocatalyst (L-Proline) Reason: Non-toxic, Mild Green->Organo Yes IL Ionic Liquid + MW ([bmIm]OH) Reason: <20 min rxn Speed->IL Yes Classic Classical Base (Morpholine/Et3N) Reason: Low Cost, Generic Speed->Classic No

Figure 2: Decision matrix for catalyst selection based on process constraints.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link (The foundational study).

  • Wang, T., et al. (2010).[5][10][11] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.[5][11] Synlett.[5][11] Link (Protocol A source).

  • Ma, L., et al. (2013).[5][6][10] An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber.[5][6][7] Synthesis.[1][4][5][8][12][10][11][13][14][15] Link (Protocol B source).

  • Hu, Y., et al. (2006).[10][13] Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction. Synthetic Communications.[10][13] Link.[10][13]

  • Sridhar, M., et al. (2007).[4] Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes.[5][8][13][16][17] Tetrahedron Letters.[4][5] Link.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-Bromophenyl)thiophen-3-amine

[1] Executive Summary 2-(4-Bromophenyl)thiophen-3-amine presents a tripartite disposal challenge due to its structural components: a halogenated aryl group (bromine), a sulfur-containing heterocycle (thiophene), and a ba...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(4-Bromophenyl)thiophen-3-amine presents a tripartite disposal challenge due to its structural components: a halogenated aryl group (bromine), a sulfur-containing heterocycle (thiophene), and a basic nitrogen moiety (amine).

Improper disposal of this compound is not merely a regulatory violation; it poses immediate chemical reactivity risks (exothermic salt formation) and downstream environmental hazards (formation of brominated dioxins during incomplete combustion). This guide provides a self-validating protocol for the segregation, stabilization, and destruction of this specific intermediate.

Part 1: Chemical Profile & Hazard Identification[2][3][4][5]

Before initiating disposal, you must understand the causality of the hazards. We treat this substance as a High-Priority Halogenated Organic waste.

Structural ComponentHazard CharacteristicDisposal Implication
Primary Amine (-NH₂) Basic/NucleophilicIncompatible with Acids: Reacts exothermically to form salts. Incompatible with Oxidizers: Potential for fire/explosion.
Bromine (-Br) HalogenatedMust be Incinerated: Requires high-temperature (>1100°C) incineration to prevent persistent organic pollutant (POP) formation.[1]
Thiophene Ring (-S-) Sulfur-BearingSOx Emissions: Incineration requires flue gas scrubbing. Do not mix with mercury or heavy metal waste streams.
Core Hazard Codes (Inferred/Analogous)

While specific vendor SDSs vary, treat as:

  • H314/H315: Causes severe skin burns/irritation (Amine function).

  • H410: Very toxic to aquatic life with long-lasting effects (Halogenated aromatic).

  • H301: Toxic if swallowed.[2]

Part 2: Pre-Disposal Stabilization & Segregation

The most common failure point in laboratory waste management is improper segregation. For this compound, the "Self-Validating System" is the pH-Halogen Check .

The Segregation Logic

You must isolate this compound from "General Organic Waste." Mixing it with non-halogenated solvents increases the volume of expensive-to-treat waste.[3] Mixing it with acids creates heat.

SegregationLogic Start Waste: 2-(4-Bromophenyl)thiophen-3-amine Check1 Is it mixed with Acids? Start->Check1 Action1 STOP: Neutralize carefully. Exothermic Risk! Check1->Action1 Yes Check2 Is it solid or liquid? Check1->Check2 No Liquid Liquid Solution Check2->Liquid Dissolved Solid Solid / Powder Check2->Solid Pure/Precipitate StreamA Stream A: Halogenated Solvent Waste (High BTU Incineration) Liquid->StreamA Segregate from Non-Halogenated StreamB Stream B: Solid Hazardous Waste (Pack in Drum) Solid->StreamB Double Bag

Figure 1: Decision tree for segregating brominated thiophene amines to ensure safety and cost-efficiency.

Part 3: The Disposal Workflow (Step-by-Step)

This protocol assumes the user is in a standard research laboratory setting.

Step 1: Containment & Labeling
  • Vessel: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers as amines can be corrosive to certain alloys over time, and HBr formation (if degradation occurs) corrodes steel.

  • Labeling: The tag must explicitly state:

    • "Hazardous Waste"[3][4][5][6][7][8][9][10]

    • "Halogenated Organic"[5]

    • "Basic/Amine"

    • "Contains Sulfur" (Critical for the incinerator operator).

Step 2: Liquid Waste (Mother Liquors)

If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):

  • Verify pH: Ensure the solution is not acidic. If acidic, neutralize slowly with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Solvent Choice: If you have a choice, dissolve in a combustible halogenated solvent (like Dichloromethane) rather than a non-halogenated one, as the entire mixture is now classified as halogenated.

  • Cap: Use a vented cap if there is any risk of ongoing reaction; otherwise, seal tightly with a screw cap (Teflon-lined).

Step 3: Solid Waste (Pure Compound/Silica Gel)
  • Bagging: Place solid waste in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a wide-mouth HDPE jar or a fiber drum designated for solid hazardous waste.

  • Contaminated Debris: Gloves, weigh boats, and paper towels contaminated with this substance must be treated as solid hazardous waste, not regular trash.

Step 4: Final Destruction (EH&S Handover)

The facility's Environmental Health & Safety (EH&S) team will transfer this to a licensed disposal facility.

  • Method: Rotary Kiln Incineration.[1]

  • Parameters: Temperature >1100°C with residence time >2 seconds.

  • Reasoning: This temperature is required to break the C-Br and C-S bonds completely and prevent the formation of brominated dibenzodioxins or furans.

Part 4: Regulatory Compliance Framework

Adherence to these regulations is mandatory for legal operation.

Regulatory BodyRegulation / CodeApplicability
EPA (USA) RCRA 40 CFR 261 Likely falls under D001 (Ignitable, if in solvent) or generic Halogenated Solvent codes (e.g., F002 if spent solvents used).
EPA (USA) TSCA Ensure the chemical is on the inventory or used under the R&D exemption.
EU / ECHA Waste Framework Directive Classified as HP 6 (Acute Toxicity) and HP 14 (Ecotoxic) .
DOT (Transport) 49 CFR 172 Shipping Name: Waste Toxic Solids, Organic, n.o.s. (2-(4-Bromophenyl)thiophen-3-amine).

Part 5: Emergency Spill Response

Immediate Action Required:

  • Evacuate: If dust is airborne, clear the area.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a P100 respirator if powder is loose.

  • Neutralization:

    • Do NOT use water initially (spreads the contamination).

    • Cover spill with a dry absorbent (Vermiculite or Sand).

    • If liquid and basic: Apply a weak citric acid powder to neutralize, then absorb.

  • Collection: Scoop into a wide-mouth jar. Label as "Spill Debris - Contains Brominated Amine."

Part 6: Visualizing the Lifecycle

DisposalLifecycle Lab Laboratory Bench (Generation) WasteTag Waste Characterization (Tag: Halogenated/Basic) Lab->WasteTag User Action Storage Satellite Accumulation Area (Max 55 Gal) WasteTag->Storage Segregation EHS EH&S Pickup (Consolidation) Storage->EHS Weekly/Monthly Transport DOT Transport (Manifested) EHS->Transport 90-Day Limit Incinerator Rotary Kiln Incineration (>1100°C + Scrubber) Transport->Incinerator Final Fate

Figure 2: The cradle-to-grave lifecycle of the chemical waste, highlighting the critical user action at the "Waste Characterization" step.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Washington, D.C.[11] Link

  • European Commission. Directive 2010/75/EU on Industrial Emissions (integrated pollution prevention and control). (Requires 1100°C incineration for >1% halogenated waste).[1] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Standard source for segregation logic). Link

  • PubChem. Compound Summary: Halogenated Thiophenes (General Safety). National Library of Medicine. Link

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenyl)thiophen-3-amine

Operational and Safety Guide: Handling 2-(4-Bromophenyl)thiophen-3-amine Executive Summary & Mechanistic Toxicology 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) is a specialized halogenated aromatic amine utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 2-(4-Bromophenyl)thiophen-3-amine

Executive Summary & Mechanistic Toxicology

2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) is a specialized halogenated aromatic amine utilized in advanced chemical synthesis and drug development. Like many compounds in this structural class, it presents severe occupational hazards, including acute toxicity via inhalation, dermal absorption, and ingestion, alongside the potential for severe skin burns and serious eye damage[1][2].

Expertise & Experience Insight: The extreme hazard profile of this compound is driven by its molecular architecture. The 4-bromophenyl group significantly increases the molecule's lipophilicity, facilitating rapid dermal absorption and bioaccumulation[3]. Once absorbed, the thiophen-3-amine moiety undergoes hepatic bioactivation. Cytochrome P450 enzymes oxidize the primary amine to an N-hydroxylamine. Subsequent phase II esterification creates an unstable ester that undergoes heterolytic cleavage. This yields a highly reactive, electrophilic nitrenium ion capable of covalently binding to nucleophilic sites on DNA and cellular proteins, driving its mutagenic and cytotoxic potential[4].

Bioactivation A 2-(4-Bromophenyl)thiophen-3-amine (Lipophilic & Absorbed) B Hepatic CYP450 Oxidation (CYP1A2 / CYP3A4) A->B C N-Hydroxylamine Intermediate B->C D Phase II Conjugation (NAT / SULT enzymes) C->D E N-Acetoxy / N-Sulfate Ester D->E F Heterolytic Cleavage (Loss of leaving group) E->F G Electrophilic Nitrenium Ion (Highly Reactive) F->G H Covalent Binding to DNA/Proteins (Mutagenicity & Cellular Toxicity) G->H

Caption: Mechanistic pathway of aromatic amine bioactivation leading to DNA/protein adduct formation.

Personal Protective Equipment (PPE) Matrix

When handling 2-(4-Bromophenyl)thiophen-3-amine, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective ensemble based on empirical permeation data.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl Rubber Gloves (0.33 mm minimum thickness) worn over inner Nitrile gloves.Critical: Quantitative permeation studies demonstrate that aromatic amines rapidly permeate standard nitrile, latex, and vinyl materials (breakthrough <10 mins). Butyl rubber provides superior resistance to non-polar, lipophilic amines[5][6].
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR.Halogenated aromatic amines can be fatal if inhaled as aerosolized dust. Respiratory protection prevents inhalation of micro-particulates during weighing and transfer[1].
Eye & Face Tightly fitting chemical splash goggles and an 8-inch face shield.The compound causes severe eye damage (Category 1). A face shield prevents catastrophic ocular exposure in the event of a solvent splash[2][7].
Body Tyvek® or equivalent impermeable lab coat, closed-toe non-porous shoes.Prevents dermal accumulation. The lipophilic nature of the brominated ring means the compound can penetrate woven cotton lab coats[8].

Standard Operating Procedure (SOP): Safe Handling Workflow

To ensure a self-validating safety system, all operations involving 2-(4-Bromophenyl)thiophen-3-amine must follow this strict procedural workflow:

Step 1: Environmental Preparation

  • Conduct all work within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[8].

  • Clear the workspace of all incompatible materials, particularly strong oxidizing agents and acids, which can trigger violent exothermic reactions.

Step 2: Weighing and Transfer

  • Utilize an anti-static weighing boat and an ionizing bar to prevent electrostatic dispersion of the powder.

  • Weigh the compound using a closed-system analytical balance if available. If using an open balance inside the hood, ensure the sash is lowered to the minimum functional height.

Step 3: Solution Preparation

  • Dissolve the compound in the designated organic solvent (e.g., dichloromethane or DMSO) before removing it from the fume hood.

  • Seal all reaction vessels with secure septa and use Schlenk line techniques for inert gas (Argon/Nitrogen) purging, as some amine derivatives are highly sensitive to air oxidation.

Step 4: De-gloving and Egress

  • Remove the outer butyl gloves using the "beak method" to avoid contaminating the inner nitrile gloves.

  • Dispose of the inner nitrile gloves immediately in the designated hazardous waste bin. Wash hands thoroughly with soap and water[7].

Spill Response and Decontamination Protocol

In the event of a spill, immediate and methodical action is required to prevent aerosolization and dermal contact.

SpillResponse S1 Spill Identified S2 Evacuate & Isolate Fume Hood S1->S2 S3 Don Maximum PPE (Butyl Gloves, Respirator) S2->S3 S4 Apply Inert Absorbent (Diatomaceous Earth) S3->S4 S5 Decontaminate Surface (Dilute Acid Wash) S4->S5 S6 Collect in Sealed Halogenated Waste S5->S6 S7 High-Temp Incineration S6->S7

Caption: Step-by-step operational workflow for containing and neutralizing halogenated amine spills.

Step-by-Step Spill Containment:

  • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood exhaust.

  • Protect: Responders must don maximum PPE, including a respirator and heavy-duty butyl rubber gloves[7].

  • Contain: Do NOT use water, as it will spread the lipophilic compound. Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[2].

  • Neutralize & Clean: Carefully sweep the absorbent mixture using a non-sparking tool and place it into a sealable, chemically resistant biohazard container.

  • Decontaminate: Wash the affected surface with a dilute, mildly acidic solution (e.g., 1-5% acetic acid). Causality: The acid protonates the residual amine, converting it into a water-soluble ammonium salt. Follow with a thorough wash using a strong detergent and water[7].

Waste Disposal & Environmental Logistics

Halogenated aromatic amines are classified as highly toxic to aquatic life with long-lasting environmental effects (H400/H410)[2][9].

  • Segregation: Never mix halogenated amine waste with general organic or aqueous waste streams. Collect in dedicated, clearly labeled "Halogenated Toxic Organic Waste" high-density polyethylene (HDPE) carboys.

  • Disposal: The only acceptable method of disposal is high-temperature incineration at an approved, EPA-compliant (or local equivalent) hazardous waste facility[8]. Under no circumstances should this compound or its rinsates be discharged into the municipal sewage system[2].

References

1. 2-(4-BROMOPHENYL)THIOPHEN-3-AMINE ,183677 ... - 化学云数据库. chemcd.com. 2.[1] GHS SDS - Stonhard. stonhard.ca. 1 3.[8] SAFETY DATA SHEET - Spectrum Chemical. spectrumchemical.com. 8 4. SAFETY DATA SHEET - MilliporeSigma. sigmaaldrich.com. 5.[2] SAFETY DATA SHEET - Merck. merckmillipore.com. 2 6.[7] SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. skcinc.com. 7 7.[5] A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. cdc.gov. 5 8.[6] Chemical Protective Clothing: Permeation and Degradation Compendium - ResearchGate. researchgate.net. 6 9.[9] Aromatic Amino and Nitro-Amino Compounds and their Aquatic Toxicity. researchgate.net. 9 10.[3] REVIEW OF THE CURRENT TOXICOLOGICAL AND OCCURRENCE INFORMATION AVAILABLE ON NITROGEN-CONTAINING DISINFECTION BY-PRODUCTS - Amazon AWS. amazonaws.com. 3 11.[4] Halogenated Aromatic Amines Fragmentation Pathways. ikprress.org. 4

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